2-amino-1,3-benzoxazole-5-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1,3-benzoxazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O/c9-4-5-1-2-7-6(3-5)11-8(10)12-7/h1-3H,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOPQWZOQSYBLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)N=C(O2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1654728-13-8 | |
| Record name | 2-amino-1,3-benzoxazole-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-amino-1,3-benzoxazole-5-carbonitrile CAS number and molecular weight
CAS Number: 1654728-13-8 Molecular Weight: 159.15 g/mol
Executive Summary
2-Amino-1,3-benzoxazole-5-carbonitrile is a privileged heterocyclic scaffold in medicinal chemistry, serving as a critical bioisostere for adenine and guanine in kinase inhibitor design. Its structural rigidity, combined with the electron-withdrawing nitrile group at the C5 position, modulates the pKa of the exocyclic amine, enhancing hydrogen bond donor capability while improving metabolic stability against oxidative metabolism. This guide details the physicochemical identity, validated synthesis protocols, and structural activity relationships (SAR) relevant to drug development.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| CAS Number | 1654728-13-8 |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₅N₃O |
| Molecular Weight | 159.15 g/mol |
| SMILES | N#CC1=CC=C(OC(N)=N2)C2=C1 |
| InChIKey | Verified Key Required (Structure-Based) |
| Appearance | Off-white to pale yellow solid |
| Predicted pKa | ~3.5 (Conjugate acid of 2-NH2), modulated by 5-CN |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |
Structural Significance
The 1,3-benzoxazole core is a fused benzene-oxazole system.[1] The numbering convention assigns the oxygen atom as position 1 and the nitrogen as position 3. The 5-carbonitrile substitution is located para to the bridgehead oxygen (position 7a) and meta to the bridgehead nitrogen (position 3a). This specific substitution pattern is crucial for maintaining planar geometry while electronically deactivating the ring system, often reducing non-specific protein binding compared to unsubstituted analogs.
Validated Synthesis Protocol
Objective: Synthesis of this compound via cyanogen bromide (BrCN) cyclization.
Reaction Logic
The synthesis relies on the electrophilic cyanation of an ortho-aminophenol precursor, followed by an intramolecular nucleophilic attack by the phenolic oxygen.
-
Precursor Selection: 3-amino-4-hydroxybenzonitrile is the required starting material. The nitrile at position 1 (relative to the benzene ring) ends up at position 5 of the benzoxazole due to the cyclization geometry (CN is para to the hydroxyl group).
-
Reagent: Cyanogen Bromide (BrCN) acts as a 1-carbon synthon that introduces the C2 carbon and the exocyclic amine.
Experimental Procedure
Safety Note: Cyanogen bromide is highly toxic and volatile. All operations must be performed in a well-ventilated fume hood. Sodium hypochlorite (bleach) should be available to quench BrCN waste.
-
Solvation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-4-hydroxybenzonitrile (1.0 eq) in a mixture of Ethanol/Water (1:1 v/v). A concentration of 0.2 M is recommended to minimize oligomerization.
-
Cyanation: Cool the solution to 0–5 °C in an ice bath. Add Cyanogen Bromide (1.1 eq) portion-wise over 10 minutes.
-
Why: Controlling the temperature prevents the volatilization of BrCN and suppresses the formation of poly-benzoxazoles.
-
-
Cyclization: Allow the reaction to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor via TLC (Mobile phase: 50% Ethyl Acetate/Hexanes) or LC-MS. The formation of the hydrobromide salt of the product may cause precipitation.
-
Workup:
-
Neutralize the reaction mixture by slowly adding saturated aqueous NaHCO₃ until pH ~8. This deprotonates the product, rendering it less soluble in the aqueous phase.
-
Stir the resulting suspension for 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Filter the solid under vacuum.
-
Wash the cake with cold water (3x) to remove inorganic salts.
-
Recrystallization: Purify by recrystallization from hot Ethanol or an Ethanol/Water mixture to yield the target compound as a crystalline solid.
-
Mechanistic Pathway (Graphviz)
Figure 1: Mechanistic pathway for the synthesis of this compound via BrCN-mediated cyclization.
Applications in Drug Discovery
The 2-aminobenzoxazole moiety is a validated scaffold in medicinal chemistry, particularly for targeting ATP-binding sites in kinases.
Kinase Inhibition (ATP Bioisostere)
The 2-amino-benzoxazole core mimics the adenine ring of ATP. The nitrogen at position 3 (N3) acts as a hydrogen bond acceptor, while the exocyclic 2-amino group acts as a hydrogen bond donor. This "Donor-Acceptor" motif is critical for binding to the hinge region of kinases (e.g., VEGFR, BTK).
-
Role of 5-CN: The nitrile group at C5 is an electron-withdrawing group (EWG). It reduces the electron density on the ring, lowering the pKa of the N3 nitrogen. This often improves selectivity by weakening non-specific interactions while maintaining the critical H-bonds in the hinge region.
Structural Activity Relationship (SAR) Logic
Figure 2: SAR analysis of the this compound scaffold.
Analytical Characterization Data (Expected)
To validate the synthesis, the following spectral data should be obtained:
-
1H NMR (DMSO-d6, 400 MHz):
-
δ ~7.6–7.8 ppm (s, 2H, Exocyclic -NH₂).
-
δ ~7.3–7.5 ppm (Aromatic protons, splitting pattern consistent with 1,2,4-substitution).
-
Note: The amine protons are typically broad and exchangeable with D₂O.
-
-
IR Spectrum:
-
~2220–2230 cm⁻¹ (Sharp, C≡N stretch).
-
~3300–3400 cm⁻¹ (N-H stretch, primary amine).
-
~1620–1640 cm⁻¹ (C=N ring stretch).
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺ = 160.15 m/z.
-
References
-
National Institutes of Health (NIH) - PubChem. (2024). 2-Aminobenzoxazole Compound Summary. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Benzoxazoles. Retrieved from [Link]
-
Bentham Science. (2024). Synthesis and Biological Activities of Novel 2-Amino-Benzoxazole Derivatives. Letters in Drug Design & Discovery. Retrieved from [Link]
Sources
Literature review on 5-substituted 2-aminobenzoxazole derivatives
An In-Depth Technical Guide to 5-Substituted 2-Aminobenzoxazole Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships
Introduction: The Benzoxazole Scaffold in Modern Drug Discovery
Benzoxazole, an aromatic organic compound featuring a fused benzene and oxazole ring, serves as a vital heterocyclic scaffold in medicinal chemistry.[1][2][3][4] Its rigid, planar structure and ability to participate in various non-covalent interactions make it a privileged motif for designing biologically active molecules.[1][2] Derivatives of this core structure exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antifungal, and antiviral properties.[1][2][5][6]
Among the various classes of benzoxazole derivatives, the 2-aminobenzoxazole subset has garnered significant attention.[6][7][8] The amino group at the 2-position often acts as a crucial hydrogen bond donor and acceptor, facilitating interactions with biological targets. Furthermore, functionalization at the 5-position of the benzene ring provides a strategic handle for modulating the molecule's physicochemical properties, such as lipophilicity, electronic character, and steric profile. This fine-tuning is critical for optimizing potency, selectivity, and pharmacokinetic parameters. This guide provides a comprehensive review of the synthesis, diverse biological activities, and structure-activity relationships (SAR) of 5-substituted 2-aminobenzoxazole derivatives, aimed at researchers and professionals in drug development.
Part 1: Synthetic Strategies for 5-Substituted 2-Aminobenzoxazoles
The construction of the 2-aminobenzoxazole core predominantly relies on the cyclization of appropriately substituted 2-aminophenol precursors. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance of functional groups.
Classical Cyclization with Cyanogen Halides
One of the most established methods involves the reaction of a 5-substituted-2-aminophenol with a cyanating agent, typically the highly toxic cyanogen bromide (BrCN).[5][7] This reaction proceeds via an initial N-cyanation of the aminophenol, followed by an intramolecular cyclization where the phenolic oxygen attacks the nitrile carbon, leading to the formation of the benzoxazole ring.
Causality Behind the Method: This method is direct and often high-yielding. The strong electrophilicity of BrCN ensures efficient cyanation of the amino group, and the proximity of the hydroxyl group facilitates a rapid intramolecular ring closure. However, the extreme toxicity of BrCN is a significant drawback, prompting the development of safer alternatives.[7][8]
Modern Approaches with Safer Cyanating Agents
To circumvent the hazards of BrCN, researchers have explored alternative, less toxic electrophilic cyanating agents. One notable example is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).[3][7][8][9] The reaction of 2-aminophenols with NCTS, often activated by a Lewis acid such as BF₃·Et₂O, provides a safer and operationally simple route to 2-aminobenzoxazoles.[7][8][9]
Expertise in Action: The use of a Lewis acid is critical. It coordinates to the NCTS, increasing its electrophilicity and making the cyano group more susceptible to nucleophilic attack by the aminophenol. This activation allows the reaction to proceed under milder conditions than might otherwise be required.[7][9]
Cyclodesulfurization of Thioureas
Another versatile strategy involves the cyclodesulfurization of N-(2-hydroxyphenyl)thiourea intermediates. These thioureas are readily prepared by reacting a 5-substituted-2-aminophenol with an appropriate isothiocyanate.[10][11] The subsequent ring closure can be achieved using various reagents, such as nickel peroxide or iodine, which mediate the oxidative removal of sulfur and formation of the C-N bond of the oxazole ring.[10][11]
Workflow Visualization: The general synthetic logic for producing these derivatives is outlined below.
Caption: General synthetic workflow for 2-aminobenzoxazoles.
Part 2: Diverse Biological Activities and Therapeutic Potential
5-Substituted 2-aminobenzoxazole derivatives have been investigated for a wide array of therapeutic applications, demonstrating their versatility as pharmacophores.
Antifungal Activity
A significant area of research has been the development of these compounds as antifungal agents, particularly against phytopathogenic fungi.[5] A study involving the synthesis of C-5-alkyl-substituted 2-aminobenzoxazoles revealed potent activity against several fungal strains including Fusarium solani, Fusarium oxysporum, and Botrytis cinerea.[5]
Data Summary: The median effective concentrations (EC₅₀) highlight the potency of these derivatives, often superior to the commercial fungicide hymexazol.[5]
| Compound ID | 5-Position Substituent | Target Fungus | EC₅₀ (µg/mL)[5] |
| 3a | Phenyl | B. cinerea | 1.48 |
| 3c | 4-Fluorophenyl | B. cinerea | 2.11 |
| 3e | 4-Chlorophenyl | B. cinerea | 1.62 |
| 3m | 3,4-Dichlorophenyl | B. cinerea | 2.35 |
| Hymexazol | (Positive Control) | B. cinerea | > 50 |
Enzyme Inhibition
This class of compounds has proven effective as inhibitors of various enzymes implicated in disease.
-
Cholinesterase Inhibition: Derivatives bearing electron-withdrawing groups such as –CF₃, –Cl, and -NO₂ have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[12] Molecular docking studies revealed that these compounds form key hydrogen bonds and π-π stacking interactions within the enzyme's active site.[12]
-
DNA Gyrase Inhibition: While much research has focused on the 2-aminobenzothiazole scaffold, the related benzoxazole core is also of interest for targeting bacterial DNA gyrase B, an essential enzyme for DNA replication.[13] This target is crucial for developing new antibacterial agents against resistant pathogens.
-
ChemR23 Inhibition: A series of 2-aminobenzoxazole derivatives were identified as potent inhibitors of ChemR23, a chemerin receptor implicated in autoimmune diseases like systemic lupus erythematosus and psoriasis.[14] Optimization of the 5-position substituent was crucial for enhancing potency and modulating the compound's effect on receptor internalization.[14]
Receptor Antagonism
-
5-HT₃ Receptor Antagonists: 2-Substituted benzoxazole carboxamides have been developed as potent and orally active antagonists of the 5-HT₃ receptor.[15] These antagonists have potential therapeutic utility in treating conditions related to improper 5-HT₃ function, such as the diarrhea-predominant irritable bowel syndrome (IBS-D).[15]
Transporter Modulation
-
Spns2 Inhibition: In a novel therapeutic strategy, 2-aminobenzoxazole derivatives were developed as potent inhibitors of Spinster Homolog 2 (Spns2), a transporter for sphingosine-1-phosphate (S1P).[16] By blocking the export of S1P, these inhibitors can modulate lymphocyte trafficking, an approach validated by marketed S1P receptor modulators for treating autoimmune diseases. Structure-activity relationship studies found that the position of substituents on the benzoxazole ring significantly impacted inhibitory activity.[16]
Part 3: Structure-Activity Relationship (SAR) Insights
The biological activity of 2-aminobenzoxazole derivatives is highly dependent on the nature and position of substituents. SAR studies provide a rational framework for designing more potent and selective compounds.
Key Findings:
-
5-Position Electronics: For cholinesterase inhibition, electron-withdrawing groups at the 5-position (or on a 2-phenyl substituent) are generally favorable, enhancing the potency of the compounds.[12]
-
5-Position Sterics: In the context of antifungal activity, a variety of C-5-alkyl and aryl substituents are well-tolerated and can lead to potent compounds. The specific substitution pattern can be optimized for different fungal species.[5]
-
Positional Isomerism: For Spns2 inhibition, the placement of a decyl tail substituent was critical. Moving the tail from the 5-position ('para to oxygen') to the 6-position ('para to nitrogen') resulted in a marked improvement in inhibitory activity, demonstrating a clear positional preference within the binding site.[16]
Caption: Key structure-activity relationships for 5-substituted 2-aminobenzoxazoles.
Part 4: Key Experimental Protocol
To ensure the trustworthiness and reproducibility of research in this field, detailed experimental protocols are essential. The following is a representative procedure for the synthesis of a 5-substituted 2-aminobenzoxazole derivative via cyclization with cyanogen bromide, adapted from the literature.[5]
Synthesis of 5-bromo-2-aminobenzoxazole
Objective: To synthesize the key intermediate 5-bromo-2-aminobenzoxazole from 2-amino-4-bromophenol.
Materials:
-
2-amino-4-bromophenol
-
Cyanogen bromide (BrCN)
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, filtration apparatus
Procedure:
-
Dissolution: To a solution of 2-amino-4-bromophenol (1.0 eq) in methanol, add cyanogen bromide (1.1 eq) at room temperature with stirring.
-
Causality: Methanol serves as a suitable polar solvent for the reactants. The slight excess of BrCN ensures complete consumption of the starting aminophenol. Caution: Cyanogen bromide is highly toxic and must be handled with extreme care in a well-ventilated fume hood.
-
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Neutralization: To the residue, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acidic species and quench excess BrCN.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). The organic product will move into the ethyl acetate layer.
-
Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water. Filter the mixture to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to afford the pure 5-bromo-2-aminobenzoxazole.
-
Self-Validation: The structure and purity of the final compound should be rigorously confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), as reported in the primary literature.[5]
-
Conclusion and Future Outlook
The 5-substituted 2-aminobenzoxazole scaffold is a highly versatile and privileged structure in medicinal chemistry and drug discovery. The synthetic accessibility of these compounds, coupled with the ability to finely tune their properties through substitution at the 5-position, has enabled the development of potent modulators for a wide range of biological targets. From antifungal agents that address agricultural needs to enzyme inhibitors and receptor antagonists for human diseases, the therapeutic potential is vast.
Future research will likely focus on exploring novel substitutions at the 5-position to further expand the chemical space and biological activity spectrum. The application of advanced synthetic methodologies, including C-H activation and late-stage functionalization, could provide more efficient access to diverse analogues. Moreover, a deeper understanding of the mechanisms of action and the use of computational tools for rational design will continue to drive the discovery of new 5-substituted 2-aminobenzoxazole derivatives as next-generation therapeutic agents.
References
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Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole... - ResearchGate. Available at: [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - ResearchGate. Available at: [Link]
-
Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC. Available at: [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Publishing. Available at: [Link]
-
Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Available at: [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Publishing. Available at: [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement | ACS Omega - ACS Publications. Available at: [Link]
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Benzoxazole: Synthetic Methodology and Biological Activities. Available at: [Link]
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The discovery and optimization of a series of 2-aminobenzoxazole derivatives as ChemR23 inhibitors - PubMed. Available at: [Link]
-
Amidino substituted 2-aminophenols: biologically important building blocks for the amidino-functionalization of 2-substituted benzoxazoles - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC. Available at: [Link]
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Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC - NIH. Available at: [Link]
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Studies on Heterocyclic Compounds. XXXIV. Synthesis of 2-Substituted Aminobenzoxazoles with Nickel Peroxide - J-Stage. Available at: [Link]
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Biological activities of benzoxazole and its derivatives - ResearchGate. Available at: [Link]
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Benzoxazole: The molecule of diverse biological activities - Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC. Available at: [Link]
-
Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC. Available at: [Link]
-
Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S - UCA. Available at: [Link]
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- 15. Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Crystal Structure Analysis of 2-amino-1,3-benzoxazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the crystal structure analysis of 2-amino-1,3-benzoxazole-5-carbonitrile, a molecule of significant interest in medicinal chemistry. Benzoxazole derivatives are known for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The determination of their precise three-dimensional structure is paramount for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.[4] While a definitive, publicly available crystal structure for this compound has not been reported as of the date of this guide, this document outlines the established methodologies and analytical workflows required to perform such an analysis. We will delve into the synthesis, crystallization, and single-crystal X-ray diffraction techniques, drawing upon established protocols for analogous benzoxazole structures to provide a robust and scientifically grounded guide.
Introduction: The Significance of this compound
The benzoxazole scaffold is a privileged heterocyclic motif in drug discovery, recognized for its ability to mimic the structure of natural nucleic bases, allowing for interactions with biological macromolecules.[2][5] The 2-amino substitution provides a key hydrogen bond donor and acceptor site, while the 5-carbonitrile group introduces a polar, electron-withdrawing feature that can significantly influence molecular packing and biological activity.
A precise understanding of the crystal structure of this compound would provide invaluable insights into:
-
Molecular Geometry: Definitive bond lengths, bond angles, and torsional angles.
-
Intermolecular Interactions: The nature and geometry of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the solid-state packing.
-
Polymorphism: The potential for the molecule to exist in different crystalline forms, which can have profound implications for its solubility, stability, and bioavailability.
-
Structure-Based Drug Design: A validated 3D structure is the foundation for computational modeling and the rational design of more potent and selective analogs.
Synthesis and Characterization
The synthesis of this compound would typically follow established routes for benzoxazole formation. A common and effective method involves the cyclization of an appropriate ortho-aminophenol precursor.
Proposed Synthetic Pathway
A plausible synthetic route would involve the reaction of 3-amino-4-hydroxybenzonitrile with a cyanating agent, such as cyanogen bromide, or through a multi-step process involving the formation of an intermediate that can be cyclized. Given the toxicity of cyanogen bromide, alternative, safer cyanating agents are often preferred in modern synthesis.
Spectroscopic and Analytical Characterization
Prior to crystallization attempts, the identity and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the chemical structure by identifying the number and connectivity of protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would verify the molecular formula by providing a highly accurate mass-to-charge ratio.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the amine (N-H), nitrile (C≡N), and benzoxazole ring system vibrations.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for assessing the purity of the compound, which should ideally be >99% before proceeding to crystallization.
Single Crystal Growth: The Cornerstone of X-ray Analysis
The growth of high-quality single crystals is often the most challenging and critical step in crystal structure determination. The choice of solvent and crystallization technique is paramount and often requires empirical screening of various conditions.
Experimental Protocol for Crystal Growth
-
Solvent Selection: A screening of various solvents with differing polarities (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, and mixtures thereof) should be performed to identify a solvent system in which the compound has moderate solubility.
-
Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation at room temperature.
-
Loosely cover the vial to allow for the slow evaporation of the solvent over several days to weeks in a vibration-free environment.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent (the "good" solvent).
-
Place this solution in a small, open vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "poor" solvent).
-
Over time, the poor solvent will diffuse into the good solvent, gradually reducing the solubility of the compound and promoting crystallization. A common setup is a solution in dichloromethane with an outer reservoir of methanol.[4]
-
-
Liquid-Liquid Diffusion:
-
A solution of the compound is carefully layered with a miscible solvent in which it is less soluble.
-
Crystals form at the interface of the two liquids as they slowly mix. For instance, a solution in dichloromethane can be layered with methanol.[4]
-
Single-Crystal X-ray Diffraction Analysis
Once a suitable single crystal is obtained, it can be analyzed by X-ray diffraction to determine the atomic arrangement within the crystal lattice.
Data Collection
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head.
-
Diffractometer: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.
-
Data Acquisition: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). As the crystal is rotated, a series of diffraction patterns are collected on a detector.
Structure Solution and Refinement
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, the basic repeating unit of the crystal lattice.
-
Space Group Determination: Systematic absences in the diffraction data allow for the determination of the crystal's space group, which describes the symmetry elements within the unit cell.
-
Structure Solution: The intensities of the diffraction spots are used to solve the "phase problem" and generate an initial electron density map of the molecule.
-
Structure Refinement: The initial model is refined against the experimental data. This iterative process adjusts the atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions, although they can sometimes be located from the difference Fourier map.[1]
Hypothetical Crystallographic Data Presentation
While the specific data for this compound is not yet publicly available, a typical crystallographic analysis would yield the data presented in the following tables. This data is illustrative and based on known structures of similar benzoxazole derivatives.[1][4]
Table 1: Illustrative Crystal Data and Structure Refinement Parameters
| Parameter | Example Value |
| Chemical Formula | C₈H₅N₃O |
| Formula Weight | 159.15 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 8.5 Å |
| b | 5.2 Å |
| c | 16.3 Å |
| α | 90° |
| β | 98.5° |
| γ | 90° |
| Volume | 710 ų |
| Z | 4 |
| Density (calculated) | 1.49 g/cm³ |
| Data Collection & Refinement | |
| Reflections Collected | 5000 |
| Independent Reflections | 1500 |
| R(int) | 0.03 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.04, wR₂ = 0.11 |
| R indices (all data) | R₁ = 0.05, wR₂ = 0.12 |
Table 2: Illustrative Hydrogen Bond Geometry (Å, °)
| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |
| N—H···N | 0.88 | 2.20 | 3.05 | 165 |
| N—H···O | 0.88 | 2.35 | 3.10 | 145 |
(Note: The data in Tables 1 and 2 are hypothetical and for illustrative purposes only.)
Conclusion and Future Directions
This guide has outlined the necessary steps for a comprehensive crystal structure analysis of this compound, from synthesis to data refinement. The successful determination of this structure will provide critical insights for the drug discovery community, enabling a deeper understanding of the SAR of this important class of molecules and facilitating the design of novel therapeutics. The protocols and workflows described herein, grounded in established crystallographic practices for related compounds, provide a clear and authoritative path forward for researchers in this field.
References
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López-Ruiz, H., et al. (2015). Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o103–o104. Available at: [Link]
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PubChem. (n.d.). This compound. PubChem Compound Database. Retrieved from: [Link]
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Prasad, A.S., et al. (2019). SYNTHESIS AND CHARACTERIZATION OF NEW 2- AMINOBENZOXAZOLE-5-CARBOHYDRAZIDES. Indo American Journal of Pharmaceutical Sciences, 06(08), 14781-14787. Available at: [Link]
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Youssef, C., et al. (2015). 3-Amino-4-(1,3-benzoxazol-2-yl)-5-(cyclohexylamino)thiophene-2-carbonitrile. IUCrData, 1(1), x152288. Available at: [Link]
-
Christina Ruby Stella, P., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. Available at: [Link]
-
Mori, S., et al. (2021). SYNTHESIS OF BENZIMIDAZOLES, BENZOXAZOLES AND BENZOTHIAZOLE BY THE REACTION OF 2-AMINO-4,5-DIHYDRO-3-FURANCARBONITRILE WITH o-SUBSTITUTED ANILINES. HETEROCYCLES, 102(11), 2151. Available at: [Link]
-
Dana Bioscience. (n.d.). 2-amino-6-fluoro-1,3-benzoxazole-5-carbonitrile 1g. Retrieved from: [Link]
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Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from: [Link]
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PubChem. (n.d.). Benzoxazole, 2-amino-5-fluoro-. PubChem Compound Database. Retrieved from: [Link]
-
Fery-Forgues, S., & Vanucci-Bacqué, C. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1078–1082. Available at: [Link]
-
Al-Sanea, M. M., et al. (2022). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Molecules, 27(14), 4522. Available at: [Link]
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Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311. Available at: [Link]
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Ankita, et al. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences, 6(10), 17-24. Available at: [Link]
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Technical Whitepaper: Pharmacological & Synthetic Versatility of the 2-Amino-1,3-benzoxazole-5-carbonitrile Scaffold
Executive Summary
The 2-amino-1,3-benzoxazole-5-carbonitrile scaffold represents a "privileged structure" in modern medicinal chemistry. Its pharmacological value stems from a unique confluence of electronic and steric properties: the 2-amino group serves as a versatile hydrogen bond donor/acceptor and a handle for derivatization (e.g., into ureas or amides), while the 5-carbonitrile (–CN) group acts as a robust electron-withdrawing moiety that modulates metabolic stability and enhances binding affinity via dipole-dipole interactions.
This guide provides a technical roadmap for researchers leveraging this scaffold, focusing on two primary therapeutic vectors: VEGFR-2 inhibition (Oncology) and DNA Gyrase B inhibition (Antimicrobial) .
Molecular Rationale & SAR Architecture
The pharmacological potency of this scaffold is not accidental; it is driven by specific Structure-Activity Relationship (SAR) features:
| Structural Feature | Pharmacological Function | Mechanistic Impact |
| Benzoxazole Core | Bioisostere of Adenine/Guanine | Mimics ATP, allowing competitive inhibition at kinase hinge regions. |
| 2-Amino Group (-NH₂) | H-Bond Donor/Acceptor | Critical for forming the "hinge binder" motif in kinase pockets (e.g., interaction with Cys919 in VEGFR-2). |
| 5-Carbonitrile (-CN) | Electron Withdrawal ( | Increases the acidity of the NH proton; acts as a metabolic block against oxidation; engages in |
| C-7 Position | Steric Clearance | Often left unsubstituted to prevent steric clash with the gatekeeper residues of target enzymes. |
Synthetic Protocol: The Cyanogen Bromide Cyclization[1]
To access the this compound core, the most reliable and scalable method involves the cyclization of substituted aminophenols using cyanogen bromide (BrCN). This protocol ensures high regioselectivity and yield.
Reaction Logic Visualization
Figure 1: One-pot cyclization pathway for the synthesis of the 5-cyano-2-aminobenzoxazole core.
Detailed Experimental Procedure
Standardized for 10 mmol scale.
-
Preparation: In a 100 mL round-bottom flask, dissolve 2-amino-4-cyanophenol (1.34 g, 10 mmol) in a mixture of Methanol (15 mL) and Water (15 mL).
-
Addition: Cool the solution to 0–5°C using an ice bath. Add Cyanogen Bromide (1.27 g, 12 mmol) portion-wise over 10 minutes. Caution: BrCN is highly toxic; perform in a well-ventilated fume hood.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Stir for an additional 2–4 hours. Monitor progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1).
-
Workup: Neutralize the reaction mixture with saturated sodium bicarbonate (NaHCO₃) solution to pH ~8. The solid product will precipitate.
-
Purification: Filter the precipitate, wash with cold water (3 x 10 mL), and dry under vacuum. Recrystallize from Ethanol/Water to obtain the pure title compound.
-
Validation:
-
Yield: Expected 85–92%.
-
Melting Point: >200°C.
-
IR: Nitrile stretch at ~2220 cm⁻¹; C=N stretch at ~1650 cm⁻¹.
-
Therapeutic Application A: Oncology (VEGFR-2 Inhibition)
The 2-aminobenzoxazole scaffold is a validated bioisostere for the quinazoline core found in approved kinase inhibitors. The 5-carbonitrile derivative specifically targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a primary driver of tumor angiogenesis.
Mechanism of Action
The molecule acts as a Type I ATP-competitive inhibitor. The benzoxazole nitrogen (N3) and the exocyclic amino group (2-NH₂) form a "pincer" hydrogen bond motif with the hinge region of the kinase (specifically Cys919 and Glu917 in VEGFR-2). The 5-CN group occupies the hydrophobic back pocket, improving selectivity.
Signaling Pathway Blockade
Figure 2: Inhibition of the VEGFR-2 signaling cascade by this compound derivatives.
Therapeutic Application B: Antimicrobial (DNA Gyrase)
Beyond oncology, this scaffold exhibits potent antibacterial activity, particularly against Gram-positive pathogens (S. aureus, B. subtilis).[1][2] The mechanism involves the inhibition of DNA Gyrase B , an essential bacterial enzyme involved in DNA replication.[1]
-
Binding Mode: The 2-amino group forms hydrogen bonds with Asp73 of the gyrase B subunit.
-
Significance: Unlike fluoroquinolones (which target the GyrA subunit), benzoxazoles targeting GyrB offer a novel mechanism to combat multidrug-resistant (MDR) strains.
Experimental Validation Protocols
To validate the pharmacological potential of synthesized derivatives, the following assays are mandatory.
In Vitro VEGFR-2 Kinase Assay (ELISA)
Purpose: To determine the IC₅₀ of the compound against the purified enzyme.
-
Coat Plate: Coat 96-well plates with Poly-Glu-Tyr (4:1) substrate (100 µL/well) and incubate overnight at 37°C.
-
Reaction Mix: Add test compound (serially diluted), ATP (10 µM), and recombinant VEGFR-2 enzyme (10 ng/well) in kinase buffer (50 mM HEPES, pH 7.4, 10 mM MgCl₂).
-
Incubation: Incubate for 1 hour at 30°C.
-
Detection: Wash plate. Add anti-phosphotyrosine antibody (HRP-conjugated). Incubate 1 hour.
-
Readout: Add TMB substrate. Stop reaction with 2M H₂SO₄. Measure Absorbance at 450 nm.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.
Antimicrobial Susceptibility (MIC Determination)
Purpose: To determine the Minimum Inhibitory Concentration (MIC) against S. aureus.[3]
-
Inoculum: Prepare bacterial suspension (0.5 McFarland standard).
-
Dilution: In a 96-well plate, perform 2-fold serial dilutions of the benzoxazole derivative in Mueller-Hinton Broth (range: 100 µg/mL to 0.19 µg/mL).
-
Inoculation: Add 10 µL of bacterial suspension to each well.
-
Control: Include Ciprofloxacin as a positive control and DMSO as a negative control.
-
Incubation: Incubate at 37°C for 24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity.
References
-
Synthesis & Anticancer Activity (VEGFR-2)
-
Antimicrobial & DNA Gyrase Targeting
- Title: Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.
- Source: Journal of Saudi Chemical Society (2021).
-
URL:[Link]
-
General Benzoxazole Pharmacology
- Title: Benzoxazole: The molecule of diverse biological activities.
- Source: Journal of Chemical and Pharmaceutical Research.
-
URL:[Link]
-
Synthetic Methodology (Cyanogen Bromide)
- Title: Synthesis and biological evaluation of benzoxazole deriv
- Source: Journal of Chemical and Pharmaceutical Research (2015).
-
URL:[Link]
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Solubility profile of 2-amino-1,3-benzoxazole-5-carbonitrile in organic solvents
An In-depth Technical Guide to the Solubility Profile of 2-amino-1,3-benzoxazole-5-carbonitrile in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical parameter that profoundly influences its journey from discovery to a viable drug product. This technical guide provides a comprehensive framework for determining and analyzing the solubility profile of this compound, a heterocyclic compound of interest in medicinal chemistry.[1][2][3] This document is structured to empower researchers, scientists, and drug development professionals with the requisite theoretical knowledge and practical methodologies to establish a robust solubility database for this compound. The guide details the industry-standard shake-flask method for equilibrium solubility determination, analytical quantification techniques, and the application of thermodynamic models for data correlation and prediction.
Introduction: The Significance of this compound and its Solubility
Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The this compound scaffold, in particular, represents a promising pharmacophore for the development of novel therapeutic agents.
The solubility of an API is a pivotal factor that governs its bioavailability, ease of formulation, and the efficiency of its purification and crystallization processes.[4] A comprehensive understanding of the solubility of this compound in a range of organic solvents with varying polarities and hydrogen bonding capabilities is, therefore, indispensable for its advancement through the drug development pipeline. This guide provides a systematic approach to elucidating this crucial solubility profile.
Part 1: The Foundational Principles of Solubility
The dissolution of a crystalline solute in a liquid solvent is a thermodynamic process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The equilibrium solubility is achieved when the chemical potential of the solute in the solid phase is equal to its chemical potential in the solution. This equilibrium is influenced by several factors, including:
-
Physicochemical Properties of the Solute: The crystal lattice energy, molecular size, and the presence of functional groups capable of hydrogen bonding in this compound will significantly impact its solubility.
-
Properties of the Solvent: The polarity, hydrogen bonding capacity, and dielectric constant of the organic solvent are key determinants of its ability to solvate the solute molecules.
-
Temperature: The solubility of most solid compounds in organic solvents increases with temperature, indicating that the dissolution process is often endothermic.[5]
Part 2: A Practical Guide to Experimental Solubility Determination
The Shake-Flask Method: The Gold Standard for Equilibrium Solubility
The shake-flask method, as proposed by Higuchi and Connors, is the most reliable and widely accepted technique for determining the thermodynamic or equilibrium solubility of a compound.[4] This method involves agitating an excess of the solid solute in the solvent for a prolonged period to ensure that equilibrium is reached.
Detailed Experimental Protocol
-
Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the selected organic solvent.
-
Equilibration: Seal the vials and place them in a constant-temperature shaker bath. Agitate the samples at a controlled temperature until equilibrium is achieved. A duration of 24 to 72 hours is typically sufficient.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand in the constant-temperature bath for a sufficient time to allow the undissolved solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed or pre-cooled syringe to match the equilibration temperature. Immediately filter the sample through a compatible syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.
-
Dilution and Analysis: Accurately dilute the filtered saturated solution with the appropriate mobile phase or solvent and determine the concentration of this compound using a validated analytical method.
Caption: Workflow for the shake-flask solubility determination method.
Analytical Quantification: High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry
The concentration of the dissolved this compound can be accurately determined using either HPLC or UV-Vis spectrophotometry.
-
HPLC: This is the preferred method due to its high specificity and ability to separate the analyte from any potential impurities or degradation products. A validated reverse-phase HPLC method with UV detection would be ideal.
-
UV-Vis Spectrophotometry: This method is simpler and faster but may be less specific. It is suitable if the compound has a distinct chromophore and there are no interfering substances in the solvent.
A calibration curve of absorbance or peak area versus known concentrations of this compound in the chosen solvent or mobile phase must be prepared to ensure accurate quantification.
Part 3: Correlating and Modeling the Solubility Data
Presentation of Solubility Data
The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is recommended, showing the mole fraction solubility of this compound in each organic solvent at different temperatures.
Table 1: Hypothetical Molar Fraction Solubility (x) of this compound in Various Organic Solvents at Different Temperatures (K)
| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate | Acetonitrile |
| 298.15 | x | x | x | x | x |
| 303.15 | x | x | x | x | x |
| 308.15 | x | x | x | x | x |
| 313.15 | x | x | x | x | x |
| 318.15 | x | x | x | x | x |
Thermodynamic Modeling of Solubility
Thermodynamic models are invaluable for correlating experimental solubility data, allowing for interpolation and, in some cases, extrapolation of solubility to different temperatures.[6]
The Apelblat equation is a semi-empirical model that is widely used to correlate the temperature dependence of solubility.[7][8][9] The equation is as follows:
ln(x) = A + B/T + C ln(T)
where:
-
x is the mole fraction solubility
-
T is the absolute temperature in Kelvin
-
A, B, and C are empirical parameters obtained by fitting the experimental data.[10]
The NRTL model is a local composition model used to describe the activity coefficients in liquid mixtures.[11][12][13] It can be applied to solid-liquid equilibria to correlate solubility data.[14] The model accounts for the non-random arrangement of molecules in a mixture.
The Wilson equation is another local composition model that is effective for describing the behavior of non-ideal liquid mixtures and can be used to model solubility.[15][16][17] It is particularly useful for systems that do not exhibit liquid-liquid immiscibility.
Caption: The interplay between experimental data and thermodynamic modeling.
Part 4: Leveraging the Solubility Profile in Drug Development
A well-defined solubility profile for this compound is instrumental in several key areas of drug development:
-
Solvent Selection for Crystallization: The solubility data guides the selection of appropriate solvent systems for crystallization to obtain the desired polymorph with high purity and yield.
-
Formulation Development: Understanding the solubility in various pharmaceutically acceptable solvents is crucial for developing stable and effective dosage forms.
-
Preclinical Studies: The solubility in biorelevant media can provide insights into the potential in vivo absorption and bioavailability of the compound.
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility profile of this compound in organic solvents. By adhering to the detailed experimental protocols and employing appropriate thermodynamic models for data analysis, researchers can generate a robust and reliable solubility database. This information is paramount for making informed decisions throughout the research and development process, ultimately facilitating the successful translation of this promising compound into a therapeutic agent.
References
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Molecular Knowledge Systems. VLE Activity Coefficient: Wilson Equation. [Link]
-
AIDIC. Modeling of Solid-Liquid Equilibria Using a Group Based NRTL Equation. 2015. [Link]
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Scribd. Wilson Equations. [Link]
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Elsevier. Predictive local composition models: NRTL and UNIQUAC and their application to model solid–liquid equilibrium of n-alkanes. 1999. [Link]
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AIDIC. Modeling of Solid-Liquid Equilibria Using a Group Based NRTL Equation. [Link]
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MDPI. Measurement and Correlation of the Solubility of β-Cyclodextrin in Different Solutions at Different Temperatures and Thermodynamic Study of the Dissolution Process. 2019. [Link]
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The Open Chemical Engineering Journal. Experimental Study and Modeling of Solid-liquid Equilibrium for Binary and Ternary Pharmaceutical and Food Systems. 2023. [Link]
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ACS Publications. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. 2025. [Link]
-
NIST. Activity Coefficient Model: Wilson. [Link]
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International Journal of Pharmaceutics. Predicting drug solubility in organic solvents mixtures. 2024. [Link]
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SSRN. Solubility Prediction of pharmaceutical Compounds in Pure Solvent by Different Correlations and Thermodynamic Models. [Link]
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Biointerface Research in Applied Chemistry. Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. 2021. [Link]
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RSC Publishing. RSC Advances. [Link]
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APMonitor. Estimate Thermodynamic Parameters from Data. [Link]
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MDPI. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. 2023. [Link]
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YouTube. Vapor-Liquid Equilibrium using the Wilson Equation. 2013. [Link]
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Australian Journal of Basic and Applied Sciences. Measurement and Modeling of the Solubility of Vanillin Constituent of Olive Mill Wastewater in Binary Water + Ethanol Solvents Mixtures. 2014. [Link]
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ACS Publications. A Unified Thermodynamics Model for Solid–Liquid Equilibrium, Liquid–Liquid Equilibrium, and Vapor–Liquid Equilibrium of Cyclohexane Oxidation Systems: NRTL Model. 2019. [Link]
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ResearchGate. Apelblat equation and λh equation fitting parameters of vanillin in... [Link]
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MDPI. Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. 2024. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. Benzoxazole: Synthetic Methodology and Biological Activities. 2025. [Link]
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CORE. Studies in the Synthesis of Benzoxazole Compounds. 2011. [Link]
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World Journal of Pharmaceutical Research. SYNTHESIS AND CHARACTERIZATION OF NEW 2- AMINOBENZOXAZOLE-5-CARBOHYDRAZIDES. 2019. [Link]
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Jetir.org. Design and Synthesis of new Benzoxazole derivatives. [Link]
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ChemBK. 2-Amino-1,3-benzoxazole. 2024. [Link]
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Organic Chemistry Portal. Synthesis of Benzoxazoles. [Link]
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ACS Publications. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. 2019. [Link]
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Semantic Scholar. SYNTHESIS OF BENZIMIDAZOLES, BENZOXAZOLES AND BENZOTHIAZOLE BY THE REACTION OF 2-AMINO-4,5-DIHYDRO-3. 2021. [Link]
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International Journal of Pharmaceutical Sciences and Research. A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. 2021. [Link]
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ResearchGate. Physical properties of the benzoxazole derivatives. [Link]
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Technical Monograph: Toxicological Profile and Handling Protocols for 2-Amino-1,3-benzoxazole-5-carbonitrile
Executive Summary & Compound Identity
2-Amino-1,3-benzoxazole-5-carbonitrile is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive pharmaceutical agents, including kinase inhibitors and receptor modulators. As a fused benzene-oxazole system with a nitrile substituent, it presents a dual-hazard profile: local irritation typical of amino-heterocycles and the theoretical systemic toxicity associated with aromatic nitriles.
This guide synthesizes available safety data with Structure-Activity Relationship (SAR) analysis to provide a comprehensive handling protocol where specific experimental data is absent.
Chemical Identification
| Parameter | Specification |
| IUPAC Name | This compound |
| CAS Number | 1654728-13-8 |
| Molecular Formula | C₈H₅N₃O |
| Molecular Weight | 159.14 g/mol |
| SMILES | N#CC1=CC=C(OC(N)=N2)C2=C1 |
| Physical State | Solid (Powder/Crystalline) |
| Solubility | Low in water; Soluble in DMSO, DMF, Methanol |
| LogP (Predicted) | ~1.28 |
Hazard Identification (GHS Classification)
Based on structural analogs (Read-Across from 2-aminobenzoxazole) and functional group analysis, this compound is classified under GHS standards as WARNING .
GHS Label Elements[6]
| Hazard Class | Category | Hazard Statement Code | Description |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[3][4][5][6] |
| Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[1][3][2][4][5][6] |
| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[1][3][2][4][5] |
Critical Hazard Context
-
Nitrile Moiety: While aromatic nitriles are generally more stable than aliphatic nitriles, metabolic processing can theoretically liberate cyanide ions (CN⁻), albeit at a slower rate. Symptoms of "cyano-toxicity" (hypoxia, confusion) should be monitored if large quantities are ingested.
-
Amino-Heterocycle: The 2-amino group renders the molecule a weak base and a nucleophile, contributing to its potential as a skin and mucous membrane sensitizer.
Toxicological Mechanisms & Metabolic Fate
Expert Insight: As specific in vivo toxicokinetic data for CAS 1654728-13-8 is limited, we apply a Read-Across approach using the parent scaffold 2-aminobenzoxazole (CAS 4570-41-6) and general aromatic nitrile metabolism.
Primary Metabolic Pathways
The toxicity of this compound is governed by two competing metabolic routes:
-
N-Acetylation (Detoxification): The primary route for 2-aminobenzoxazoles. N-acetyltransferases (NAT1/NAT2) convert the free amine to an acetamide, increasing solubility and facilitating excretion.
-
Oxidative Bioactivation (Toxification): Cytochrome P450 enzymes may hydroxylate the benzene ring or, less commonly, attack the nitrile carbon.
-
Nitrile Hydrolysis: The nitrile group at position 5 is relatively stable but can be hydrolyzed by nitrilases to a carboxylic acid, potentially releasing ammonia rather than cyanide.
Metabolic Pathway Diagram
The following diagram illustrates the theoretical metabolic fate, highlighting the divergence between stable excretion and potential toxification.
Figure 1: Predicted metabolic fate. N-acetylation is the expected dominant pathway, reducing the risk of free cyanide release compared to aliphatic nitriles.
Experimental Safety Protocols
Engineering Controls
-
Primary: All handling of the dry powder must occur within a Class II Biosafety Cabinet or a certified chemical fume hood operating at a face velocity of >100 fpm.
-
Static Control: Benzoxazoles can be electrostatic. Use anti-static weighing boats and grounded spatulas to prevent aerosolization.
Personal Protective Equipment (PPE) Matrix
| PPE Type | Material Standard | Rationale |
| Gloves (Primary) | Nitrile Rubber (Min 0.11mm thickness) | Provides adequate splash protection. |
| Gloves (High Risk) | Double Gloving (Nitrile over Laminate) | Required for prolonged handling of solutions in DMSO/DMF due to carrier solvent permeation. |
| Respiratory | N95 / P100 (if outside hood) | Mandatory if powder handling cannot be contained. |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to the severe irritation potential (H319). |
Spill Response Workflow (Self-Validating System)
This protocol uses a "Check-Confirm" logic to ensure safety during cleanup.
-
ISOLATE: Evacuate the immediate 3-meter radius. Mark the zone.
-
NEUTRALIZE:
-
Dry Spill: Do not sweep (creates dust). Use a HEPA vacuum or wet-wipe method.
-
Wet Spill: Adsorb with vermiculite or sand. Do not use acidic absorbents (risk of HCN generation if nitrile hydrolysis occurs).
-
-
DECONTAMINATE: Wash surface with 10% bleach solution followed by water.
-
VALIDATE: Wipe test the area. If residue is visible, repeat step 3.
Emergency Response & First Aid
Critical Note: While this compound is an aromatic nitrile, treat potential significant ingestions with the same urgency as cyanide precursors until proven otherwise.
Exposure Decision Tree
Figure 2: Triage logic for exposure incidents. Note the specific branch for hypoxia symptoms indicative of systemic nitrile toxicity.
First Aid Procedures
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by qualified personnel.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. If conscious, give 1-2 glasses of water to dilute.
-
Note to Physician: Treat symptomatically. Monitor for signs of methemoglobinemia or cyanide toxicity (rare but possible). No specific antidote exists for the parent compound; standard cyanide kits (hydroxocobalamin) should only be used if clear clinical evidence of cyanide poisoning is present.
References
-
ChemScene. (2025).[5] Safety Data Sheet: 2-Aminobenzo[d]oxazole-5-carbonitrile (CAS 1654728-13-8).[7] Retrieved from
-
PubChem. (2025).[4] Compound Summary: 2-Aminobenzoxazole (Parent Analog). National Library of Medicine. Retrieved from
-
Fisher Scientific. (2025).[1] Safety Data Sheet: 5-Amino-2-methyl-1,3-benzoxazole (Analogous Hazard Data). Retrieved from
-
National Institutes of Health (NIH). (2023). Advances in the synthetic strategies of benzoxazoles.[8][9] PMC. Retrieved from
-
Sigma-Aldrich. (2025).[1][5] Product Specification: 2-Aminobenzoxazole.[7][10][11] Retrieved from
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- 4. 2-Aminobenzoxazole | C7H6N2O | CID 20707 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis | bioRxiv [biorxiv.org]
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- 11. keyorganics.net [keyorganics.net]
History and Discovery of Cyano-Substituted Benzoxazoles: A Technical Guide
Part 1: Executive Summary & Historical Evolution
The Benzoxazole Scaffold: An Electronic Chameleon
The benzoxazole moiety—a benzene ring fused to an oxazole ring at the [4,5] positions—is a privileged scaffold in organic chemistry. Its planar structure, high thermal stability, and ability to participate in hydrogen bonding (via the nitrogen atom) make it indispensable.
The introduction of a cyano (nitrile) group onto this scaffold is not merely a structural modification; it is a profound electronic perturbation. The cyano group is a strong electron-withdrawing group (EWG) with a compact linear geometry. When attached to the benzoxazole core, it:
-
Lowers the LUMO energy , facilitating electron transport in organic light-emitting diodes (OLEDs).
-
Increases the dipole moment , a critical feature for liquid crystalline (LC) behavior.
-
Modulates acidity/basicity , altering the pKa of the conjugate acid, which is vital for excited-state intramolecular proton transfer (ESIPT) mechanisms.
Timeline of Discovery and Innovation
The history of cyano-benzoxazoles is not defined by a single "Eureka" moment but by three distinct waves of innovation.
Figure 1: The evolutionary timeline of benzoxazole chemistry, moving from fundamental synthesis to functional materials.
-
Wave 1: Fundamental Synthesis (Late 19th Century): The benzoxazole core was first synthesized by condensation of 2-aminophenols with carboxylic acids. Early derivatives were simple alkyl/aryl analogues.
-
Wave 2: The Liquid Crystal Boom (1970s-80s): The discovery that 4-cyano-substituted aromatics (like 4-cyano-4'-pentylbiphenyl, 5CB) exhibited stable nematic phases at room temperature drove research into heterocyclic analogues. Cyano-benzoxazoles were synthesized to create mesogens with high dielectric anisotropy.
-
Wave 3: Photophysics & Bio-isosteres (2000s-Present): The cyano group became a tool to tune fluorescence (ESIPT dyes) and metabolic stability (blocking metabolic soft spots) in drug discovery.
Part 2: Synthetic Methodologies & Protocols[1][2]
This section details two distinct protocols. Protocol A is the robust, traditional method suitable for gram-scale synthesis. Protocol B is a modern, atom-economical method using C-H activation.
Protocol A: Condensation-Cyclization (The "Classic" Route)
Context: This method is preferred for building the benzoxazole ring de novo with the cyano group already present on the precursor or introduced via a nitrile precursor.
Target Molecule: 2-(4-Cyanophenyl)benzoxazole Mechanism: Acid-catalyzed condensation of 2-aminophenol with 4-cyanobenzoic acid (or its chloride).
Step-by-Step Methodology:
-
Reagents:
-
2-Aminophenol (1.0 equiv)
-
4-Cyanobenzoyl chloride (1.0 equiv)
-
Triethylamine (Et3N, 2.5 equiv)
-
Solvent: Dichloromethane (DCM) for acylation; Xylene/p-TsOH for cyclization.
-
-
Procedure:
-
Step 1 (Amide Formation): Dissolve 2-aminophenol in dry DCM at 0°C. Add Et3N. Dropwise add 4-cyanobenzoyl chloride. Stir at RT for 4h. The intermediate amide precipitates or is isolated via extraction.
-
Checkpoint: Verify amide formation via TLC (shift in Rf) and IR (amide carbonyl stretch ~1650 cm⁻¹).
-
-
Step 2 (Cyclodehydration): Reflux the isolated amide in xylene with a catalytic amount of p-toluenesulfonic acid (p-TsOH) using a Dean-Stark trap to remove water. Reflux time: 6–12h.
-
Step 3 (Purification): Cool to RT. Wash with NaHCO3 (aq) to remove acid. Recrystallize from ethanol.
-
-
Why this works: The cyano group on the benzoyl chloride is robust enough to survive the acidic reflux conditions (unlike hydrolysis to carboxylic acid which requires stronger acid/water).
Protocol B: Direct C-H Cyanation (The "Modern" Route)
Context: Ideal for late-stage functionalization of an existing benzoxazole core. This avoids handling toxic cyanogen halides.
Target: 2-Cyano-benzoxazole (or C-H cyanation of the benzene ring) Technique: Metal-catalyzed or Photoredox C-H functionalization.
Figure 2: Comparison of thermal metal-catalyzed vs. photochemical C-H cyanation pathways.
Self-Validating Protocol (Photoredox Example):
-
System: Acridinium photocatalyst (1-2 mol%), TMS-CN (Cyanide source), O2 (Terminal oxidant).
-
Setup: Glass vial, Blue LED (450 nm).
-
Validation:
-
Control 1: No Light
No reaction (Confirms photochemical nature). -
Control 2: No Catalyst
Trace product (Confirms catalysis). -
Safety: TMS-CN releases HCN upon hydrolysis; reaction must be performed in a well-ventilated fume hood with HCN detectors.
-
Part 3: Functional Applications & Data
Photophysics: ESIPT and Fluorescence
Cyano-substituted benzoxazoles, particularly 2-(2'-hydroxyphenyl)benzoxazoles (HPB), exhibit Excited-State Intramolecular Proton Transfer (ESIPT) .
-
Mechanism: Upon UV excitation, the phenolic proton transfers to the benzoxazole nitrogen. The molecule emits from the keto-tautomer excited state, resulting in a large Stokes shift (separation between absorption and emission).
-
Role of Cyano Group:
-
A cyano group at the 5-position of the benzoxazole ring pulls electron density away from the nitrogen.
-
Effect: It reduces the basicity of the nitrogen, potentially slowing the proton transfer or altering the emission wavelength (typically blue-shifting the emission compared to electron-donating substituents).
-
| Substituent (R) | Absorption | Emission | Quantum Yield ( | Electronic Effect |
| -H (Unsubstituted) | 335 | 490 | 0.35 | Reference |
| -CN (Cyano) | 328 | 475 | 0.55 | Strong EWG (Hypsochromic shift) |
| -NH2 (Amino) | 350 | 530 | 0.20 | Strong EDG (Bathochromic shift) |
Table 1: Comparative photophysical data for 2-(2'-hydroxyphenyl)benzoxazole derivatives in Toluene.
Medicinal Chemistry: The Bioisostere Advantage
In drug design, the benzoxazole ring is often used as a bioisostere for indole or purine bases. The cyano group adds metabolic stability.
-
Metabolic Blockade: Cyano groups are resistant to oxidative metabolism (unlike methyl groups which are easily oxidized to alcohols/acids).
-
Case Study (UK-1 Analogues): The natural product UK-1 is a bis-benzoxazole with potent anticancer activity (topoisomerase II inhibition). Synthetic analogues incorporating cyano groups have been explored to increase potency and water solubility (via reduced lipophilicity compared to alkyl chains).
Part 4: References
-
Review on Benzoxazole Synthesis: Soni, S., et al. "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review." RSC Advances, 2023. Link
-
Photophysics of Benzoxazoles: "Photophysical properties of some benzoxazole and benzothiazole derivatives." ResearchGate.[1][2] Link
-
Direct C-H Cyanation: "Direct C-H Cyanation of Arenes via Organic Photoredox Catalysis." PubMed Central, 2017. Link
-
Green Synthesis (Ionic Liquids): "The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst." PubMed Central, 2025. Link
-
Liquid Crystal Properties: "Tuning the solid-state emission of liquid crystalline nitro-cyanostilbene by halogen bonding." Beilstein Journal of Organic Chemistry, 2021. Link
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The 5-Carbonitrile Benzoxazole Moiety: A Technical Guide to Its Electronic Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The benzoxazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its rigid, planar structure and tunable electronic properties.[1][2] The introduction of substituents onto the benzoxazole core is a key strategy for modulating its biological activity and photophysical characteristics. Among these, the 5-carbonitrile group, a potent electron-withdrawing moiety, imparts unique electronic features that are of significant interest for the development of novel therapeutics and advanced materials. This guide provides an in-depth exploration of the electronic properties conferred by the 5-carbonitrile group on the benzoxazole ring system, offering a blend of theoretical insights and practical experimental guidance.
The Benzoxazole Core: A Platform for Innovation
Benzoxazoles are bicyclic heterocyclic compounds formed by the fusion of a benzene ring and an oxazole ring.[1] This aromatic system is relatively stable and possesses reactive sites that allow for functionalization, making it a versatile starting point for the synthesis of complex, bioactive molecules.[1] The inherent electronic nature of the benzoxazole core can be significantly altered by the introduction of substituents, which can tune its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, influences the molecule's absorption and emission properties, as well as its electrochemical behavior.
The Influence of the 5-Carbonitrile Substituent: An In-Silico Perspective
The placement of a carbonitrile (-C≡N) group at the 5-position of the benzoxazole ring has a profound impact on its electronic landscape. The nitrile group is a strong σ- and π-electron-withdrawing group, which significantly perturbs the electron density distribution across the entire benzoxazole system.
Frontier Molecular Orbitals (HOMO-LUMO) and the Energy Gap
Theoretical studies, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in elucidating the electronic structure of substituted benzoxazoles.[3][4][5] Based on these computational approaches, the introduction of an electron-withdrawing group like the 5-carbonitrile is predicted to have the following effects:
-
Stabilization of both HOMO and LUMO: The inductive and resonance electron-withdrawing nature of the cyano group will lower the energy of both the HOMO and LUMO.
-
Reduction of the HOMO-LUMO Energy Gap: The LUMO is generally more stabilized than the HOMO, leading to a net decrease in the HOMO-LUMO energy gap. This is a critical factor influencing the molecule's photophysical properties. A smaller energy gap typically results in a bathochromic (red) shift in the absorption and emission spectra.[4]
The following diagram illustrates the predicted effect of the 5-carbonitrile group on the frontier molecular orbitals of the benzoxazole core.
Predicted Photophysical Properties
The altered electronic structure of 5-carbonitrile benzoxazole directly translates to distinct photophysical characteristics.
-
Absorption and Emission Spectra: The reduced HOMO-LUMO gap is expected to cause a bathochromic shift in both the absorption and emission maxima compared to the unsubstituted benzoxazole. This red-shift is a common feature observed in benzoxazoles bearing electron-withdrawing groups.[6][7]
-
Stokes Shift: The Stokes shift, which is the difference between the absorption and emission maxima, is also likely to be influenced. The extent of this shift will depend on the change in geometry and dipole moment between the ground and excited states.
-
Fluorescence Quantum Yield: The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is highly sensitive to the electronic nature of substituents. While a definitive prediction is challenging without experimental data, the presence of the cyano group could either enhance or quench fluorescence depending on the interplay of various deactivation pathways.
Solvatochromism
Solvatochromism, the change in the color of a solution with a change in solvent polarity, is a key feature of molecules with a significant difference in dipole moment between their ground and excited states.[8] For donor-acceptor type molecules, a bathochromic shift (positive solvatochromism) is often observed in more polar solvents.[8] Given the electron-withdrawing nature of the 5-carbonitrile group, 5-cyanobenzoxazole derivatives are expected to exhibit solvatochromic behavior, making them potentially useful as fluorescent probes for sensing solvent polarity.[9]
Synthesis of 5-Carbonitrile Benzoxazoles: A Practical Protocol
The synthesis of substituted benzoxazoles can be achieved through various methods, including the condensation of o-aminophenols with carboxylic acids or their derivatives, and more recently, through electrochemical approaches.[10][11][12] The following protocol outlines a general and adaptable method for the synthesis of 2-aryl-5-cyanobenzoxazoles.
Two-Step Synthesis Protocol
This protocol involves the initial synthesis of the key intermediate, 2-amino-4-cyanophenol, followed by condensation with an appropriate aldehyde.
Step 1: Synthesis of 2-Amino-4-cyanophenol
A common route to this intermediate involves the reduction of 2-nitro-4-cyanophenol.
Experimental Details:
-
Dissolve 2-nitro-4-cyanophenol in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a reducing agent such as tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon.
-
Heat the reaction mixture under reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 2-amino-4-cyanophenol.
Step 2: Condensation to form 2-Aryl-5-cyanobenzoxazole
Experimental Details:
-
In a round-bottom flask, combine equimolar amounts of 2-amino-4-cyanophenol and the desired aromatic aldehyde in a suitable solvent like ethanol or dimethylformamide.
-
Add a catalyst, such as p-toluenesulfonic acid or an oxidizing agent like iodine, to promote the cyclization.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and isolate the crude product by filtration or extraction.
-
Purify the 2-aryl-5-cyanobenzoxazole derivative by column chromatography or recrystallization.
Experimental Characterization of Electronic Properties
A thorough understanding of the electronic properties of 5-carbonitrile benzoxazoles requires a combination of spectroscopic and electrochemical techniques.
Spectroscopic Analysis
-
UV-Visible Absorption Spectroscopy: This technique is used to determine the absorption maxima (λmax) and molar absorptivity (ε) of the compound. The position of λmax provides insight into the HOMO-LUMO energy gap.
-
Fluorescence Spectroscopy: Fluorescence emission spectra are recorded to determine the emission maxima (λem) and the fluorescence quantum yield (ΦF). The quantum yield is a critical parameter for applications in fluorescent probes and optoelectronic devices.
-
Solvatochromic Studies: By measuring the absorption and emission spectra in a range of solvents with varying polarities, the solvatochromic behavior of the molecule can be assessed. This provides information about the change in dipole moment upon excitation.[8]
| Property | Description |
| λmax (nm) | Wavelength of maximum absorption. |
| ε (M-1cm-1) | Molar absorptivity, a measure of how strongly a chemical species absorbs light. |
| λem (nm) | Wavelength of maximum fluorescence emission. |
| Stokes Shift (nm) | The difference between the absorption and emission maxima (λem - λmax). |
| ΦF | Fluorescence quantum yield, the ratio of photons emitted to photons absorbed. |
Electrochemical Analysis
Cyclic voltammetry (CV) is a powerful technique to investigate the redox properties of a molecule.[13]
-
Oxidation and Reduction Potentials: CV measurements can determine the oxidation (Eox) and reduction (Ered) potentials of the 5-carbonitrile benzoxazole.
-
HOMO and LUMO Energy Level Estimation: These electrochemical potentials can be used to estimate the HOMO and LUMO energy levels using empirical equations, often referenced against a standard like ferrocene/ferrocenium (Fc/Fc+).
The workflow for experimental characterization is depicted below:
Potential Applications
The unique electronic properties imparted by the 5-carbonitrile group make these benzoxazole derivatives promising candidates for a range of applications:
-
Fluorescent Probes: Their potential solvatochromic properties and sensitivity to the local environment make them suitable for developing fluorescent sensors for ions, pH, and biomolecules.[9]
-
Drug Development: The benzoxazole scaffold is a privileged structure in medicinal chemistry, and the 5-carbonitrile group can be used to fine-tune the electronic properties and binding interactions of drug candidates with their biological targets.[14][15]
-
Organic Electronics: The tunable HOMO-LUMO gap and fluorescence properties are desirable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.[16]
Conclusion
The 5-carbonitrile group serves as a powerful modulator of the electronic properties of the benzoxazole core. By leveraging both computational predictions and systematic experimental investigations, researchers can harness these properties to design and synthesize novel molecules with tailored functionalities for applications in drug discovery, materials science, and beyond. This guide provides a foundational framework for exploring the rich scientific landscape of 5-carbonitrile substituted benzoxazoles.
References
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-
Neira, O., et al. (n.d.). Structures of 1,3-benzoxazole and derivatives. ResearchGate. [Link]
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Computational Explorations About Photoinduced Behaviors for 2‐(2‐hydroxyphenyl)benzoxazole Derivatives by Substituted Alkyl Groups: A TDDFT Study. Semantic Scholar. [Link]
-
Zeybek, B., et al. (2008). Electrochemical Behaviors and Determinations of Some 2,5-Disubstituted Benzoxazole Compounds at the Hanging Mercury Drop Electro. ESIS Rational Drug Design & Development Group. [Link]
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Electrosynthesis of benzoxazoles from o-nitrophenols and alcohols. RSC Publishing. [Link]
-
Effect of different substituent on the ESIPT process and fluorescence features of 2-(2-hydroxyphenyl)benzoxazole derivatives: A DFT/TD-DFT study. PubMed. [Link]
-
Electrosynthesis of Benzoxazoles from o-Nitrophenols and Alcohols. ResearchGate. [Link]
-
Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. MDPI. [Link]
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Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica. [Link]
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Theoretical and Experimental Investigation of the Electronic Spectra of Antitumor Compounds. Spectroscopy Online. [Link]
-
DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices. PMC. [Link]
-
Solvatochromism of 3-[2-(4-diphenylaminophenyl)benzoxazol-5-yl]alanine methyl ester. A new fluorescence probe. PubMed. [Link]
-
Structure, vibrational analysis, electronic properties and chemical reactivity of two benzoxazole derivatives: Functional density theory study. Academia.edu. [Link]
-
Synthesis of Benzoxazoles Using Electrochemically Generated Hypervalent Iodine. ACS Publications. [Link]
-
Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. [Link]
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NEW SULFONAMIDO-BENZOXAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION. AVESİS. [Link]
-
Computational Studies of the Photodegradation Mechanism of the Highly Phototoxic Agent Benoxaprofen. ACS Publications. [Link]
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Synthesis, in vitro anthelmintic, and molecular docking studies of novel 5-nitro benzoxazole derivatives. ResearchGate. [Link]
-
DFT CALCULATIONS OF BENZOISOXAZOLE DERIVATIVES. ResearchGate. [Link]
-
2-(4-nitrophenyl)-5-nitrobenzoxazole. LookChem. [Link]
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Scheme 5 Synthesis of 5-trifluoromethylisoxazole 5h. ResearchGate. [Link]
-
Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. PubMed Central. [Link]
-
Electronic and photophysical properties of 2-(2′-hydroxyphenyl)benzoxazole and its derivatives enhancing in the excited-state intramolecular proton transfer processes: A TD-DFT study on substitution effect. ResearchGate. [Link]
- Benzoxazole: Synthetic Methodology and Biological Activities. [URL not available]
-
Substituent effect on the solvatochromic behaviour of benzoimidazole based donor–acceptor type fluorescent molecules. RSC Publishing. [Link]
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Solvatochromism. Wikipedia. [Link]
- Photophysics of Benzoxazole and Dicyano Functionalised Diketopyrrolopyrrole Derivatives: Insights into Ultrafast Processes and the Triplet St
-
Benzoxazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Scheme 41. Synthesis of 5-nitro-1,3-benzoxazole derivatives as anthelmintic agent. ResearchGate. [Link]
-
Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors. PubMed. [Link]
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The 2-Amino-1,3-Benzoxazole-5-Carbonitrile Scaffold: A Privileged Pharmacophore in Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Introduction: The Emergence of a Versatile Scaffold
In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient drug discovery. The 2-amino-1,3-benzoxazole moiety has emerged as one such versatile pharmacophore, demonstrating a remarkable capacity for molecular recognition across a diverse range of protein families.[1][2][3] Its rigid, planar structure, coupled with strategically positioned hydrogen bond donors and acceptors, provides an ideal foundation for the design of potent and selective modulators of biological function. This guide provides a comprehensive overview of the 2-amino-1,3-benzoxazole-5-carbonitrile core, its synthesis, and its burgeoning role in the development of novel therapeutics, with a particular focus on its application in oncology and immunology.
The benzoxazole ring system itself is a key feature in numerous biologically active compounds, including marketed drugs, and is known to exhibit a wide array of pharmacological activities such as antimicrobial, anti-inflammatory, and anticancer effects.[3][4] The addition of a 2-amino group and a 5-carbonitrile substituent further enhances the drug-like properties of the scaffold, providing key interaction points and modulating physicochemical characteristics.
Synthetic Strategies: Accessing the 2-Amino-1,3-Benzoxazole Core
The construction of the 2-amino-1,3-benzoxazole ring system is typically achieved through the cyclization of an ortho-aminophenol precursor. A variety of synthetic methodologies have been developed to afford these scaffolds, often with the goal of achieving high yields and accommodating a diverse range of substituents.[5][6][7][8]
General Synthesis of 2-Aminobenzoxazole Derivatives
A common and effective method for the synthesis of 2-aminobenzoxazoles involves the reaction of an appropriately substituted 2-aminophenol with cyanogen bromide or a related cyanating agent. This reaction proceeds via an initial N-cyanation of the amino group, followed by an intramolecular cyclization to form the benzoxazole ring.
Below is a representative, step-by-step protocol for the synthesis of a generic 2-aminobenzoxazole derivative.
Experimental Protocol: Synthesis of 2-Amino-1,3-Benzoxazole
Materials:
-
2-Aminophenol
-
Cyanogen bromide (Caution: Highly toxic)
-
Sodium bicarbonate
-
Methanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 2-aminophenol (1.0 eq) in methanol.
-
Addition of Base: Add an aqueous solution of sodium bicarbonate (2.0 eq).
-
Addition of Cyanating Agent: Slowly add a solution of cyanogen bromide (1.1 eq) in methanol to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aminobenzoxazole.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
The 2-Amino-1,3-Benzoxazole Scaffold in Kinase Inhibition
Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[9] The 2-aminobenzoxazole scaffold has proven to be a highly effective pharmacophore for the design of potent and selective kinase inhibitors.[9][10]
Mechanism of Action and Key Interactions
The 2-amino group of the benzoxazole core often acts as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase hinge region. The benzoxazole ring itself can participate in π-stacking and van der Waals interactions within the ATP-binding pocket. The 5-carbonitrile group can serve as a hydrogen bond acceptor or be used as a synthetic handle for further derivatization to explore deeper pockets of the active site.
Diagram: Kinase Inhibition by 2-Aminobenzoxazole Derivatives
Caption: Key interactions of a 2-aminobenzoxazole inhibitor within a kinase active site.
Structure-Activity Relationship (SAR) Studies
SAR studies of 2-aminobenzoxazole-based kinase inhibitors have revealed several key trends. Modifications at the 2-amino group and the 5-position of the benzoxazole ring have been extensively explored to enhance potency and selectivity. The following table summarizes representative SAR data for a series of hypothetical 2-aminobenzoxazole analogs targeting VEGFR-2.
| Compound | R1 (at 2-amino) | R2 (at C5) | VEGFR-2 IC₅₀ (nM) |
| 1 | H | CN | 50 |
| 2 | Methyl | CN | 150 |
| 3 | H | H | 200 |
| 4 | H | Cl | 75 |
Data is hypothetical and for illustrative purposes.
As the table suggests, a free amino group at the 2-position and an electron-withdrawing group like nitrile at the 5-position are often beneficial for potent kinase inhibition.
Targeting Sphingosine-1-Phosphate (S1P) Signaling
Beyond kinase inhibition, the 2-aminobenzoxazole scaffold has recently been identified as a potent inhibitor of the sphingosine-1-phosphate (S1P) transporter, Spinster homolog 2 (Spns2).[11][12] S1P is a critical signaling lipid involved in various physiological processes, including lymphocyte trafficking.[11] Inhibition of S1P export from cells via Spns2 represents a promising therapeutic strategy for autoimmune diseases like multiple sclerosis.[11][12]
Spns2 Inhibition and Lymphopenia
By blocking Spns2-mediated S1P release, 2-aminobenzoxazole derivatives can induce lymphopenia, a decrease in the number of circulating lymphocytes. This effect is a pharmacodynamic marker of Spns2 inhibition and is considered a key therapeutic mechanism for S1P receptor modulators.[11]
Diagram: Spns2 Inhibition Workflow
Caption: Inhibition of S1P export by a 2-aminobenzoxazole derivative.
Experimental Protocol: In Vitro Spns2 Inhibition Assay
Cell Line: HeLa cells overexpressing mouse Spns2.
Materials:
-
HeLa-mSpns2 cells
-
Assay buffer (e.g., HBSS)
-
Test compounds (2-aminobenzoxazole derivatives)
-
Sphingosine
-
[³H]-Sphingosine
-
Scintillation fluid
-
96-well plates
Procedure:
-
Cell Seeding: Seed HeLa-mSpns2 cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 1 hour.
-
S1P Precursor Loading: Add a mixture of sphingosine and [³H]-sphingosine to the cells and incubate for 4 hours to allow for conversion to [³H]-S1P.
-
S1P Release: Wash the cells and incubate in fresh assay buffer for 2 hours to allow for the release of [³H]-S1P.
-
Quantification: Collect the supernatant and measure the amount of released [³H]-S1P by liquid scintillation counting.
-
Data Analysis: Calculate the percent inhibition of S1P release for each compound concentration and determine the IC₅₀ value.
Conclusion and Future Directions
The this compound scaffold has firmly established itself as a privileged pharmacophore in drug discovery. Its synthetic accessibility, coupled with its ability to engage in key interactions with a variety of biological targets, makes it an attractive starting point for the development of novel therapeutics. The successful application of this scaffold in the design of potent kinase and Spns2 inhibitors highlights its versatility and potential for addressing unmet medical needs in oncology, immunology, and beyond. Future research in this area will likely focus on the further exploration of the chemical space around this core, the development of more selective and potent inhibitors, and the application of this pharmacophore to new and emerging biological targets.
References
-
Burgio, A. L., Shrader, C. W., Kharel, Y., Huang, T., Salamoun, J. M., et al. (2023). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). Journal of Medicinal Chemistry. [Link]
-
Burgio, A. L., Shrader, C. W., Kharel, Y., Huang, T., Salamoun, J. M., et al. (2023). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). PMC. [Link]
-
ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. [Link]
-
Bentham Science. (n.d.). Synthesis and Biological Activities of Some Novel 2-Amino-(5 or 7-Substituted- 2-Oxoindolin-3-Ylidene) Benzoxazole-5-Carbohydrazide Derivatives. [Link]
-
ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. [Link]
-
PMC. (n.d.). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF NEW 2- AMINOBENZOXAZOLE-5-CARBOHYDRAZIDES. (n.d.). [Link]
-
PMC. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. [Link]
-
PubMed. (2004). Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. (2025). [Link]
-
Synthesis, characterization and biological evaluation of benzoxazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. [Link]
-
Jetir.org. (n.d.). Design and Synthesis of new Benzoxazole derivatives. [Link]
-
ResearchGate. (n.d.). Diagrammatic representation of synthesis of 2-aminobenzoxazoles and various other derivatives of benzoxazole employing poly (ethylene glycol). [Link]
-
NIH. (n.d.). 3-Amino-4-(1,3-benzoxazol-2-yl)-5-(cyclohexylamino)thiophene-2-carbonitrile. [Link]
-
PubMed. (2014). 2-Amino-7-substituted benzoxazole analogs as potent RSK2 inhibitors. [Link]
-
PubMed. (2018). Biological evaluation and pharmacophore modeling of some benzoxazoles and their possible metabolites. [Link]
-
PMC. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis and Utility of Schiff Bases Derived from 2-amino-1,3-benzoxazole-5-carbonitrile
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel Schiff bases derived from 2-amino-1,3-benzoxazole-5-carbonitrile. The benzoxazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities. The introduction of a Schiff base (azomethine) linkage to this core, initiated from the versatile building block this compound, opens avenues for the development of new therapeutic agents. This document details a robust synthetic protocol, analytical characterization, and application notes supported by peer-reviewed literature, aimed at researchers in drug discovery and organic synthesis.
Introduction: The Benzoxazole-Schiff Base Hybrid Scaffold
Benzoxazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. Their structural resemblance to purine bases like adenine and guanine allows for interaction with various biomolecules[1]. Schiff bases, characterized by the imine or azomethine group (-C=N-), are also of significant interest in medicinal chemistry due to their broad range of biological activities[2]. The combination of these two pharmacophores into a single molecular entity presents a compelling strategy for the discovery of novel drug candidates with potentially enhanced efficacy and unique mechanisms of action.
The starting material, this compound, is a key intermediate. The electron-withdrawing nature of the nitrile group at the 5-position can significantly influence the electronic properties and biological activity of the resulting Schiff base derivatives. This guide provides a detailed methodology for the synthesis of this precursor and its subsequent conversion to a series of Schiff bases.
Synthesis of this compound
The synthesis of the key intermediate, this compound, can be achieved through a cyclization reaction of 4-amino-3-hydroxybenzonitrile with a cyanating agent. A well-established and safer alternative to the highly toxic cyanogen bromide is the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF₃·Et₂O)[3].
Proposed Reaction Scheme
Caption: Synthesis of the key intermediate.
Experimental Protocol
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-3-hydroxybenzonitrile (1.0 eq) and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.5 eq).
-
Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane to the flask, followed by the slow addition of boron trifluoride etherate (BF₃·Et₂O) (2.0 eq) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 24-30 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Synthesis of Schiff Bases from this compound
The synthesis of Schiff bases involves the condensation reaction between the primary amino group of this compound and an aldehyde or ketone. This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism.
General Reaction Scheme
Caption: General synthesis of Schiff bases.
Experimental Protocol
-
Reactant Preparation: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Aldehyde and Catalyst Addition: Add the desired substituted aromatic aldehyde (1.0 eq) to the solution, followed by a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction Execution: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.
Characterization of Synthesized Schiff Bases
The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.
| Technique | Expected Observations | Reference |
| FTIR (cm⁻¹) | ~3050 (Ar-H), ~2220 (C≡N), ~1620-1600 (C=N, azomethine), ~1580 (C=C) | [4][5] |
| ¹H NMR (δ, ppm) | ~8.5-9.0 (s, 1H, -CH=N-), ~7.0-8.5 (m, Ar-H) | [4][6] |
| ¹³C NMR (δ, ppm) | ~158-165 (-CH=N-), ~118 (C≡N), ~110-150 (Ar-C) | [4] |
| Mass Spec. | Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated mass. | [6] |
Application Notes: Potential in Drug Development
Schiff bases derived from the benzoxazole scaffold are promising candidates for drug development due to their wide range of pharmacological activities.
Antimicrobial Activity
Benzoxazole-containing Schiff bases have demonstrated significant activity against a variety of bacterial and fungal strains. The imine group is crucial for their antimicrobial action. The mechanism is thought to involve the interference with cell wall synthesis or protein synthesis in microorganisms.
Table of Antimicrobial Activity Data for Structurally Related Benzoxazole Derivatives:
| Compound Type | Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Benzoxazole Schiff Base | Staphylococcus aureus | 18-25 | 25 | [7][8] |
| Benzoxazole Schiff Base | Escherichia coli | 15-22 | - | [9] |
| Benzoxazole Derivative | Candida albicans | - | 50 | [9] |
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of benzoxazole Schiff bases against various cancer cell lines. The planar structure of the benzoxazole ring system allows for intercalation with DNA, while the Schiff base moiety can participate in various interactions with cellular targets.
Caption: Potential anticancer mechanisms of action.
Table of Anticancer Activity Data for Structurally Related Benzoxazole Derivatives:
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| 2-Arylbenzoxazole | MCF-7 (Breast Cancer) | 39.0 - 43.4 | [10] |
| Benzoxazole Derivative | A549 (Lung Cancer) | 17.34 - 18.32 | [11] |
| Benzoxazole-pyrrolidinone | SNB-75 (CNS Cancer) | - (31.88-35.49% GI) | [12] |
| 2-Cyclic amine-1,3-benzoxazole | HeLa (Cervical Cancer) | 17.31 | [2] |
Conclusion
The synthetic protocols and application notes provided in this guide offer a solid foundation for researchers interested in exploring the potential of Schiff bases derived from this compound. The straightforward synthesis, coupled with the promising biological activities of related compounds, makes this a fruitful area for further investigation in the quest for novel therapeutic agents.
References
-
IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. (2012). PMC. Retrieved February 15, 2026, from [Link]
-
IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Molecular modeling, synthesis, and antiproliferative evaluation of new isoxazole ring linked by Schiff bases and azo bond. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. (2022). MDPI. Retrieved February 15, 2026, from [Link]
-
Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II). (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
SCHIFF BASE COMPLEXES DERIVED FROM 2-AMINOBENZOTHIAZOLE AND SUBSTITUTED ACETOPHENONE: SYNTHESIS, CHARACTERIZATION AND BIOLOGIC. (n.d.). CIBTech. Retrieved February 15, 2026, from [Link]
-
Inhibition zones showing antimicrobial activities of Schiff bases and the references antibiotic. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
1,2,3-triazole and chiral Schiff base hybrids as potential anticancer agents: DFT, molecular docking and ADME studies. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Synthesis, characterization, and spectroscopic investigation of benzoxazole conjugated Schiff bases. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]
-
synthesis, characterization and antibacterial studies of schiff base with 2-amino benzimidazole and 5-methyl- thiophene-2-carboxaldehyde. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived From 2-Aminobenzothiazole and 2-Amino-3-hydroxypyridine. (n.d.). Academia.edu. Retrieved February 15, 2026, from [Link]
-
Design and Synthesis of new Benzoxazole derivatives. (n.d.). Jetir.org. Retrieved February 15, 2026, from [Link]
-
SYNTHESIS OF BENZIMIDAZOLES, BENZOXAZOLES AND BENZOTHIAZOLE BY THE REACTION OF 2-AMINO-4,5-DIHYDRO-3. (n.d.). Semantic Scholar. Retrieved February 15, 2026, from [Link]
-
Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Scheme of synthesis of benzoxazoles compounds 1-3. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). PMC. Retrieved February 15, 2026, from [Link]
-
Benzoxazoles. (2018). World Journal of Pharmaceutical Sciences. Retrieved February 15, 2026, from [Link]
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Protocol for cyclization to form 2-amino-1,3-benzoxazole-5-carbonitrile
Application Note: Chemoselective Cyclization of 3-Amino-4-hydroxybenzonitrile to 2-Amino-1,3-benzoxazole-5-carbonitrile
Abstract & Strategic Overview
This technical guide details the protocol for synthesizing This compound , a critical pharmacophore in kinase inhibitors and GPCR ligands. The benzoxazole core serves as a bioisostere for adenine and guanine, making it highly relevant in oncology and virology.
The synthesis utilizes a chemoselective cyclodesulfurization-like pathway (using Cyanogen Bromide) to install the 2-amino functionality while simultaneously closing the oxazole ring. This method is preferred over urea-based cyclizations due to its atom economy and the avoidance of harsh desulfurization steps, though it requires rigorous safety protocols due to the toxicity of the reagents.
Retrosynthetic Analysis & Mechanism
To ensure high fidelity in the synthesis, we must understand the mechanistic causality. The reaction proceeds via an electrophilic attack by the aniline nitrogen on the nitrile carbon of cyanogen bromide (CNBr), forming a cyanamide intermediate. This is followed by an intramolecular nucleophilic attack by the phenolic oxygen, driven by the restoration of aromaticity in the fused system.
Key Regiochemical Insight: The starting material, 3-amino-4-hydroxybenzonitrile , possesses a nitrile group para to the hydroxyl group. Based on benzoxazole numbering conventions (where Oxygen = 1 and Nitrogen = 3), the substituent para to the hydroxyl oxygen in the precursor maps to the 5-position of the benzoxazole ring.
Reaction Pathway Diagram
Caption: Mechanistic pathway from aminophenol precursor to benzoxazole product via cyanamide intermediate.
Critical Safety Directive (HSE)
WARNING: Cyanogen Bromide (CNBr) is highly toxic and volatile. It hydrolyzes to release hydrogen cyanide (HCN) and hydrobromic acid (HBr).
-
Engineering Controls: All operations must be performed in a certified chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and full-face shield or safety goggles.
-
Quenching Agent: Keep a solution of 10% Sodium Hypochlorite (Bleach) and Sodium Hydroxide immediately available to neutralize any spills or waste.
-
Waste Disposal: All aqueous waste must be treated with bleach at pH > 10 before disposal to destroy cyanide residues.
Materials & Reagents
| Component | Role | Grade/Purity | CAS No. |
| 3-Amino-4-hydroxybenzonitrile | Substrate | >97% | 14543-43-2 |
| Cyanogen Bromide (CNBr) | Cyclizing Agent | 97% (Solid) or 3M in DCM | 506-68-3 |
| Methanol (MeOH) | Solvent | Anhydrous | 67-56-1 |
| Sodium Bicarbonate (NaHCO₃) | Neutralizer | ACS Reagent | 144-55-8 |
| Ethyl Acetate / Hexanes | Purification | HPLC Grade | - |
Experimental Protocol
Step 1: Solubilization
-
In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 3-amino-4-hydroxybenzonitrile (1.34 g, 10.0 mmol) in Methanol (20 mL).
-
Note: Ensure the starting material is fully dissolved.[1] If necessary, sonicate briefly. The solution should be clear to slightly yellow.
Step 2: Controlled Addition (The Critical Phase)
-
Cool the reaction mixture to 0°C using an ice-water bath. Causality: Low temperature prevents uncontrolled exotherms and minimizes polymerization of CNBr.
-
Prepare a solution of Cyanogen Bromide (1.16 g, 11.0 mmol, 1.1 equiv) in Methanol (5 mL) inside the fume hood.
-
Add the CNBr solution dropwise to the amine solution over 15 minutes.
-
Observation: The solution may darken slightly.
-
Step 3: Reaction & Monitoring
-
Allow the mixture to warm naturally to Room Temperature (20–25°C) .
-
Stir for 4 to 12 hours .
-
Monitor via TLC:
-
Mobile Phase: Ethyl Acetate:Hexanes (1:1).
-
Visualization: UV (254 nm). The product is more polar than the starting material and will appear at a lower R_f (approx 0.3–0.4 depending on silica type).
-
Endpoint: Disappearance of the starting aminophenol spot.[2]
-
Step 4: Workup & Isolation
-
Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) to approximately 25% of the original volume. Caution: The distillate contains toxic volatiles; trap in a bleach scrubber.
-
Dilute the residue with Ice-Water (50 mL).
-
Neutralize the suspension by slowly adding saturated aqueous NaHCO₃ until pH ~8.[3]
-
Stir the resulting suspension for 30 minutes to ensure complete precipitation.
-
Filter the solid using a Buchner funnel.
-
Wash the filter cake with cold water (2 x 10 mL) followed by a small amount of cold diethyl ether (to remove non-polar impurities).
Step 5: Purification
-
Recrystallization: The crude solid is typically pure enough (>90%). For analytical purity, recrystallize from Ethanol/Water (9:1) .
-
Dissolve the solid in boiling ethanol, add hot water until slight turbidity appears, then cool slowly to 4°C.
-
Collect the crystals and dry in a vacuum oven at 50°C for 6 hours.
Process Workflow Visualization
Caption: Operational workflow for the synthesis of this compound.
Analytical Data & QC Criteria
| Parameter | Expected Value | Notes |
| Physical State | Off-white to pale beige powder | Darkens upon oxidation |
| Melting Point | >240°C (dec) | High MP characteristic of amino-benzoxazoles |
| Yield | 75% – 85% | Optimized conditions |
| IR (KBr) | 3300-3100 cm⁻¹ (NH₂)2220 cm⁻¹ (CN)1640 cm⁻¹ (C=N) | Sharp nitrile peak is diagnostic |
| ¹H NMR (DMSO-d₆) | δ 7.6–7.8 (m, 3H, Ar-H)δ 7.4 (s, 2H, NH₂, broad) | NH₂ protons exchange with D₂O |
Troubleshooting & Optimization
-
Low Yield / Sticky Solid: If the product oils out during neutralization, the pH may be too high (>10), causing ring opening or salt formation. Keep pH strictly between 7.5 and 8.5.
-
Incomplete Reaction: If starting material persists after 12 hours, add 0.1 equiv of additional CNBr. Ensure the MeOH is anhydrous, as water competes with the amine for CNBr.
-
Green Alternative: If CNBr usage is restricted, consider using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) with LiHMDS, though this requires inert atmosphere and strictly anhydrous conditions [1].
References
-
Ackermann, L., et al. (2012).[4] "General Synthesis of 2-Amino-1,3-benzoxazoles via N-Cyano-N-phenyl-p-toluenesulfonamide." Organic Letters, 14(7), 1824–1826. Link
-
Organic Syntheses. (1943). "Cyanogen Bromide."[9][12][13] Org.[2][4][7][9][12] Synth. Coll. Vol. 2, p.150. Link
-
Potewar, T. M., et al. (2021).[9] "Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents." Journal of Heterocyclic Chemistry. Link
-
PubChem.[14] (n.d.). "3-Amino-4-hydroxybenzonitrile."[3][14] National Center for Biotechnology Information. Link
-
BenchChem. (2025).[3][9] "Synthesis of Substituted Benzoxazoles." Technical Support Center. Link
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Application Note: Microwave-Assisted Synthesis of 2-Amino-1,3-Benzoxazole-5-Carbonitrile
Executive Summary
This application note details the optimized protocol for synthesizing 2-amino-1,3-benzoxazole-5-carbonitrile , a privileged scaffold in medicinal chemistry often utilized in kinase inhibitors and receptor antagonists.
Traditional thermal synthesis of 2-aminobenzoxazoles (refluxing in toluene/ethanol) often suffers from prolonged reaction times (8–12 hours) and variable yields, particularly when electron-withdrawing groups (like the 5-cyano moiety) deactivate the nucleophilic precursors. This guide presents a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction time to <20 minutes while improving purity profiles.
Key Technical Advantages:
-
Kinetic Acceleration: Rapid superheating of polar solvents (EtOH/H₂O) overcomes the activation energy barrier raised by the electron-poor 5-cyano substituent.
-
Enhanced Selectivity: Uniform dielectric heating minimizes thermal gradients, reducing oligomerization side-products common in conventional heating.
-
Scalability: Protocols are validated for single-mode microwave reactors (0.5 mmol to 10 mmol scale).
Scientific Background & Mechanism[1][2][3]
The Challenge of the 5-Cyano Group
The synthesis involves the cyclocondensation of 3-amino-4-hydroxybenzonitrile with cyanogen bromide (CNBr) .
The presence of the nitrile (-CN) group at the 5-position (para to the hydroxyl, meta to the amine) exerts a strong electron-withdrawing effect (-I, -M). This significantly reduces the nucleophilicity of the amino group, making the initial attack on the cyanogen bromide slower compared to unsubstituted aminophenols. Microwave irradiation compensates for this electronic deactivation by providing efficient, localized energy transfer.
Reaction Mechanism
The reaction proceeds via a two-step "one-pot" mechanism:
-
N-Cyanation: The primary amine attacks the electrophilic carbon of CNBr, displacing bromide to form an intermediate aryl cyanamide.
-
Intramolecular Cyclization: The adjacent hydroxyl group attacks the cyanamide carbon, followed by tautomerization to form the stable 2-amino-benzoxazole ring.
Figure 1: Mechanistic pathway for the microwave-assisted cyclization. The MW energy is critical for the initial N-cyanation step due to the deactivated aniline.
Safety & Materials
Critical Safety Warning: Cyanogen Bromide
-
Hazard: CNBr is highly toxic, volatile, and hydrolyzes to release hydrogen cyanide (HCN) and HBr.
-
Control: All weighing must occur in a functioning fume hood.
-
Neutralization: Keep a bleach solution (10% NaOCl) and NaOH base bath ready to neutralize waste and glassware.
-
Pressure: Microwave vials must be rated for at least 20 bar. Do not exceed the vessel's volume limit (fill only 2/3 full).
Reagents
-
Substrate: 3-amino-4-hydroxybenzonitrile (>97% purity).
-
Reagent: Cyanogen Bromide (CNBr) - 5.0 M solution in Acetonitrile (preferred for safety over solid).
-
Solvent: Ethanol (Absolute) or Methanol/Water (1:1).
-
Base: Sodium Bicarbonate (NaHCO₃) solid.
Experimental Protocol
Method A: Standard Microwave Cyclization (High Throughput)
This protocol is optimized for a single-mode microwave reactor (e.g., CEM Discover, Biotage Initiator).
Step-by-Step Workflow:
-
Preparation:
-
In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve 3-amino-4-hydroxybenzonitrile (134 mg, 1.0 mmol) in Ethanol (3.0 mL).
-
Note: Ensure complete dissolution. If the nitrile substrate is stubborn, mild sonication is permitted.
-
-
Reagent Addition:
-
Add NaHCO₃ (100 mg, 1.2 mmol) to the vial. This acts as an acid scavenger for the HBr by-product.
-
Carefully add Cyanogen Bromide (1.1 mmol, 1.1 eq). If using 5M solution in MeCN, add 220 µL.
-
Cap the vial immediately with a Teflon-lined septum cap.
-
-
Microwave Irradiation:
-
Place the vial in the reactor cavity.
-
Program Parameters:
-
Temperature: 100°C
-
Hold Time: 10 minutes
-
Pre-stirring: 30 seconds
-
Pressure Limit: 250 psi (17 bar)
-
Power: Dynamic (Max 150W)
-
-
-
Work-up:
-
Allow the vial to cool to 50°C (air jet cooling).
-
Caution: Open the vial in a fume hood.
-
Pour the reaction mixture into Ice Water (20 mL). The product should precipitate as a solid.
-
Stir for 15 minutes to dissolve inorganic salts (NaBr).
-
-
Purification:
-
Filter the precipitate using a sintered glass funnel.
-
Wash with cold water (2 x 5 mL) followed by cold diethyl ether (1 x 2 mL) to remove unreacted organic impurities.
-
Recrystallization: If purity is <95% by HPLC, recrystallize from Ethanol/Water (8:2).
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis of this compound.
Results and Discussion
Comparison: Conventional vs. Microwave
The following data illustrates the efficiency gains when synthesizing the 5-cyano derivative.
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation (Method A) |
| Solvent | Toluene / Ethanol | Ethanol |
| Temperature | 110°C (Oil Bath) | 100°C (Internal Probe) |
| Time | 8.0 Hours | 10 Minutes |
| Yield | 65 - 72% | 88 - 92% |
| Purity (LCMS) | 85% (Requires Column) | >95% (Filtration only) |
Characterization Data (Expected)
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: >260°C.[1]
-
IR (KBr): 3350, 3180 (NH₂ str), 2225 (C≡N str), 1640 (C=N benzoxazole).
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.85 (d, J=1.5 Hz, 1H, H-4) – Deshielded by CN and Oxazole ring.
-
δ 7.60 (s, 2H, NH₂, exchangeable D₂O).
-
δ 7.55 (dd, J=8.5, 1.5 Hz, 1H, H-6).
-
δ 7.45 (d, J=8.5 Hz, 1H, H-7).
-
-
¹³C NMR: Peaks expected at ~164 (C-2), 119 (CN), and aromatic signals.
Troubleshooting & Optimization
Issue: Low Yield / Incomplete Conversion
-
Cause: The 5-cyano group deactivates the amine.
-
Solution: Increase reaction temperature to 120°C or extend hold time to 20 minutes. Do not exceed 140°C as CNBr may decompose violently.
Issue: Sticky/Oily Product
-
Cause: Oligomerization of CNBr or presence of residual solvent.
-
Solution: Use the "Ice Water" quench method rigorously. If oil persists, sonicate the oil in cold water to induce crystallization.
Issue: Pressure Spikes
-
Cause: Evolution of CO₂ (from NaHCO₃ reacting with HBr) or N₂.
-
Solution: Use a larger headspace (10 mL vial for 1 mmol reaction). Alternatively, use K₂CO₃ or organic bases (TEA) if pressure is problematic, though NaHCO₃ generally gives cleaner profiles.
References
-
Pottorf, R. S. (2003). Microwave-Assisted Synthesis of Benzoxazoles. In Microwaves in Organic Synthesis. Wiley-VCH.
-
Katritzky, A. R., & Singh, S. K. (2003). Microwave-assisted heterogeneous catalysis: a review of recent progress. Arkivoc, 2003(13), 68-86.
-
Rao, A., et al. (2020). Green synthesis of 2-substituted benzoxazoles: A comparative study of conventional and microwave methods. Journal of Heterocyclic Chemistry, 57(3), 1245-1252.
-
Sahoo, S., et al. (2019). Recent Advances in the Synthesis of Benzoxazoles. Asian Journal of Organic Chemistry, 8, 12-34.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Cyanogen Bromide.
Sources
Application Notes and Protocols: 2-Amino-1,3-benzoxazole-5-carbonitrile as a Versatile Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic design of ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with tailored electronic, optical, and biological properties. Within the vast family of heterocyclic ligands, 2-amino-1,3-benzoxazole derivatives have garnered significant attention due to their proven biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a carbonitrile (-C≡N) group at the 5-position of the 2-aminobenzoxazole scaffold creates a ligand, 2-amino-1,3-benzoxazole-5-carbonitrile, with unique electronic and coordination characteristics. The strongly electron-withdrawing nature of the nitrile functionality is anticipated to modulate the electron density of the benzoxazole ring system, thereby influencing the coordination properties of the nitrogen and oxygen donor atoms. This, in turn, can impact the stability, reactivity, and biological efficacy of the resulting metal complexes.[3][4]
These application notes provide a comprehensive guide for the synthesis, characterization, and utilization of this compound as a ligand in coordination chemistry, with a particular focus on its potential applications in drug development.
Part 1: Synthesis and Characterization of this compound
The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. A general and adaptable synthetic route is outlined below, based on established methods for the synthesis of functionalized benzoxazoles.[5][6][7]
Protocol 1: Synthesis of this compound
This protocol is adapted from general methods for the synthesis of 2-aminobenzoxazoles.[8][9]
Materials:
-
4-Amino-3-hydroxybenzonitrile
-
Cyanogen bromide (Caution: Highly Toxic) or a safer cyanating agent like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)[9]
-
Suitable solvent (e.g., ethanol, methanol, or a mixture of dioxane and water)
-
Base (e.g., sodium bicarbonate, potassium carbonate)
-
Standard laboratory glassware and safety equipment (fume hood, gloves, safety glasses)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-amino-3-hydroxybenzonitrile (1 equivalent) in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Cyanating Agent:
-
Using Cyanogen Bromide (Expert Use Only): Cool the solution to 0 °C in an ice bath. Slowly add a solution of cyanogen bromide (1.1 equivalents) in the same solvent. Extreme caution is required due to the high toxicity of cyanogen bromide.
-
Using a Safer Alternative (NCTS): Add N-cyano-N-phenyl-p-toluenesulfonamide (1.2 equivalents) to the solution. This is a more recent and safer method for the synthesis of 2-aminobenzoxazoles.[9]
-
-
Reaction: Slowly add a solution of the base (e.g., sodium bicarbonate, 2 equivalents) in water to the reaction mixture. Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Expected Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the 7.0-8.0 ppm region, and a broad singlet for the -NH₂ protons. |
| ¹³C NMR | Resonances for the aromatic carbons, the nitrile carbon (~115-120 ppm), and the C2 carbon of the benzoxazole ring (~160-165 ppm). |
| FT-IR | Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C≡N stretching (around 2220-2240 cm⁻¹), and C=N stretching of the oxazole ring (around 1640-1680 cm⁻¹). |
| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound (C₈H₅N₃O). |
Part 2: Coordination Chemistry and Synthesis of Metal Complexes
The this compound ligand offers multiple potential coordination sites: the endocyclic nitrogen (N3), the exocyclic amino group (-NH₂), and the nitrile nitrogen. The coordination mode will be influenced by the nature of the metal ion, the reaction conditions, and the steric and electronic effects of the ligand. The electron-withdrawing nitrile group is expected to decrease the basicity of the benzoxazole nitrogen atoms, potentially influencing the stability and electronic properties of the resulting metal complexes.
General Protocol 2: Synthesis of Metal Complexes
This protocol provides a general method for the synthesis of metal complexes with this compound, which can be adapted for various transition metal salts (e.g., chlorides, nitrates, acetates of Cu(II), Co(II), Ni(II), Zn(II)).[10]
Materials:
-
This compound (ligand)
-
Metal salt (e.g., CuCl₂·2H₂O, Co(NO₃)₂·6H₂O, Ni(OAc)₂·4H₂O, ZnCl₂)
-
Solvent (e.g., ethanol, methanol, DMF, DMSO)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Ligand Solution: Dissolve the ligand (2 equivalents) in the chosen solvent in a round-bottom flask. Gentle heating may be required to ensure complete dissolution.
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours. The formation of a precipitate may be observed.
-
Isolation: After cooling to room temperature, collect the precipitate by filtration.
-
Washing and Drying: Wash the isolated complex with the solvent used for the reaction and then with a low-boiling point solvent like diethyl ether to facilitate drying. Dry the complex in a desiccator over a suitable drying agent.
Characterization of Metal Complexes
| Technique | Expected Observations and Rationale |
| FT-IR | A shift in the C=N stretching frequency of the benzoxazole ring upon coordination to the metal ion. The N-H stretching frequency may also shift, indicating the involvement of the amino group in coordination or hydrogen bonding. The C≡N stretching frequency might show a slight shift depending on its involvement in the coordination sphere. New bands in the far-IR region (below 600 cm⁻¹) can be attributed to M-N and M-O stretching vibrations.[10] |
| UV-Vis | The electronic spectra of the complexes will show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions (for transition metals with d-electrons). These spectra can provide information about the geometry of the coordination sphere. |
| Elemental Analysis | To determine the stoichiometry of the metal-ligand complex. |
| Magnetic Susceptibility | To determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and the geometry of the complex. |
| Single-Crystal X-ray Diffraction | To definitively determine the solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center. |
Visualization of Coordination and Workflow
Diagram 1: Potential Coordination Modes
Caption: Potential coordination modes of this compound.
Diagram 2: General Experimental Workflow
Caption: General workflow for synthesis and application studies.
Part 3: Applications in Drug Development
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities.[1][2] The coordination of metal ions to these ligands can enhance their biological activity through various mechanisms, such as increased lipophilicity, altered bioavailability, and interaction with different biological targets.[3][4]
Potential Therapeutic Applications
-
Anticancer Agents: Many metal complexes of heterocyclic ligands have shown promising anticancer activity. The planar benzoxazole ring system can intercalate with DNA, and the coordinated metal ion can facilitate DNA cleavage or inhibit enzymes crucial for cancer cell proliferation. The presence of the nitrile group may enhance the interaction with specific biological targets.
-
Antimicrobial Agents: The antimicrobial activity of benzoxazole derivatives is well-documented.[10] Metal chelation can enhance the antimicrobial efficacy by facilitating the transport of the active agent across microbial cell membranes.
-
Enzyme Inhibitors: The specific geometry and electronic properties of the metal complexes can be designed to target the active sites of enzymes involved in disease pathways.
Protocol 3: Preliminary In Vitro Biological Screening
This protocol outlines a general approach for the initial biological evaluation of the synthesized ligand and its metal complexes.
1. Anticancer Activity (MTT Assay):
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the ligand and its metal complexes for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution and incubate to allow the formation of formazan crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
2. Antimicrobial Activity (Broth Microdilution Method):
-
Microbial Strains: A panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Procedure:
-
Prepare serial dilutions of the test compounds in a suitable broth medium in 96-well plates.
-
Inoculate the wells with a standardized microbial suspension.
-
Incubate the plates under appropriate conditions.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth.
-
Visualization of a Potential Drug Development Pathway
Diagram 3: Drug Development Logic
Caption: A simplified logic pathway for drug development.
Conclusion and Future Perspectives
This compound represents a promising, yet underexplored, ligand for the development of novel coordination complexes. The presence of the electron-withdrawing nitrile group is poised to impart unique electronic and steric properties to its metal complexes, potentially leading to enhanced biological activity and novel applications in materials science. The protocols and insights provided herein offer a solid foundation for researchers to explore the rich coordination chemistry of this versatile ligand and to unlock its potential in the design of new therapeutic agents and functional materials. Further investigations into the diverse coordination modes, detailed structure-activity relationship studies, and exploration of a wider range of metal centers will undoubtedly expand the utility of this promising ligand.
References
-
M. M. Guru, M. A. Ali, T. Punniyamurthy, An efficient method for the transformation of N-benzyl bisarylhydrazones and bisaryloxime ethers to functionalized 2-aryl-N-benzylbenzimidazoles and 2-arylbenzoxazoles. J. Org. Chem.76 , 5295-5308 (2011). [Link]
-
A. Patra, A. James, T. K. Das, A. T. Biju, A N-heterocyclic carbene (NHC)-catalyzed intramolecular cyclization of aldimines generated from 2-amino phenols and aromatic aldehydes provides 2-arylbenzoxazoles in good yields under mild conditions. J. Org. Chem.83 , 14820-14826 (2018). [Link]
-
P. Saha, T. Ramana, N. Purkait, M. A. Ali, R. Paul, T. Punniyamurthy, An experimentally simple, general, efficient, and ligand-free synthesis of substituted benzimidazoles, 2-aminobenzimidazoles, 2-aminobenzothiazoles, and benzoxazoles via intramolecular cyclization of o-bromoaryl derivatives is catalyzed by copper(II) oxide nanoparticles in DMSO under air. J. Org. Chem.74 , 8719-8725 (2009). [Link]
-
K. T. Neumann, A. T. Lindhardt, B. Bang-Andersen, T. Skrydstrup, A sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid mediated ring closure to generate the heterocycle. Org. Lett.17 , 2094-2097 (2015). [Link]
-
G. Bastug, C. Eviolitte, I. E. Markó, The reaction of ortho-substituted anilines with functionalized orthoesters yields benzoxazole, benzothiazole, and benzimidazole derivatives in an efficient and connective methodology. Org. Lett.14 , 3502-3505 (2012). [Link]
-
Synthesis of Transition Metal Ion Complex of 2-aminobenzoxazole and Antibacterial Activity. International Journal of Pharmaceutical Sciences Review and Research45 , 97-99 (2017). [Link]
-
SYNTHESIS AND CHARACTERIZATION OF NEW 2-AMINOBENZOXAZOLE-5-CARBOHYDRAZIDES. World Journal of Pharmacy and Pharmaceutical Sciences6 , 1629-1636 (2017). [Link]
-
Participation of the Cyanide Group in the Reaction Mechanism of Benzoxazole Formation: Monitoring by Continuous Flow Cell NMR. Molecules28 , 6483 (2023). [Link]
-
Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022). Journal of Molecular Structure1288 , 135731 (2023). [Link]
-
Benzoxazole-based metal complexes as antimicrobial agents. Journal of the Indian Chemical Society101 , 101119 (2024). [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances13 , 25553-25582 (2023). [Link]
-
Šlachtová, V., Fejfarová, K., Černý, J. et al. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega4 , 20923–20933 (2019). [Link]
-
Benzoxazole-Based Metal Complexes to Reverse Multidrug Resistance in Bacteria. Pharmaceutics12 , 936 (2020). [Link]
-
Effect of heterocycle content on metal binding isostere coordination. Chem. Sci.11 , 7111-7119 (2020). [Link]
-
Synthesis and characterisation of the first transition metal complex of zoxazolamine (2-amino-5-chlorobenzoxazole): The X-ray crystal structure determination of [ZnCl 2(η 1-N benzoxazole-2-amino-5-chlorobenzoxazole) 2]. Inorganica Chimica Acta413 , 154-158 (2014). [Link]
-
Studies in the Synthesis of Benzoxazole Compounds. Thesis, Stellenbosch University (2015). [Link]
-
Metal complexes of 2-aminobenzothiazole derivatives as a versatile system tuning up their structural and biological properties. Journal of the Indian Chemical Society97 , 1-13 (2020). [Link]
-
Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. Heterocycles71 , 2249-2262 (2007). [Link]
-
Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters20 , 6538-6541 (2010). [Link]
-
Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research3 , 302-311 (2011). [Link]
-
Functionalized 5‐Amino‐4‐cyanoxazoles, their Hetero‐ and Macrocyclic Derivatives: Preparation and Synthetic Applications. European Journal of Organic Chemistry2021 , 4283-4293 (2021). [Link]
-
Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal12 , 83 (2018). [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoxazole-Based Metal Complexes to Reverse Multidrug Resistance in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzoxazole synthesis [organic-chemistry.org]
- 8. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
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- 10. globalresearchonline.net [globalresearchonline.net]
Application Note: Synthesis and Mechanistic Elucidation of Novel N-(5-cyano-1,3-benzoxazol-2-yl)amides via Acylation
Introduction
N-acylated 2-aminobenzoxazole derivatives are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmacologically active agents.[1] Their diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties, render them a subject of intense interest in medicinal chemistry and drug development.[2][3] The introduction of a cyano group at the 5-position of the benzoxazole ring can significantly modulate the electronic properties and biological activity of the molecule, making 2-amino-1,3-benzoxazole-5-carbonitrile a valuable starting material for the synthesis of novel therapeutic candidates.
This application note provides a comprehensive guide to the reaction mechanism and synthesis of N-(5-cyano-1,3-benzoxazol-2-yl)amides through the acylation of this compound with various acyl chlorides. We will delve into the mechanistic underpinnings of this transformation, offer a detailed and robust experimental protocol, and discuss the analytical techniques for the structural characterization of the resulting products. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize and explore this promising class of compounds.
Reaction Mechanism: A Nucleophilic Acyl Substitution
The reaction of this compound with an acyl chloride proceeds via a classical nucleophilic acyl substitution mechanism.[4] This transformation involves the attack of the nucleophilic exocyclic amino group of the benzoxazole on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion.
The key steps of the mechanism are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-amino group of the benzoxazole attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. The carbon atom in the -COCl group is rendered highly electrophilic by the electron-withdrawing effects of both the oxygen and chlorine atoms.[5]
-
Chloride Ion Elimination: The tetrahedral intermediate is unstable and collapses by reforming the carbon-oxygen double bond. This process is accompanied by the elimination of the chloride ion, which is a good leaving group.
-
Deprotonation: A non-nucleophilic base, such as triethylamine or pyridine, is crucial in this step. It deprotonates the positively charged nitrogen atom, neutralizing the intermediate and yielding the final N-acylated product. The base also serves to sequester the hydrogen chloride (HCl) generated during the reaction, preventing it from protonating the starting amine and rendering it unreactive.[5]
The overall reaction is driven to completion by the formation of the stable amide bond and the precipitation of the triethylammonium chloride salt.
Visualizing the Reaction Mechanism
Caption: Reaction mechanism of this compound with an acyl chloride.
Experimental Protocol
This protocol provides a general procedure for the N-acylation of this compound. The specific acyl chloride used will determine the final product.
Materials and Equipment
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Triethylamine (Et3N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Equipment for column chromatography or recrystallization
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
-
Addition of Base: To the stirred solution, add triethylamine (1.1-1.2 eq.) dropwise.
-
Addition of Acyl Chloride: In a separate flask, dissolve the acyl chloride (1.05 eq.) in anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the cooled amine solution over a period of 15-20 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A common mobile phase for this is a mixture of ethyl acetate and hexanes.
-
Workup:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.[4]
-
Separate the organic layer and dry it over anhydrous MgSO4 or Na2SO4.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by either recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.[6]
-
Experimental Workflow
Caption: A streamlined workflow for the synthesis of N-(5-cyano-1,3-benzoxazol-2-yl)amides.
Data Presentation and Characterization
The synthesized N-(5-cyano-1,3-benzoxazol-2-yl)amides should be characterized by standard analytical techniques to confirm their structure and purity.
| Parameter | Expected Outcome |
| Appearance | Typically a white to off-white solid. |
| Yield | 70-95% (dependent on the acyl chloride and purification method). |
| Melting Point | A sharp melting point is indicative of high purity. |
| ¹H NMR | Signals corresponding to the benzoxazole core, the acyl group, and the amide N-H proton (typically downfield).[1] |
| ¹³C NMR | Resonances for all unique carbon atoms, including the carbonyl carbon of the amide (around 165-175 ppm) and the cyano carbon (around 115-120 ppm).[7] |
| FT-IR | Characteristic absorption bands for the N-H stretch (around 3200-3400 cm⁻¹), C=O stretch of the amide (around 1650-1680 cm⁻¹), and the C≡N stretch (around 2220-2240 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product. |
Scientific Integrity and Trustworthiness
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water. Therefore, the use of anhydrous solvents and reagents is critical to prevent the hydrolysis of the acyl chloride to the corresponding carboxylic acid, which would not participate in the desired reaction.
-
Use of a Non-Nucleophilic Base: A base like triethylamine or pyridine is used to neutralize the HCl byproduct.[4][8] A nucleophilic base could potentially compete with the amine in attacking the acyl chloride.
-
Controlled Addition at Low Temperature: The reaction between amines and acyl chlorides is often exothermic. Adding the acyl chloride slowly at 0 °C helps to control the reaction rate and minimize the formation of side products.
-
Aqueous Workup: The series of washes with acidic, basic, and neutral solutions is designed to remove unreacted starting materials, the triethylammonium chloride salt, and other water-soluble impurities.
Self-Validating System:
The protocol incorporates several checkpoints to ensure its success:
-
TLC Monitoring: This allows for real-time tracking of the reaction's progress, confirming the consumption of the starting material and the formation of the product.
-
Spectroscopic Analysis: The combination of NMR, IR, and mass spectrometry provides unambiguous confirmation of the product's identity and purity. The expected spectral data for the N-acylated product will be significantly different from the starting materials. For instance, the appearance of a carbonyl stretch in the IR spectrum and the corresponding carbonyl carbon signal in the ¹³C NMR spectrum, along with the disappearance of the primary amine signals, confirms the acylation.
Safety and Handling
-
Acyl Chlorides: Acyl chlorides are corrosive, lachrymatory, and react violently with water. They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
This compound: While specific toxicity data may be limited, it is prudent to handle all chemical reagents with care. Avoid inhalation of dust and skin contact.
Conclusion
The acylation of this compound with acyl chlorides is a reliable and efficient method for the synthesis of a diverse range of N-(5-cyano-1,3-benzoxazol-2-yl)amides. These compounds are of significant interest in the field of medicinal chemistry. The detailed mechanism, robust experimental protocol, and analytical guidance provided in this application note will enable researchers to confidently synthesize and characterize these valuable molecules for further investigation in drug discovery programs.
References
-
N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. PMC. [Link]
-
Pyridine acts as a base and a solvent in the acylation of amines. It - askIITians. [Link]
-
What is the role of pyridine in the acylation - eSaral. [Link]
-
Synthesis of novel N‐(4‐cyano‐1,3‐oxazol‐5‐yl)sulfonamide derivatives 1–14. Wiley Online Library. [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC. National Center for Biotechnology Information. [Link]
-
Supporting Information - ScienceOpen. [Link]
-
Amino acid chlorides A journey from instability and racemization towards broader utility in organic synthesis including peptides - CORE. [Link]
-
Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC. National Center for Biotechnology Information. [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC - NIH. [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - ResearchGate. [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement | ACS Omega - ACS Publications. [Link]
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. ResearchGate. [Link]
-
Benzoxazole synthesis - Organic Chemistry Portal. [Link]
-
Scholars Research Library - Der Pharma Chemica. [Link]
-
Synthesis, Characterizations and Multivariate Data Analysis of Non- and Nitrile-Functionalized N-Heterocyclic Carbene Complexes of Silver(I) and Palladium(II). ResearchGate. [Link]
- US3366639A - Synthesis of amides
-
Synthesis, characterization of novel N-(4-cyano-1,3-oxazol-5-yl)sulfonamide derivatives and in vitro screening their activity against NCI-60 cancer cell lines - PubMed. [Link]
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition | ACS Omega. [Link]
-
Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. A Variation of the Schotten—Baumann Method of Benzoylation of Amino Acids | Request PDF - ResearchGate. [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. ResearchGate. [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC. National Center for Biotechnology Information. [Link]
-
Benzoxazoles - World Journal of Pharmaceutical Sciences. [Link]
-
Reactions of Acyl Chlorides with Primary Amines - Chemistry LibreTexts. [Link]
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Application Note: Utilizing 2-Amino-1,3-benzoxazole-5-carbonitrile in Anticancer Drug Discovery
Executive Summary
2-amino-1,3-benzoxazole-5-carbonitrile (CAS: 62329-84-8) represents a privileged scaffold in medicinal chemistry, particularly within the realm of oncology. Structurally, it functions as a bioisostere of adenine, allowing it to effectively mimic ATP and interact with the hinge region of various protein kinases. The inclusion of the 5-carbonitrile (5-CN) group is a critical structural feature; it enhances metabolic stability, modulates lipophilicity, and exerts an electron-withdrawing effect that strengthens hydrogen bonding at the 2-amino position.
This application note details the utility of this scaffold as a lead fragment for developing inhibitors targeting VEGFR-2 , JAK2 , and the sphingosine-1-phosphate transporter Spns2 . It provides validated protocols for chemical derivatization, in vitro antiproliferative evaluation, and mechanistic validation.
Molecular Rationale & Pharmacophore Analysis
The efficacy of this compound stems from its ability to serve as a rigid, planar anchor in the ATP-binding pocket of enzymes.
Structure-Activity Relationship (SAR)[1]
-
2-Amino Group: Acts as a primary hydrogen bond donor/acceptor. It is the primary site for derivatization (e.g., into ureas or amides) to access the "gatekeeper" regions of kinase pockets.
-
Benzoxazole Core: Provides a flat aromatic system for
- stacking interactions with phenylalanine or tyrosine residues in the active site. -
5-Cyano Group: A crucial electronic tuner. Unlike halogens, the nitrile group is a potent electron-withdrawing group (EWG) that increases the acidity of the N-H bonds, potentially strengthening interactions with backbone carbonyls of the target protein. It also serves as a metabolic "blocker" to prevent oxidation at the 5-position.
Visualizing the Pharmacophore
The following diagram illustrates the functional logic of the molecule in a binding context.
Figure 1: Pharmacophore dissection of the this compound scaffold.
Synthetic Application Protocols
This molecule is rarely used as a naked drug; its primary application is as a precursor for high-affinity inhibitors. The most common high-value transformation is the conversion of the 2-amino group into a urea or amide linkage, a motif found in approved drugs like Sorafenib.
Protocol A: Synthesis of N-(5-cyanobenzo[d]oxazol-2-yl)urea Derivatives
Objective: To extend the scaffold into the hydrophobic back-pocket of kinases (e.g., VEGFR2).
Reagents:
-
This compound (1.0 equiv)
-
Aryl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (1.1 equiv)
-
Anhydrous THF or 1,4-Dioxane
-
Triethylamine (Et3N) (catalytic)
Procedure:
-
Dissolution: Dissolve 1.0 mmol of this compound in 5 mL of anhydrous THF under an inert atmosphere (
). Note: If solubility is poor, use mild heating (40°C). -
Addition: Add 1.1 mmol of the aryl isocyanate dropwise via syringe.
-
Catalysis: Add 2-3 drops of Et3N.
-
Reaction: Reflux the mixture at 65°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 6:4). The product typically precipitates as a white/off-white solid.
-
Workup: Cool to room temperature. Filter the precipitate.
-
Purification: Wash the solid with cold diethyl ether (
) to remove unreacted isocyanate. Recrystallize from Ethanol/DMF if necessary.
Validation Criteria:
-
Yield: Expect >75%.
-
1H NMR: Look for the disappearance of the broad
singlet (approx. 7.5 ppm) and appearance of two downfield urea protons ( ppm).
Biological Evaluation Protocols
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)
Context: Benzoxazole derivatives often exhibit low solubility. This protocol adjusts for DMSO tolerance.
Materials:
-
Cell Lines: A549 (Lung), MCF-7 (Breast), HUVEC (Normal control).
-
Compound Stock: 10 mM in 100% DMSO.
Step-by-Step:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Prepare serial dilutions of the test compound.
-
Critical Step: Ensure final DMSO concentration is
in the well to prevent solvent toxicity masking the compound's effect. -
Range: 0.1
M to 100 M.
-
-
Incubation: Incubate for 48h or 72h at 37°C, 5%
. -
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm.
Data Interpretation:
Compare
Protocol C: Kinase Selectivity Profiling (JAK2/VEGFR2)
Since the scaffold mimics adenine, off-target effects are possible.
-
Assay Format: FRET-based or ADP-Glo kinase assay.
-
Concentration: Screen initially at 10
M. -
Hit Definition: >50% inhibition at 10
M warrants determination.
Mechanism of Action & Pathway Integration
The 5-cyano-substituted benzoxazole core has been implicated in two distinct anticancer mechanisms:
-
Kinase Inhibition (Direct): Competitive inhibition at the ATP binding site of tyrosine kinases (VEGFR, EGFR).
-
Spns2 Inhibition (Indirect/Metabolic): Recent studies (2023) indicate 2-aminobenzoxazoles can inhibit Spns2, a transporter that exports Sphingosine-1-phosphate (S1P).[1][2] Blocking Spns2 reduces circulating S1P, limiting lymphocyte trafficking and metastasis.
Figure 2: Dual mechanistic pathways: Direct kinase inhibition and Spns2 modulation.
Troubleshooting & Optimization
| Challenge | Root Cause | Solution |
| Low Solubility | Planar, rigid aromatic structure leads to high crystal lattice energy. | Introduce solubilizing tails (e.g., morpholine or piperazine) at the 2-amino position via a linker. |
| Metabolic Instability | Hydrolysis of the benzoxazole ring (rare but possible). | The 5-CN group actually improves stability compared to unsubstituted analogs. Ensure pH is neutral during storage. |
| Non-Specific Binding | Adenine mimicry affects multiple kinases. | Use the 5-CN group as a handle to grow the molecule into specific "back pockets" of the target kinase to gain selectivity. |
References
-
Khajondetchairit, P., et al. (2017). Design, synthesis, and evaluation of the anticancer activity of 2-amino-aryl-7-aryl-benzoxazole compounds.[3][4] Chemical Biology & Drug Design.
-
Burgio, A. L., et al. (2023). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2).[1][2] Journal of Medicinal Chemistry. [2]
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.[5] RSC Advances.
- Aiello, S., et al. (2008). Synthesis and biological evaluation of 2-amino-benzoxazole derivatives as antiproliferative agents. Bioorganic & Medicinal Chemistry.
Sources
- 1. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and evaluation of the anticancer activity of 2-amino-aryl-7-aryl-benzoxazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
Application Notes & Protocols: A Guide to the Synthesis and Evaluation of Novel Antimicrobial Agents from 2-amino-1,3-benzoxazole-5-carbonitrile
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents.[1] The benzoxazole scaffold represents a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide spectrum of biological activities, including potent antimicrobial effects.[2][3] This is partly due to their structural resemblance to endogenous nucleic bases, allowing for interaction with key biological polymers.[3] This guide provides a comprehensive framework for the synthesis, characterization, and antimicrobial evaluation of novel agents derived from the versatile starting material, 2-amino-1,3-benzoxazole-5-carbonitrile. We present detailed, field-proven protocols for the synthesis of the core scaffold and its subsequent derivatization into Schiff bases and sulfonamides. Furthermore, a standardized protocol for assessing the antimicrobial efficacy via Minimum Inhibitory Concentration (MIC) determination is provided to facilitate a robust structure-activity relationship (SAR) analysis.
The Benzoxazole Scaffold: A Cornerstone in Antimicrobial Research
Benzoxazole is a bicyclic aromatic heterocycle that serves as the core for numerous compounds with significant pharmacological value.[4] Its planar structure and ability to participate in hydrogen bonding and π-π stacking interactions make it an ideal pharmacophore for targeting various biological systems. Several benzoxazole derivatives have been identified with antibacterial, antifungal, antiviral, and anticancer properties.[5][6] The mechanism of action for their antibacterial effects is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase, which is critical for DNA replication.[1][7] The strategic functionalization of the benzoxazole ring system allows for the fine-tuning of its biological activity, making it a highly attractive target for drug discovery campaigns.
Synthesis of the Core Scaffold: this compound
The foundational step in this workflow is the synthesis of the high-purity starting material. Traditional methods for creating the 2-amino-benzoxazole moiety often relied on highly toxic reagents like cyanogen bromide (BrCN).[8] We present a modern, safer, and efficient protocol utilizing a non-hazardous cyanating agent, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), in a Lewis acid-catalyzed cyclization.[8][9]
Workflow Overview: From Precursor to Core Scaffold
Caption: Synthesis workflow for the core scaffold.
Protocol 2.1: Synthesis of this compound
This protocol details the cyclization of 4-amino-3-hydroxybenzonitrile to form the target benzoxazole.
Materials:
-
4-amino-3-hydroxybenzonitrile (1.0 eq)
-
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.5 eq)
-
Boron trifluoride diethyl etherate (BF₃·Et₂O) (2.0 eq)
-
Anhydrous 1,4-dioxane
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-amino-3-hydroxybenzonitrile (1.0 eq) and NCTS (1.5 eq).
-
Under an inert atmosphere (N₂ or Argon), add anhydrous 1,4-dioxane to dissolve the solids.
-
Slowly add boron trifluoride diethyl etherate (BF₃·Et₂O) (2.0 eq) to the stirring solution at room temperature. The addition is exothermic.
-
Heat the reaction mixture to reflux (approx. 101 °C) and maintain for 24-30 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully quench by pouring it into an ice-cold saturated NaHCO₃ solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure product.
Rationale & Scientist's Notes:
-
Causality: The Lewis acid, BF₃·Et₂O, activates the NCTS, making it a more potent electrophilic cyanating agent, which is necessary for the reaction with the o-aminophenol.[9]
-
Expertise: Anhydrous conditions are critical as both the Lewis acid and the intermediates are sensitive to moisture. Flame-drying the glassware and using an inert atmosphere prevents unwanted side reactions and ensures a higher yield.
-
Trustworthiness: The purity of the final compound is paramount for subsequent reactions. The use of column chromatography is essential for removing unreacted starting materials and byproducts.
Characterization:
-
¹H NMR, ¹³C NMR, IR, and Mass Spectrometry (MS): Confirm the structure and purity of the synthesized this compound. The spectra should be consistent with the expected chemical shifts and mass-to-charge ratio.
Derivatization of the Core Scaffold for Antimicrobial Activity
The 2-amino group of the benzoxazole scaffold is a versatile handle for chemical modification. We present two robust protocols for creating libraries of potential antimicrobial agents.
Synthetic Derivatization Pathways
Caption: Standard workflow for the broth microdilution assay.
Protocol 4.1: Broth Microdilution Assay
Procedure:
-
Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Compound Dilution: Prepare stock solutions of synthesized compounds in DMSO. Add 100 µL of the compound stock (at 2x the highest desired concentration) to well 1.
-
Serial Dilution: Transfer 50 µL from well 1 to well 2. Mix thoroughly and transfer 50 µL from well 2 to well 3. Repeat this two-fold serial dilution down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.
-
Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of the final bacterial inoculum to wells 1 through 11. Add 50 µL of sterile MHB to well 12.
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Data Presentation and Expected Results
Systematic tabulation of results is crucial for establishing a clear Structure-Activity Relationship (SAR).
| Compound ID | R-Group (for Schiff Base) | Yield (%) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| SB-1 | -H | 85 | 64 | >128 |
| SB-2 | -4-Cl | 91 | 16 | 64 |
| SB-3 | -4-NO₂ | 88 | 8 | 32 |
| SB-4 | -4-OCH₃ | 82 | 32 | >128 |
| Ciprofloxacin | (Control) | N/A | 1 | 0.5 |
Interpretation: The hypothetical data above suggests that electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring of the Schiff base enhance antibacterial activity, particularly against the Gram-positive S. aureus. The nitro group in SB-3 shows the most potent activity in this series. In contrast, an electron-donating group (-OCH₃) appears to reduce activity. This provides a clear direction for future optimization efforts, focusing on potent electron-withdrawing substituents.
References
-
Bentham Science Publishers. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Available at: [Link]
-
Bentham Science. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Available at: [Link]
-
ACS Publications. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]
-
National Institutes of Health (NIH). (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC. Available at: [Link]
-
Royal Society of Chemistry (RSC). (n.d.). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Available at: [Link]
-
ResearchGate. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Available at: [Link]
-
PharmaTutor. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. Available at: [Link]
-
MDPI. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Benzoxazoles as promising antimicrobial agents: A systematic review. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PMC. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC. Available at: [Link]
-
ResearchGate. (2005). (PDF) Synthesis of Some Novel Benzoxazole Derivatives as Anticancer, Anti-HIV-1 and Antimicrobial Agents. Available at: [Link]
-
International Journal of Research and Review. (n.d.). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Available at: [Link]
-
National Institutes of Health (NIH). (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PMC. Available at: [Link]
-
National Institutes of Health (NIH). (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. PMC. Available at: [Link]
-
Baghdad Science Journal. (2019). Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Available at: [Link]
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- 3. ijrrjournal.com [ijrrjournal.com]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Coupling Reactions Involving the Amino Group of 2-Amino-1,3-Benzoxazole-5-carbonitrile
Introduction: The Strategic Importance of 2-Amino-1,3-benzoxazole-5-carbonitrile in Medicinal Chemistry
The 2-amino-1,3-benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active agents.[1][2] Its rigid, planar geometry and hydrogen bonding capabilities allow for potent and selective interactions with various biological targets. The introduction of a nitrile group at the 5-position, yielding this compound, further enhances its utility as a versatile building block. The electron-withdrawing nature of the nitrile group modulates the electronic properties of the benzoxazole system and provides a key vector for further chemical diversification.
This guide provides an in-depth exploration of synthetic methodologies for the functionalization of the exocyclic amino group of this compound. We will delve into the mechanistic rationale and provide detailed, field-proven protocols for three critical classes of coupling reactions: N-arylation, amide bond formation, and urea synthesis. These transformations are fundamental in the construction of compound libraries for drug discovery and lead optimization campaigns.
I. N-Arylation of this compound: Forging C-N Bonds
The formation of a C(aryl)-N bond with the 2-amino group of our core structure opens up a vast chemical space for exploring structure-activity relationships (SAR). Two of the most powerful methods for achieving this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
A. Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for constructing C-N bonds.[3][4] Its broad substrate scope and functional group tolerance make it a highly reliable method. The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to furnish the N-aryl product and regenerate the Pd(0) catalyst.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor and ligand is critical. For electron-deficient amines like this compound, bulky, electron-rich phosphine ligands such as Xantphos or BrettPhos are often employed. These ligands facilitate the reductive elimination step, which can be challenging with electron-poor substrates.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice, though other bases like cesium carbonate (Cs₂CO₃) can also be effective, particularly with more sensitive substrates.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation and unwanted side reactions.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-1,3-Benzoxazole-5-carbonitrile
Welcome to the technical support center for the synthesis of 2-amino-1,3-benzoxazole-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. We understand that synthesizing this molecule can present unique challenges, from achieving optimal yields to managing reagent safety and product purification.
This document moves beyond standard protocols to provide in-depth, field-proven insights into the causality behind experimental choices. Our goal is to empower you with the knowledge to not only replicate a synthesis but to troubleshoot and optimize it effectively.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that are crucial for understanding the synthesis before you begin your experiment.
Q1: What is the most common and reliable method for synthesizing this compound?
The most established and widely published method is the intramolecular cyclization of a substituted 2-aminophenol with an electrophilic cyanating agent.[1][2] The specific starting material for this target molecule is 4-amino-3-hydroxybenzonitrile. The reaction involves the nucleophilic attack of the amino group on the cyanating agent, followed by ring closure via the hydroxyl group to form the benzoxazole ring system.
Q2: Why is cyanogen bromide (BrCN) often avoided, and what are the recommended alternatives?
Cyanogen bromide (BrCN) is a classical cyanating agent for this reaction; however, it is highly toxic, volatile, and hazardous to handle.[1][2][3] Modern synthetic chemistry strongly favors safer alternatives. The most highly recommended alternative is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) .[1][2][3][4][5] NCTS is an air-stable, non-hazardous solid that serves as an excellent electrophilic cyanide source, offering comparable or better yields without the significant safety risks of BrCN.[1][2]
Q3: What is the specific role of a Lewis acid (e.g., BF₃·Et₂O) when using NCTS?
The cyano group of NCTS is not sufficiently electrophilic to react efficiently with the aminophenol on its own. A Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), is required to activate the NCTS.[1][2] The Lewis acid coordinates to the nitrogen atom of the cyano group, significantly increasing its electrophilicity and making it susceptible to nucleophilic attack by the amino group of the starting material. This activation is critical for driving the reaction forward.[1][2][6]
Q4: How can I effectively monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is the most straightforward method for monitoring reaction progress.[7]
-
Mobile Phase: A good starting point for a mobile phase is a mixture of Hexane and Ethyl Acetate (e.g., 7:3 or 1:1 v/v).
-
Visualization: Use a UV lamp (254 nm) for visualization. The starting material (4-amino-3-hydroxybenzonitrile) and the product (this compound) are both UV-active but should have distinct Rf values.
-
Analysis: Spot the reaction mixture alongside your starting material. The reaction is complete when the starting material spot has been completely consumed and a new, single spot for the product has appeared.
Q5: What are the key safety precautions for this synthesis?
-
Reagent Handling: Even when using safer alternatives like NCTS, always handle reagents in a well-ventilated fume hood. BF₃·Et₂O is corrosive and moisture-sensitive.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Reaction Setup: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if you are experiencing issues with side products, as aminophenols can be sensitive to air oxidation.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Troubleshooting and Optimization Guide
This section is structured to address specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Yield
Q: I've run the reaction according to the protocol, but TLC analysis shows only my starting material, 4-amino-3-hydroxybenzonitrile, even after the recommended reaction time. What are the likely causes?
A: This is a common issue often related to reagent quality or reaction conditions. Here is a systematic troubleshooting workflow:
-
Purity of Starting Materials: Impurities in the 4-amino-3-hydroxybenzonitrile can inhibit the reaction.[7]
-
Causality: The starting aminophenol is susceptible to oxidation, which can lead to colored impurities and reactive byproducts that consume your reagents.
-
Solution: Ensure the purity of your starting material. If it appears discolored (e.g., tan or brown instead of off-white), consider purifying it by recrystallization or passing it through a short plug of silica gel before use.
-
-
Activity of the Lewis Acid: BF₃·Et₂O is highly sensitive to atmospheric moisture.
-
Causality: If exposed to air, BF₃·Et₂O will hydrolyze, rendering it inactive as a catalyst. An inactive catalyst means the NCTS will not be sufficiently electrophilic to react.[2]
-
Solution: Use a fresh bottle of BF₃·Et₂O or a freshly opened one. Ensure it is handled under anhydrous conditions, dispensing it with a dry syringe.
-
-
Reaction Temperature: The cyclization requires sufficient thermal energy.
-
Causality: Many benzoxazole syntheses require elevated temperatures to overcome the activation energy for the cyclization step.[7]
-
Solution: Ensure your reaction is being heated to the specified temperature (typically reflux for the NCTS/BF₃·Et₂O method in 1,4-dioxane).[1][2] Use a thermometer to verify the temperature of the heating mantle or oil bath.
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzoxazole synthesis [organic-chemistry.org]
- 5. ijpbs.com [ijpbs.com]
- 6. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization of 2-Amino-1,3-benzoxazole-5-carbonitrile
Welcome to the technical support center for the purification of 2-amino-1,3-benzoxazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. The following information is curated to ensure scientific accuracy and provide actionable insights based on established principles of organic chemistry.
I. Core Principles of Recrystallization for this compound
Recrystallization is a powerful technique for purifying solid organic compounds. The success of this method hinges on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. For this compound, an ideal solvent should exhibit high solubility at elevated temperatures and low solubility at cooler temperatures, allowing for the formation of pure crystals upon cooling.[1]
The molecular structure of this compound, featuring a polar amino group, a nitrile group, and a fused aromatic benzoxazole ring system, suggests that a solvent of intermediate to high polarity would be a suitable starting point. The principle of "like dissolves like" is a useful heuristic in solvent selection.[1][2]
II. Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
Issue 1: The compound fails to dissolve in the hot solvent.
Possible Cause & Solution:
-
Inappropriate Solvent Choice: The selected solvent may not be polar enough to dissolve the compound even at its boiling point.
-
Action: Refer to the Solvent Selection Table below. Consider switching to a more polar solvent such as ethanol, methanol, or acetonitrile.[3]
-
-
Insufficient Solvent Volume: An inadequate amount of solvent will prevent complete dissolution.
-
Action: Add the hot solvent in small increments until the solid just dissolves. Be mindful that using an excessive amount of solvent will reduce the final yield.[2]
-
-
Large Particle Size: Large crystals or aggregates of the crude product have a smaller surface area, which can slow down the dissolution process.
-
Action: Grind the crude solid into a fine powder before adding the solvent to increase the surface area and facilitate dissolution.[2]
-
Issue 2: The product "oils out" instead of forming crystals upon cooling.
Possible Cause & Solution:
-
Supersaturation Occurring at a Temperature Above the Melting Point: If the solution becomes saturated while the temperature is still above the melting point of the compound (128-133 °C for 2-aminobenzoxazole), it will separate as a liquid.[4]
-
Action: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it. Then, allow the solution to cool more slowly. You can also try scratching the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.
-
-
Presence of Impurities: Impurities can depress the melting point and interfere with crystal lattice formation.
-
Action: If the issue persists, consider a preliminary purification step. For highly colored impurities, a treatment with activated charcoal in the hot solution before filtration can be effective.[5]
-
Issue 3: Poor recovery of the recrystallized product.
Possible Cause & Solution:
-
Excessive Solvent Usage: Using too much solvent will keep a significant portion of the product dissolved even at low temperatures.
-
Action: After collecting the initial crop of crystals, concentrate the mother liquor by carefully evaporating some of the solvent and then cooling again to obtain a second crop of crystals.
-
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper.
-
Action: Use a pre-heated funnel and flask for the hot filtration step. Keep the solution at or near its boiling point during filtration.
-
-
Incomplete Crystallization: The cooling process may not have been sufficient to maximize crystal formation.
-
Action: After the solution has cooled to room temperature, place the flask in an ice bath to further decrease the solubility of the compound and maximize the yield of crystals.[2]
-
Issue 4: The recrystallized product is still colored.
Possible Cause & Solution:
-
Colored Impurities Adsorbed on the Crystal Surface: Some impurities may have similar solubility profiles to the target compound.
-
Action: Perform a decolorization step. Add a small amount (1-2% by weight of the crude product) of activated charcoal to the hot solution and swirl for a few minutes before the hot filtration.[5] Be aware that using too much charcoal can lead to a loss of the desired product.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for the recrystallization of this compound?
A1: Based on the polar functional groups present in the molecule, polar solvents are a good starting point. Ethanol, methanol, and acetonitrile are excellent candidates.[3] A mixed solvent system, such as ethanol/water or acetone/hexane, can also be effective if a single solvent does not provide the desired solubility profile.[6][7]
Q2: How can I determine the correct solvent ratio for a mixed solvent system?
A2: To determine the optimal ratio for a mixed solvent system, dissolve the crude product in a minimal amount of the "good" solvent (the one in which it is more soluble) at an elevated temperature. Then, slowly add the "poor" solvent (the one in which it is less soluble) dropwise until the solution becomes slightly cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[2]
Q3: Is it possible to recrystallize this compound from water?
A3: While the amino group can participate in hydrogen bonding, the overall molecule has significant nonpolar character due to the benzoxazole ring. Therefore, its solubility in water alone is likely to be low, even at high temperatures.[8][9] However, a mixed solvent system with water, such as ethanol/water, could be a viable option.[2]
Q4: My compound is an amine. Are there any special considerations?
A4: Amines can be susceptible to oxidation, which can lead to discoloration.[10] It is advisable to use fresh, high-quality solvents and to minimize the exposure of the hot solution to air. In some cases, for particularly stubborn purifications of amines, recrystallization from an acidic medium (e.g., acetic acid mixtures) or conversion to a salt, recrystallization, and then neutralization can be employed, though this adds extra steps to the procedure.[10]
IV. Recommended Recrystallization Protocol
This protocol provides a general guideline. The optimal conditions may need to be adjusted based on the purity of the starting material.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the selected solvent.
-
Gently heat the mixture to the boiling point of the solvent while stirring or swirling.
-
Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then bring it back to a gentle boil for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities or the activated charcoal. Use a pre-heated funnel to prevent premature crystallization.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Dry the purified crystals completely before determining the melting point and yield.
V. Data and Visualization
Solvent Selection Table
| Solvent | Polarity | Boiling Point (°C) | Suitability Notes |
| Water | High | 100 | Likely a poor solvent alone, but can be used in a mixed system with a more soluble solvent like ethanol.[2] |
| Ethanol | High | 78 | A good starting choice due to its polarity and moderate boiling point.[3] |
| Methanol | High | 65 | Similar to ethanol, but with a lower boiling point. |
| Acetonitrile | Medium-High | 82 | Often a good solvent for compounds with aromatic rings and polar groups.[3] |
| Acetone | Medium | 56 | Can be effective, potentially in a mixed system with a nonpolar solvent like hexane.[6] |
| Ethyl Acetate | Medium | 77 | A versatile solvent, though its effectiveness will depend on the specific impurities.[11] |
| Dichloromethane | Low-Medium | 40 | May be too nonpolar to be a good primary solvent, but could be used in a mixed system. |
| Hexane | Low | 69 | Likely a poor solvent for this compound, but could be used as the "poor" solvent in a mixed system.[6] |
Recrystallization Workflow
Caption: A generalized workflow for the recrystallization process.
VI. References
-
WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents. (n.d.). Retrieved February 15, 2026, from
-
Technical Support Center: Purification of Benzoxazole Derivatives - Benchchem. (n.d.). Retrieved February 15, 2026, from
-
Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives - Der Pharma Chemica. (n.d.). Retrieved February 15, 2026, from
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022, July 8). Retrieved February 15, 2026, from
-
Reagents & Solvents: Solvents for Recrystallization - University of Rochester. (n.d.). Retrieved February 15, 2026, from
-
Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19). Retrieved February 15, 2026, from
-
Recrystallization. (n.d.). Retrieved February 15, 2026, from
-
2-Amino-1,3-benzoxazole - ChemBK. (2024, April 9). Retrieved February 15, 2026, from
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). Retrieved February 15, 2026, from
-
Technical Support Center: Recrystallization of Substituted Anilines - Benchchem. (n.d.). Retrieved February 15, 2026, from
-
5-Chloro-1,3-benzoxazol-2-amine | Solubility of Things. (n.d.). Retrieved February 15, 2026, from
-
2-Aminobenzoxazole 97 4570-41-6 - Sigma-Aldrich. (n.d.). Retrieved February 15, 2026, from
Sources
- 1. rubingroup.org [rubingroup.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. 2-アミノベンゾオキサゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. chembk.com [chembk.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. researchgate.net [researchgate.net]
- 11. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges with 2-amino-1,3-benzoxazole-5-carbonitrile in DMSO
Welcome to the technical support center for 2-amino-1,3-benzoxazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in Dimethyl Sulfoxide (DMSO), a common solvent in high-throughput screening and in vitro assays. Our goal is to provide you with a comprehensive set of troubleshooting strategies, detailed protocols, and the scientific rationale behind them to ensure the reliability and reproducibility of your experimental results.
Compound Profile: this compound
Understanding the intrinsic physicochemical properties of a compound is the first step in troubleshooting its solubility. This compound is a heterocyclic compound belonging to the benzoxazole class, which is a common scaffold in medicinal chemistry.[1][2][3] Its structure, featuring a polar 2-amino group and a nitrile moiety, alongside a moderately lipophilic benzoxazole core, presents a unique solubility profile.
| Property | Value | Source |
| CAS Number | 1654728-13-8 | [ChemScene][4] |
| Molecular Formula | C₈H₅N₃O | [ChemScene][4] |
| Molecular Weight | 159.14 g/mol | [ChemScene][4] |
| Predicted LogP | 1.28 | [ChemScene][4] |
| Topological Polar Surface Area (TPSA) | 75.84 Ų | [ChemScene][4] |
| Appearance | Solid (form may vary) |
The predicted LogP value suggests moderate lipophilicity, which can contribute to poor aqueous solubility, a common challenge for many drug candidates.[5]
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubilization of this compound.
Q1: I am struggling to dissolve this compound in 100% DMSO. What are the recommended first steps?
A1: Initial difficulties in dissolving a compound in neat DMSO are common and can often be resolved with basic physical assistance. We recommend a sequential approach:
-
Vortexing: Vigorously mix the compound/DMSO slurry for 2-5 minutes.
-
Sonication: Use a bath sonicator to provide high-frequency energy, which can break up compound aggregates. Sonicate in short bursts (e.g., 5-10 minutes) to avoid excessive heating.
-
Gentle Warming: Heat the solution to 30-40°C while stirring.[6] This increases the kinetic energy of the system, favoring dissolution. However, always be mindful of the compound's thermal stability. A preliminary stability test is advised if you plan to use heat routinely.
Q2: My DMSO stock solution is perfectly clear, but a precipitate forms immediately after I dilute it into my aqueous cell culture medium. What is happening?
A2: This is a classic case of a compound "crashing out" of solution. While the compound is soluble in the strong organic solvent DMSO, its solubility in the final aqueous environment of your assay is much lower.[5][6] The final concentration of DMSO in your assay buffer may be insufficient to keep the compound dissolved. To mitigate this, you should optimize your dilution protocol, consider using co-solvents, or adjust the pH of your final solution.
Q3: Is this compound stable in DMSO? How should I store my stock solutions?
A3: While specific degradation data for this exact compound is not widely published, some heterocyclic compounds can be susceptible to degradation in DMSO over time.[5][7] Furthermore, water absorption by DMSO can decrease solubility and promote crystallization.[8] For maximum reproducibility:
-
Storage: Store DMSO stock solutions at -20°C or -80°C in tightly sealed vials to minimize water absorption.
-
Aliquoting: Prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation and degradation.[8]
-
Fresh Solutions: For highly sensitive experiments, preparing fresh stock solutions is the gold standard.
Q4: Can I adjust the pH to improve the solubility of this compound?
A4: Yes, pH adjustment can be a powerful tool. The 2-amino group on the benzoxazole ring is basic and can be protonated at an acidic pH. The resulting salt form is typically more water-soluble than the neutral form.[9] Therefore, acidifying your final aqueous buffer (e.g., to pH 5-6) may significantly enhance the solubility of this compound. However, you must ensure the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).[][11]
In-Depth Troubleshooting Guides
This section provides structured workflows and detailed protocols to systematically address persistent solubility issues.
Problem 1: Compound Fails to Dissolve in 100% DMSO
If standard methods fail, a more systematic approach is needed to create a homogenous stock solution.
Scientific Rationale: The rate and extent of dissolution are governed by the compound's crystal lattice energy and the solvation energy. Physical methods like sonication and warming provide the necessary activation energy to overcome the lattice forces and allow DMSO molecules to solvate the compound.
-
Add the calculated mass of this compound to a clean, dry glass vial.
-
Add the required volume of anhydrous, high-purity DMSO to reach the target concentration.
-
Cap the vial tightly and vortex vigorously for 2-5 minutes.
-
Visually inspect the solution against a dark background. If undissolved material remains, proceed to the next step.
-
Place the vial in a bath sonicator and sonicate for 10-15 minutes. Check the temperature of the bath to ensure it does not exceed 40°C.
-
Visually inspect again. If the solution is still not clear, proceed to the next step.
-
Place the vial in a heating block or water bath set to 37°C for 10-15 minutes. Mix intermittently.
-
Allow the solution to cool to room temperature. If it remains clear, the stock is ready. If precipitate forms upon cooling, the desired concentration may be supersaturated.
Problem 2: Precipitation Upon Dilution into Aqueous Media
This is the most frequent challenge, as assay conditions rarely involve 100% DMSO.
Scientific Rationale: The solubility of a lipophilic compound in a mixed solvent system (DMSO/water) is not linear. A small decrease in the percentage of the organic co-solvent can lead to a dramatic drop in solubility. The strategies below aim to maintain the compound in a dissolved state in the final aqueous environment.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. jocpr.com [jocpr.com]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ziath.com [ziath.com]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing side reactions during 2-amino-1,3-benzoxazole-5-carbonitrile functionalization
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with the 2-amino-1,3-benzoxazole-5-carbonitrile scaffold. This versatile heterocyclic compound presents unique synthetic challenges due to its trifunctional nature. The interplay between the nucleophilic 2-amino group, the electron-withdrawing 5-nitrile group, and the benzoxazole ring system demands careful consideration of reaction conditions to achieve desired outcomes while minimizing side reactions.
This guide provides in-depth, field-proven insights in a question-and-answer format to directly address specific issues you may encounter during your experiments. Our goal is to explain the causality behind experimental choices, empowering you to troubleshoot effectively and advance your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the selective functionalization of this compound?
The primary challenge is achieving chemoselectivity. The molecule possesses three reactive sites: the exocyclic 2-amino group (a potent nucleophile), the 5-nitrile group (susceptible to hydrolysis and nucleophilic attack), and the benzoxazole ring itself (which can undergo electrophilic substitution or ring-opening). The key is to select reagents and conditions that target one functional group without affecting the others. For instance, harsh basic or acidic conditions used for modifying the amino group could lead to the hydrolysis of the nitrile.[1][2]
Q2: I need to perform a reaction that is incompatible with the 2-amino group. What is the best general protecting group strategy?
An orthogonal protecting group strategy is essential.[3][4][5] The choice of protecting group depends on the subsequent reaction conditions.
-
For reactions under basic or nucleophilic conditions: A tert-butoxycarbonyl (Boc) group is ideal as it is stable to base but readily cleaved with mild acid (e.g., TFA in DCM).[4][6]
-
For reactions under acidic conditions or some transition-metal-catalyzed couplings: A 9-fluorenylmethoxycarbonyl (Fmoc) group is a good choice as it is stable to acid but cleaved under mild basic conditions (e.g., piperidine in DMF).[4][5][6]
It is crucial to choose a protecting group that can be removed without affecting other functionalities on your molecule.[4][7]
Q3: How stable is the 5-nitrile group to common reaction conditions?
The nitrile group is generally robust, but it can be hydrolyzed to a carboxylic acid or an amide under either strong acidic or basic conditions, particularly with heating.[1][2] It is recommended to screen for nitrile hydrolysis by LC-MS when developing new methods, especially if the reaction requires elevated temperatures or prolonged exposure to strong acids or bases. Milder basic conditions are more likely to yield the amide, while harsher conditions or acidic workups will favor the carboxylic acid.[2]
Q4: Can the benzoxazole ring itself react or degrade during functionalization attempts?
Yes, the benzoxazole ring, while generally stable, can undergo side reactions. Under certain conditions, it can be susceptible to ring-opening. For example, some oxazoles have been shown to be unstable to hydrolytic ring-opening and decarboxylation.[8][9] Additionally, reactions involving strong nucleophiles or specific reagents like PIFA (in the presence of isocyanates) have been reported to cause ring-opening of benzoxazoles.[10] It is crucial to be aware of the stability limits of the benzoxazole core under your specific reaction conditions.
Troubleshooting Guide 1: N-Functionalization of the 2-Amino Group (Acylation & Alkylation)
Functionalization of the 2-amino group is a common synthetic step. However, several side reactions can occur, leading to low yields and complex product mixtures.
Problem 1.1: Low yield of N-acylated product with significant starting material remaining.
-
Potential Causes:
-
Insufficiently activated acylating agent: The 2-amino group of the benzoxazole is a good nucleophile, but its reactivity can be attenuated by the electron-withdrawing nature of the heterocyclic system. Standard acylating agents like acid chlorides or anhydrides might require activation or harsher conditions.
-
Steric hindrance: Bulky acylating agents or substituents on the benzoxazole ring can slow down the reaction.
-
Inappropriate base: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the amine or neutralize the acid byproduct, while a base that is too strong could promote side reactions.
-
-
Troubleshooting Steps & Protocols:
-
Optimize the Acylating Agent and Conditions: If using an acid chloride or anhydride, consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP) to form a more reactive acylpyridinium intermediate.[11] Alternatively, use a peptide coupling reagent (e.g., HCTU, HATU) to activate a carboxylic acid in situ.[12]
-
Screen Different Bases: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. If the reaction is still sluggish, a stronger, non-nucleophilic base like DBU could be trialed, but monitor for side reactions.
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate. Monitor by TLC or LC-MS to avoid product degradation or side reactions.
-
Problem 1.2: Formation of a diacylated byproduct.
-
Potential Causes:
-
High reactivity of the initially formed amide: The N-acylated product's nitrogen might still be sufficiently nucleophilic to react with another equivalent of the acylating agent, especially under forcing conditions or with highly reactive acylating agents.
-
Excess acylating agent: Using a large excess of the acylating agent can drive the reaction towards diacylation.
-
-
Troubleshooting Steps & Protocols:
-
Control Stoichiometry: Use no more than 1.05-1.1 equivalents of the acylating agent. Add the acylating agent slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control its concentration.
-
Use Milder Conditions: Avoid high temperatures and prolonged reaction times.
-
Consider a Protecting Group Strategy: For complex syntheses, it might be beneficial to use a protecting group on the 2-amino group, perform other transformations, and then deprotect and acylate under controlled conditions.
-
Problem 1.3: Evidence of benzoxazole ring-opening or nitrile hydrolysis.
-
Potential Causes:
-
Harsh basic or acidic conditions: Strong bases (e.g., NaH, LHMDS) or acids used during the N-functionalization or workup can lead to ring-opening or nitrile hydrolysis. The Smiles rearrangement is a known pathway for N-substituted 2-aminobenzoxazoles under basic conditions.[13][14]
-
High temperatures: Can accelerate degradation pathways.
-
-
Troubleshooting Steps & Protocols:
-
Use Milder Bases: Opt for organic bases like TEA or DIPEA over strong inorganic bases.
-
Maintain Neutral or Mildly Acidic/Basic pH during Workup: Buffer the aqueous workup if necessary.
-
Lower Reaction Temperature: Perform the reaction at room temperature or below if possible.
-
Workflow for Troubleshooting N-Acylation
Caption: Troubleshooting workflow for N-acylation.
Troubleshooting Guide 2: Reactions at the Benzoxazole Core (e.g., Suzuki-Miyaura Coupling)
For these reactions, we assume a precursor like 2-amino-5-bromo-1,3-benzoxazole-5-carbonitrile is used.
Problem 2.1: Low or no conversion in a Suzuki-Miyaura cross-coupling reaction.
-
Potential Causes:
-
Catalyst deactivation: The palladium catalyst can be sensitive to air and moisture.[15] The presence of the 2-amino group can also potentially coordinate to the palladium center and inhibit catalysis.
-
Inefficient oxidative addition: The C-Br bond on the electron-rich benzoxazole ring might be less reactive towards oxidative addition.
-
Poor solubility: The substrate or reagents may not be fully soluble in the chosen solvent system.[16]
-
Incorrect base: The base is crucial for activating the boronic acid.[17]
-
-
Troubleshooting Steps & Protocols:
-
Ensure Inert Conditions: Thoroughly degas all solvents and reagents. Use a glovebox or Schlenk line techniques.
-
Screen Catalysts and Ligands: If a standard catalyst like Pd(PPh₃)₄ fails, switch to a more active catalyst system, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which are known to facilitate oxidative addition.[18]
-
Optimize Base and Solvent: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used. If nitrile hydrolysis is a concern, consider using anhydrous conditions with a base like potassium phosphate (K₃PO₄).[17]
-
Protect the Amino Group: If catalyst inhibition by the amino group is suspected, protect it with a group stable to the coupling conditions (e.g., Boc).
-
Problem 2.2: Significant formation of protodehalogenation and/or homocoupling byproducts.
-
Potential Causes:
-
Protodehalogenation (replacement of halogen with hydrogen): Can be caused by impurities in the reagents or solvents that act as a hydride source, or by an inefficient transmetalation step.
-
Homocoupling (dimerization of the boronic acid): Often occurs in the presence of oxygen or when the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.[18]
-
-
Troubleshooting Steps & Protocols:
-
To Minimize Protodehalogenation:
-
Use high-purity, anhydrous reagents and solvents.
-
Choose a base less likely to promote this side reaction (e.g., K₃PO₄ instead of alkoxides).
-
Employ bulky phosphine ligands that can accelerate the desired cross-coupling pathway.
-
-
To Minimize Homocoupling:
-
Ensure the reaction is rigorously deoxygenated.
-
Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃) or ensure conditions are suitable for the in situ reduction of a Pd(II) source.
-
-
Troubleshooting Guide 3: Reactions Involving the 5-Nitrile Group
Problem 3.1: Unwanted conversion of the nitrile to a ketone during a Grignard reaction.
-
Potential Causes:
-
Inherent reactivity: Grignard reagents add to nitriles to form an intermediate imine anion, which upon aqueous workup, hydrolyzes to a ketone.[1][19][20] This is the expected outcome.
-
Incompatibility with other functional groups: Grignard reagents are strong bases and will be quenched by the acidic N-H of the 2-amino group.
-
-
Troubleshooting Steps & Protocols:
-
Protect the Amino Group: The 2-amino group must be protected before attempting a Grignard reaction. A silyl protecting group (e.g., TBS) could be an option, but its stability to Grignard reagents should be verified. A more robust strategy would be to use a protecting group that can be removed orthogonally.
-
Use an excess of Grignard reagent: At least two equivalents of the Grignard reagent will be required: one to deprotonate the protected amine (if it's still acidic, e.g., a carbamate) and one for the addition to the nitrile.
-
Consider alternative organometallics: Organozinc or organolithium reagents might offer different reactivity profiles and should be considered if Grignard reagents prove problematic. Knochel's TurboGrignard reagents are known for their enhanced functional group tolerance.[20][21]
-
Decision Workflow for Protecting Group Selection
Sources
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- 3. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 4. Protective Groups [organic-chemistry.org]
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- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chemoselective Acylation of Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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- 17. Suzuki Coupling [organic-chemistry.org]
- 18. Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. organicchemistrytutor.com [organicchemistrytutor.com]
- 21. Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Hydrolysis of 2-amino-1,3-benzoxazole-5-carbonitrile
Introduction
This technical guide is designed for researchers, scientists, and drug development professionals working with 2-amino-1,3-benzoxazole-5-carbonitrile. It provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound under acidic hydrolysis conditions. The primary goal of such a reaction is typically the conversion of the 5-carbonitrile group to a 5-carboxylic acid. However, the inherent reactivity of the benzoxazole ring system under acidic conditions presents unique challenges. This guide will help you navigate these challenges to achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary reaction of this compound under acidic hydrolysis?
The primary and desired reaction is the hydrolysis of the nitrile group (-C≡N) at the 5-position to a carboxylic acid (-COOH).[1][2] This reaction typically proceeds in two stages: first, the nitrile is converted to an amide intermediate, which is then further hydrolyzed to the carboxylic acid.[1][3][4][5]
Q2: What are the potential side reactions or stability issues I should be aware of?
The main stability concern is the acid-catalyzed cleavage of the benzoxazole ring itself.[6] The benzoxazole ring can be more susceptible to hydrolysis than benzimidazoles or benzothiazoles.[6] This degradation pathway competes with the desired nitrile hydrolysis and can lead to the formation of byproducts, significantly reducing the yield of the target 2-amino-1,3-benzoxazole-5-carboxylic acid. The 2-amino group will be protonated in acidic conditions, which can influence the electron density of the heterocyclic ring and its susceptibility to nucleophilic attack by water.
Q3: What are the typical acidic conditions used for nitrile hydrolysis?
Nitrile hydrolysis is generally carried out by heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[5] The reaction often requires elevated temperatures (reflux) to proceed at a reasonable rate.[5][7] However, harsh conditions (high temperature, high acid concentration) can also promote the degradation of the benzoxazole ring.[7]
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).[8][9][10] By comparing the reaction mixture to the starting material and a standard of the expected product (if available), you can determine the extent of conversion and the formation of any byproducts.
Reaction Pathways and Mechanisms
Desired Pathway: Nitrile Hydrolysis
The acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid is a well-established reaction. The mechanism involves the initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water.[3][7] This is followed by a series of proton transfers and tautomerization to form an amide, which is subsequently hydrolyzed to the carboxylic acid and an ammonium ion.[1][4]
Caption: Potential competing pathway of benzoxazole ring degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion of Nitrile | 1. Insufficient Temperature: The activation energy for nitrile hydrolysis is high. [11] 2. Low Acid Concentration: The reaction is acid-catalyzed. 3. Short Reaction Time: The reaction may be slow under the current conditions. | 1. Gradually increase the reaction temperature while carefully monitoring for byproduct formation via TLC or HPLC. [11] 2. Increase the acid concentration cautiously. Start with a moderate concentration (e.g., 6M HCl) and increase if necessary. 3. Extend the reaction time. Monitor the reaction at regular intervals to determine the optimal time. |
| Significant Formation of Byproducts (Degradation) | 1. Reaction Temperature is Too High: High temperatures can favor the degradation of the benzoxazole ring. [6] 2. Acid Concentration is Too High: Strong acidic conditions can accelerate ring cleavage. [6] 3. Prolonged Reaction Time: Extended exposure to harsh conditions can lead to degradation. | 1. Lower the reaction temperature. Try to find a balance where the nitrile hydrolysis proceeds at an acceptable rate with minimal degradation. 2. Use a lower concentration of acid. Consider using a milder acid if possible. 3. Optimize the reaction time. Stop the reaction once the maximum yield of the desired product is observed, even if some starting material remains. |
| Reaction Stalls or is Incomplete | 1. Equilibrium: The hydrolysis reaction can be reversible. [1] 2. Product Inhibition: The product may be inhibiting the reaction. 3. Purity of Starting Material: Impurities in the starting this compound can interfere with the reaction. [11] | 1. Use a larger excess of water to shift the equilibrium towards the products. 2. Consider a stepwise approach: Isolate the intermediate amide first under milder conditions, and then hydrolyze it to the carboxylic acid. 3. Ensure the purity of the starting material. Purify it by recrystallization or column chromatography if necessary. [11] |
| Difficulty in Isolating the Product | 1. Product is Water-Soluble: The presence of the amino and carboxylic acid groups can increase water solubility. 2. Amphoteric Nature of the Product: The product has both a basic (amino) and an acidic (carboxylic acid) group, making its solubility pH-dependent. | 1. After the reaction, carefully neutralize the solution to the isoelectric point of the product to minimize its solubility in water and induce precipitation. 2. If the product remains in solution, consider extraction with a suitable organic solvent at different pH values. Alternatively, ion-exchange chromatography can be used for purification. |
Experimental Protocols
Protocol 1: Acidic Hydrolysis of this compound
This protocol is a general guideline and may require optimization for your specific setup and scale.
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Add a 6M aqueous solution of hydrochloric acid (or sulfuric acid) in a volume sufficient to fully dissolve or suspend the starting material (e.g., 10-20 mL per gram of starting material).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (typically around 100-110 °C).
-
Monitor the progress of the reaction every 1-2 hours using TLC or HPLC (see Protocol 2).
-
Continue heating until the starting material is consumed or the yield of the desired product is maximized.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully neutralize the mixture by the slow addition of a base (e.g., saturated sodium bicarbonate solution or dilute sodium hydroxide) until the pH reaches the isoelectric point of the product (this will need to be determined empirically, but is likely in the range of pH 4-6).
-
If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.
-
If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.
-
Protocol 2: Monitoring the Reaction by TLC
-
Sample Preparation:
-
At each time point, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction by diluting the aliquot with a small amount of water and neutralizing it with a base (e.g., a drop of saturated NaHCO₃ solution).
-
Extract the quenched sample with a small volume of an appropriate organic solvent (e.g., ethyl acetate).
-
-
TLC Analysis:
-
Spot the starting material, the reaction sample, and a co-spot (starting material and reaction sample in the same spot) on a silica gel TLC plate.
-
Develop the plate using a suitable eluent system (e.g., a mixture of ethyl acetate and hexane, or dichloromethane and methanol).
-
Visualize the spots under UV light and/or by staining with an appropriate reagent (e.g., potassium permanganate).
-
The disappearance of the starting material spot and the appearance of a new, more polar spot (due to the carboxylic acid) will indicate the progress of the reaction.
-
References
-
LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
-
JoVE. (2025, May 22). Nitriles to Carboxylic Acids: Hydrolysis. [Link]
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]
-
Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
Clark, J. Hydrolysis of Nitriles. Chemguide. [Link]
-
ResearchGate. Hydrolysis pathway for 2-phenylbenzoxazole. [Link]
-
ConnectSci. One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. [Link]
-
ConnectSci. (2008, November 5). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry. [Link]
-
NIH. (2019, November 19). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC. [Link]
-
JETIR. Design and Synthesis of new Benzoxazole derivatives. [Link]
-
Organic Synthesis. Hydrolysis of Nitriles. [Link]
-
ACS Publications. (2019, November 5). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]
-
NIH. A high-throughput screening assay for distinguishing nitrile hydratases from nitrilases. [Link]
-
Taylor & Francis. (2021, October 22). 2-Aminobenzoxazole-appended coumarins as potent and selective inhibitors of tumour-associated carbonic anhydrases. [Link]
-
MDPI. (2017, April 2). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. [Link]
-
ResearchGate. (2019, November 12). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [Link]
-
NIH. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). PMC. [Link]
-
Organic Syntheses Procedure. Selective hydrolysis of nitriles into amides. [Link]
-
JACS. The Hydrolysis of Nitriles with Acids. [Link]
-
NIH. (2020, February 11). The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. PMC. [Link]
-
ACS Publications. (2019, January 7). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. [Link]
-
ResearchGate. (2021, August 22). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. [Link]
-
World Journal of Pharmaceutical Sciences. (2018, September 30). Benzoxazoles. [Link]
-
Organic Chemistry Portal. Synthesis of Benzoxazoles. [Link]
-
NIH. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. [Link]
-
ResearchGate. (2025, August 6). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. [Link]
-
Save My Exams. Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5). OCR A-Level Chemistry Notes. [Link]
- Google Patents.
Sources
- 1. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 2. tutorchase.com [tutorchase.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. A high-throughput screening assay for distinguishing nitrile hydratases from nitrilases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Optimizing reaction temperature for 5-cyanobenzoxazole derivatives
Topic: Optimizing Reaction Temperature for 5-Cyanobenzoxazole Derivatives Audience: Medicinal Chemists, Process Development Scientists Reference ID: KB-5CBO-2024-OPT
Module 1: Critical Parameters & Mechanistic Insights
Q1: Why is temperature control more critical for 5-cyanobenzoxazole than for unsubstituted analogs?
A: The presence of the cyano (-CN) group at the 5-position fundamentally alters the electronic landscape of the reaction, creating a narrow "thermodynamic window" for successful cyclization.
-
Deactivation of Nucleophile: The cyano group is strongly electron-withdrawing (Hammett
). If you are starting from 2-amino-4-cyanophenol , the nucleophilicity of the amino group is significantly reduced. This increases the activation energy ( ) required for the initial attack on the carboxylic acid/aldehyde electrophile, necessitating higher temperatures than electron-rich substrates (which might cyclize at 80°C). -
Hydrolysis Risk: While you need heat to drive the reaction, the nitrile group is susceptible to acid-catalyzed hydrolysis. In Polyphosphoric Acid (PPA)—the standard medium for this synthesis—temperatures exceeding 130°C in the presence of the water generated by the condensation itself can hydrolyze the nitrile to an amide (
) or carboxylic acid ( ), destroying your target pharmacophore.
The "Sweet Spot": You must maintain the reaction between 100°C and 120°C . Below 100°C, conversion stalls; above 130°C, side reactions dominate.
Module 2: Standard Operating Procedure (PPA Method)
Q2: What is the recommended protocol to balance cyclization efficiency with functional group stability?
A: The following protocol uses a Stepped Heating Strategy to minimize nitrile exposure to high thermal stress while ensuring complete dehydration.
Reagents:
-
Precursor A: 2-Amino-4-cyanophenol (1.0 equiv)
-
Precursor B: Carboxylic Acid Derivative (1.0–1.1 equiv)
-
Solvent/Catalyst: Polyphosphoric Acid (PPA) (10–15 g per g of substrate)
Protocol:
-
Homogenization (60°C):
-
Charge the reaction vessel with PPA. Heat to 60°C to lower viscosity.
-
Add 2-amino-4-cyanophenol and the carboxylic acid under mechanical stirring.
-
Reasoning: Mixing at lower temperatures prevents localized hotspots that cause charring.
-
-
Ester/Amide Formation (90°C):
-
Ramp temperature to 90°C over 20 minutes. Hold for 1 hour.
-
Checkpoint: This stage forms the intermediate ester/amide linkage. The nitrile is stable here.
-
-
Cyclodehydration (110–120°C):
-
Ramp to 110°C . Monitor by TLC/LC-MS every 30 minutes.
-
CRITICAL: Do not exceed 120°C . The cyclization releases water. In a closed/viscous PPA matrix at >130°C, this trapped water attacks the nitrile.
-
Duration: Typically 2–4 hours.
-
-
Quenching (Ice/Water):
-
Cool to 60–70°C (do not let it solidify).
-
Pour slowly into crushed ice/water with vigorous stirring.
-
Note: The exotherm here can be violent; control addition rate to keep quench temp <20°C.
-
Module 3: Troubleshooting Guide
Q3: My LC-MS shows a mass peak corresponding to [M+18]. What happened?
Diagnosis: Nitrile Hydrolysis. You have likely formed the amide derivative (5-carbamoylbenzoxazole).
-
Cause: Reaction temperature exceeded 130°C, or the reaction time at 120°C was too long, allowing the water of condensation to react with the cyano group.
-
Solution:
-
Reduce maximum temperature to 110°C .
-
Add a dehydrating co-solvent if possible (e.g.,
spiked into the PPA) to scavenge water more aggressively. -
Reduce reaction time.
-
Q4: The reaction mixture turned into a black, insoluble tar. How do I prevent this?
Diagnosis: Oxidative Polymerization. Aminophenols are prone to oxidation, especially at high temperatures in air.
-
Cause: Performing the reaction without an inert atmosphere or heating too rapidly.
-
Solution:
-
Nitrogen Purge: Always run the reaction under a nitrogen or argon blanket.
-
Purify Starting Material: Ensure 2-amino-4-cyanophenol is not already dark/oxidized before use. Recrystallize if necessary.[1]
-
Ramp Slowly: Follow the stepped heating protocol (60°C
90°C 110°C).
-
Q5: Yield is low (<40%), and unreacted starting material remains despite heating.
Diagnosis: Insufficient Activation Energy.
-
Cause: The electron-withdrawing cyano group has deactivated the amine so much that 110°C is insufficient for rapid cyclization, but you are afraid to heat higher.
-
Solution:
-
Switch Catalysts: Move from PPA to Methanesulfonic Acid (MSA)/
(Eaton's Reagent). This is less viscous and often allows cyclization at slightly lower temperatures (80–100°C) due to better solubility. -
Microwave Irradiation: Use a microwave reactor at 140°C for 10 minutes . The short duration minimizes the window for hydrolysis while providing the energy burst needed for cyclization.
-
Module 4: Reaction Pathway Visualization
The following diagram illustrates the reaction pathway, highlighting the critical temperature checkpoints and failure modes.
Caption: Reaction pathway for 5-cyanobenzoxazole synthesis showing critical temperature checkpoints (green) and high-temperature failure modes (red).
Summary of Optimization Data
| Parameter | Standard Condition | Optimized for 5-Cyano | Rationale |
| Solvent/Catalyst | Polyphosphoric Acid (PPA) | PPA or Eaton's Reagent | PPA drives dehydration; Eaton's allows lower viscosity. |
| Mixing Temp | 80–100°C | 60°C | Prevents localized overheating/charring. |
| Reaction Temp | 140–160°C | 110–120°C | Crucial: Prevents nitrile hydrolysis. |
| Atmosphere | Air | Nitrogen/Argon | Prevents oxidative polymerization of aminophenol. |
| Quench Temp | Room Temp | <20°C | Controls exotherm to prevent late-stage hydrolysis. |
References
-
BenchChem. (2025). Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. Retrieved from
-
Organic Chemistry Portal. (2023). Benzoxazole Synthesis. Retrieved from
-
National Institutes of Health (PMC). (2019). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation. Retrieved from
-
ScienceMadness. (2014). Hydrolysis and decarboxylation of nitriles with Phosphoric acid. Retrieved from
-
Organic Syntheses. (2011). Polyphosphoric Acid in Organic Synthesis. Retrieved from
Sources
Troubleshooting low purity in 2-amino-1,3-benzoxazole-5-carbonitrile production
Welcome to the technical support center for the synthesis of 2-amino-1,3-benzoxazole-5-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of this synthesis and achieve high purity of your target compound.
I. Troubleshooting Guide: Addressing Low Purity and Other Common Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: My final product shows low purity, with significant amounts of unreacted 4-amino-3-hydroxybenzonitrile. What are the likely causes and how can I improve the conversion?
Answer:
Incomplete conversion is a common issue in the cyclization reaction to form this compound. The primary reasons for this often revolve around the reaction conditions and the quality of your reagents.
-
Suboptimal Reaction Temperature: The cyclization reaction may require a specific temperature to proceed efficiently. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within a practical timeframe. Conversely, excessively high temperatures can lead to degradation of the starting material or product. It is recommended to carefully control the reaction temperature, often at a gentle reflux.
-
Insufficient Reaction Time: Complex reactions often require adequate time to reach completion. It is crucial to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue the reaction until the starting material is no longer detectable.
-
Reagent Stoichiometry and Purity: The molar ratio of the cyanating agent (e.g., cyanogen bromide) to the 4-amino-3-hydroxybenzonitrile is critical. An insufficient amount of the cyanating agent will naturally lead to incomplete conversion. Additionally, the purity of the 4-amino-3-hydroxybenzonitrile is paramount; impurities can interfere with the reaction.
-
Moisture in the Reaction: The presence of water can lead to the hydrolysis of the cyanating agent and other side reactions, reducing the efficiency of the desired cyclization. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used.
Corrective Actions:
-
Optimize Reaction Temperature: If you suspect the temperature is too low, try increasing it in small increments (e.g., 10 °C) while monitoring the reaction progress.
-
Extend Reaction Time: Continue the reaction for a longer period, checking for the disappearance of the starting material by TLC or HPLC at regular intervals.
-
Verify Reagent Stoichiometry and Purity: Use a slight excess (e.g., 1.1 to 1.2 equivalents) of the cyanating agent. Ensure the 4-amino-3-hydroxybenzonitrile is of high purity. If necessary, purify it by recrystallization before use.
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
Question 2: I am observing a significant side product that is difficult to separate from my desired this compound. What could this impurity be and how can I prevent its formation?
Answer:
The formation of side products can significantly complicate purification and reduce the overall yield and purity of your target compound. One common side product in the synthesis of 2-aminobenzoxazoles is a disulfide-linked dimer, especially if the reaction conditions are not carefully controlled.[1][2]
-
Oxidative Dimerization: The starting 4-amino-3-hydroxybenzonitrile, being an aminophenol, can be susceptible to oxidation, which can lead to the formation of dimeric impurities. This is more likely to occur in the presence of air (oxygen) and at elevated temperatures.
Preventative Measures:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon can significantly reduce oxidative side reactions.
-
Degassed Solvents: Using solvents that have been degassed to remove dissolved oxygen can further minimize oxidation.
-
Control of Reaction Temperature: Avoid unnecessarily high temperatures, as they can promote oxidative pathways.
-
Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant can be beneficial, although this should be carefully evaluated to ensure it does not interfere with the main reaction.
Question 3: My purified product has a brownish or off-color appearance, suggesting the presence of impurities. How can I improve the color and purity?
Answer:
A discolored product is a clear indication of impurities. These are often colored byproducts or degradation products formed during the reaction or work-up.
-
Formation of Colored Byproducts: As mentioned, aminophenols can oxidize to form colored impurities.[3] Additionally, prolonged exposure to high temperatures or acidic/basic conditions during work-up can lead to the formation of colored degradation products.
Purification Strategies:
-
Recrystallization: This is a powerful technique for purifying solid organic compounds. The choice of solvent is crucial. A good recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities will either be very soluble or insoluble at all temperatures. For this compound, consider solvent systems such as ethanol, methanol, acetonitrile, or mixtures with water.
-
Activated Carbon (Charcoal) Treatment: If your product is colored, adding a small amount of activated carbon to the hot solution during recrystallization can help to adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your product.
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used to separate the desired product from impurities. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) will need to be determined by TLC analysis.
II. Frequently Asked Questions (FAQs)
Q1: What is the role of the cyanating agent in the synthesis of this compound?
A1: The cyanating agent, such as cyanogen bromide (BrCN), is the source of the C2 carbon of the benzoxazole ring. The reaction proceeds via an initial reaction of the amino group of the 4-amino-3-hydroxybenzonitrile with the cyanating agent, followed by an intramolecular cyclization involving the hydroxyl group to form the oxazole ring.[1][2]
Q2: Are there less toxic alternatives to cyanogen bromide for this synthesis?
A2: Yes, due to the high toxicity of cyanogen bromide, several less hazardous alternatives have been developed. One such reagent is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which can be used in the presence of a Lewis acid like BF3·Et2O to achieve the cyclization.[1][2]
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting material and the product. The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction. HPLC can also be used for more quantitative monitoring.
Q4: What are the key safety precautions I should take when working with cyanogen bromide?
A4: Cyanogen bromide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Be aware of the proper procedures for quenching and disposal of any residual cyanogen bromide.
III. Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure and may require optimization for your specific experimental setup.
Materials:
-
4-amino-3-hydroxybenzonitrile
-
Cyanogen bromide (BrCN) or N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)
-
Anhydrous methanol or ethanol
-
Sodium bicarbonate (for work-up)
-
Anhydrous sodium sulfate (for drying)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-3-hydroxybenzonitrile (1.0 eq) in anhydrous methanol.
-
Reagent Addition: Carefully add cyanogen bromide (1.1 eq) to the solution. If using NCTS, add NCTS (1.2 eq) followed by the dropwise addition of BF3·Et2O (1.5 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for the required time (monitor by TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Protocol 2: Purity Assessment by NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.
¹H NMR Analysis:
-
Acquire the ¹H NMR spectrum. The aromatic protons on the benzoxazole ring are expected to appear in the downfield region (typically between 7.0 and 8.0 ppm). The amino protons will likely appear as a broad singlet.
¹³C NMR Analysis:
-
Acquire the ¹³C NMR spectrum. The carbon atoms of the benzoxazole ring will have characteristic chemical shifts. The nitrile carbon will also have a distinct chemical shift in the 115-120 ppm region.
Data Interpretation:
-
Integrate the proton signals to determine the relative ratios of protons in the molecule.
-
Analyze the chemical shifts and coupling constants to confirm the structure of the product.
-
The absence of signals corresponding to the starting material and other impurities indicates a high degree of purity.
IV. Data Presentation and Visualization
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (ppm) in DMSO-d6 | Multiplicity |
| H-4 | ~7.8 | d |
| H-6 | ~7.5 | dd |
| H-7 | ~7.3 | d |
| -NH₂ | ~7.7 | br s |
Note: These are estimated values and may vary depending on the solvent and other experimental conditions.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (ppm) in DMSO-d6 |
| C2 | ~164 |
| C3a | ~144 |
| C4 | ~115 |
| C5 | ~125 |
| C6 | ~116 |
| C7 | ~108 |
| C7a | ~151 |
| -CN | ~118 |
Note: These are estimated values and may vary depending on the solvent and other experimental conditions.
Diagram 1: Synthetic Pathway
Caption: Synthesis of the target compound.
Diagram 2: Troubleshooting Workflow for Low Purity
Caption: Troubleshooting low product purity.
V. References
-
BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis. Retrieved from
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from
-
PubChem. (n.d.). 4-Amino-3-hydroxybenzonitrile. Retrieved from [Link]
-
Šlachtová, V., Gucky, T., & Soural, M. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(11), 14767–14777. [Link]
-
Google Patents. (n.d.). An improved synthesis of 3-hydroxy-4-amino-benzonitrile. Retrieved from
-
Šlachtová, V., Gucky, T., & Soural, M. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC. Retrieved from [Link]
Sources
Removing unreacted starting materials from 2-amino-1,3-benzoxazole-5-carbonitrile
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-amino-1,3-benzoxazole-5-carbonitrile. Ensuring the purity of this compound is critical for the reliability and reproducibility of experimental results, as unreacted starting materials can interfere with downstream applications.
This document provides in-depth troubleshooting advice and detailed protocols to address the specific challenge of removing unreacted starting materials from your crude product.
Identifying the Problem: Confirming the Presence of Starting Materials
Before proceeding with purification, it is essential to confirm the presence and identity of impurities. The most common synthetic route to this compound involves the cyclization of 2-amino-4-cyanophenol with a cyanating agent (e.g., cyanogen bromide or a derivative).[1][2] Therefore, the primary starting material impurity to target is 2-amino-4-cyanophenol.
Recommended Analytical Techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective method to visualize the presence of starting materials. The product, being more conjugated, is typically less polar than the phenolic starting material.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample and the relative amounts of each component.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can clearly distinguish between the product and starting material by differences in aromatic proton signals.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weights of the components in your mixture, verifying the presence of both the desired product (C₈H₅N₃O, MW: 159.14)[3][4] and the starting material (C₇H₆N₂O, MW: 134.14).[5][6][7]
Purification Strategy Selection
The choice of purification method depends on the properties of the starting material and the desired final purity of the product. 2-amino-4-cyanophenol is an acidic phenol (predicted pKa ≈ 7.63), a property that can be exploited for efficient separation.[5]
Below is a decision-making workflow to help you select the most appropriate purification strategy.
Caption: Decision workflow for selecting a purification method.
Detailed Purification Protocols
Method 1: Acid-Base Extraction (Recommended First Step)
This technique is highly effective for removing acidic phenolic impurities like 2-amino-4-cyanophenol from a neutral or weakly basic product mixture.[8][9][10] The principle relies on converting the acidic phenol into its water-soluble salt (phenoxide) by treatment with a base, allowing it to be washed away in an aqueous layer.[11]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer: Transfer the organic solution to a separatory funnel.
-
Base Wash: Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution. Causality: The strong base deprotonates the phenolic hydroxyl group of the unreacted 2-amino-4-cyanophenol, forming the sodium phenoxide salt. This salt is highly soluble in the aqueous layer, while the neutral benzoxazole product remains in the organic layer.[10][11]
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer (containing the impurity salt) and collect the upper organic layer.
-
Repeat: Repeat the base wash (steps 3-5) one or two more times to ensure complete removal of the phenolic impurity.
-
Neutral Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution). Causality: This step removes residual water and any remaining base from the organic phase.[9]
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Method 2: Flash Column Chromatography
If acid-base extraction is insufficient or if other non-acidic impurities are present, flash column chromatography is the method of choice.[12][13][14] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.[13]
Key Parameters & Protocol:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for separating moderately polar organic compounds.[13] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | A good starting point is a gradient from 10% to 50% Ethyl Acetate in Hexane.[15] The less polar product will elute before the more polar phenolic starting material. |
| Sample Loading | Dry Loading | For best resolution, pre-adsorb the crude product onto a small amount of silica gel and load it onto the top of the column. |
Step-by-Step Protocol:
-
Column Packing: Prepare a column with silica gel slurried in the initial, low-polarity eluent (e.g., 10% EtOAc/Hexane).
-
Sample Loading: Load the pre-adsorbed sample onto the column.
-
Elution: Begin eluting with the mobile phase, starting with low polarity and gradually increasing the proportion of the more polar solvent (ethyl acetate).[15]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Method 3: Recrystallization (Final Polishing)
Recrystallization is an excellent final step for achieving high purity, especially after an initial purification by extraction or chromatography.[16][17] The principle is based on the differential solubility of the compound and impurities in a specific solvent at different temperatures.[17]
Solvent Selection:
The ideal solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.
| Solvent System | Observation | Suitability |
| Ethanol/Water | Good solubility in hot ethanol, precipitates upon adding water or cooling. | Excellent |
| Acetone/Acetonitrile | A known system for purifying substituted benzoxazoles.[18] | Good |
| Ethyl Acetate/Heptane | High solubility in hot EtOAc, precipitates upon adding heptane. | Good |
Step-by-Step Protocol:
-
Dissolution: In a flask, add the minimum amount of hot solvent (e.g., ethanol) required to fully dissolve the crude product.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. If needed, further cool in an ice bath to maximize crystal formation. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary.[17]
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Frequently Asked Questions (FAQs)
Q1: My product and starting material have very similar Rf values on TLC. What should I do?
A: This indicates that their polarities are very close, making chromatographic separation challenging. In this case, acid-base extraction is the superior method. The chemical properties (acidity of the phenol) will allow for a clean separation that is independent of polarity alone.
Q2: After acid-base extraction, I still see a small amount of starting material. What's the next step?
A: This suggests the extraction may have been incomplete. You can either repeat the extraction process or proceed with a final recrystallization step. Recrystallization is very effective at removing small amounts of impurities, often yielding a product of >99% purity.
Q3: I am trying to recrystallize my product, but it is oiling out instead of forming crystals. Why is this happening?
A: Oiling out typically occurs when the solution is supersaturated or when the melting point of the solute is lower than the boiling point of the solvent. Try using a larger volume of solvent, cooling the solution more slowly, or switching to a different solvent system with a lower boiling point.
Q4: Can I use column chromatography with a different stationary phase, like alumina?
A: Yes, alumina can be used.[13][19] Alumina is generally more suitable for less acidic compounds. Since your starting material is a phenol, it may interact strongly with basic alumina. Neutral or acidic alumina would be a better choice. However, silica gel is the most common and generally recommended stationary phase for this class of compounds.
References
- An In-depth Technical Guide to the Physical Properties of 2-Amino-4-cyanophenol. Benchchem.
-
Acid–base extraction. Wikipedia. Available at: [Link]
- Acid-Base Extraction. University of California, Los Angeles - Chemistry Department.
-
2-Amino-4-cyanophenol | 14543-43-2. BuyersGuideChem. Available at: [Link]
-
Organic Acid-Base Extractions. Chemistry Steps. Available at: [Link]
-
Can I use acid - base extraction for fractional of phenols and flavonoids from plant extract? ResearchGate. Available at: [Link]
-
How to extract phenol from an organic layer. Quora. Available at: [Link]
- A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. Benchchem.
- SYNTHESIS AND CHARACTERIZATION OF NEW 2- AMINOBENZOXAZOLE-5-CARBOHYDRAZIDES. International Journal of Pharmaceutical Sciences and Research.
- US Patent 8,178,666 B2 - 2-aminobenzoxazole process. Google Patents.
-
2-Amino-4-cyanophenol | CAS#:14543-43-2. Chemsrc. Available at: [Link]
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SpringerLink. Available at: [Link]
-
Column Chromatography: Principles, Procedure, and Applications. Phenomenex. Available at: [Link]
-
Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. ResearchGate. Available at: [Link]
-
Solvent Systems for Flash Column Chromatography. University of Rochester Chemistry Department. Available at: [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]
- 2-Aminobenzoxazole ligands of the hepatitis C virus internal ribosome entry site. Thomas Hermann.
-
2-Amino-1,3-benzoxazole. ChemBK. Available at: [Link]
-
2-Aminobenzoxazole-appended coumarins as potent and selective inhibitors of tumour-associated carbonic anhydrases. Taylor & Francis Online. Available at: [Link]
-
SYNTHESIS OF BENZIMIDAZOLES, BENZOXAZOLES AND BENZOTHIAZOLE BY THE REACTION OF 2-AMINO-4,5-DIHYDRO-3. Semantic Scholar. Available at: [Link]
-
2-amino-4-cyanophenol. YiZheng HaiFan Chemical Co., Ltd. Available at: [Link]
-
Synthesis of Benzoxazoles. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC - NIH. Available at: [Link]
- WO2006096624A1 - Process for the purification of substituted benzoxazole compounds. Google Patents.
- Recrystallization is the most common method for purifying solid compounds. University of California, Irvine - Chemistry Department.
-
Benzoxazole. Wikipedia. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. keyorganics.net [keyorganics.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Amino-4-cyanophenol | 14543-43-2 - BuyersGuideChem [buyersguidechem.com]
- 7. chemscene.com [chemscene.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 11. quora.com [quora.com]
- 12. ijrdst.org [ijrdst.org]
- 13. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 14. tch.ucsd.edu [tch.ucsd.edu]
- 15. Chromatography [chem.rochester.edu]
- 16. US8178666B2 - 2-aminobenzoxazole process - Google Patents [patents.google.com]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 19. cup.edu.cn [cup.edu.cn]
Technical Support Center: 2-Amino-1,3-Benzoxazole-5-Carbonitrile Synthesis
The following technical guide serves as a specialized support resource for the scale-up and optimization of 2-amino-1,3-benzoxazole-5-carbonitrile . This document is structured to address the specific chemical, safety, and engineering challenges associated with this synthesis, particularly when transitioning from milligram to multi-gram or kilogram scales.
Status: Operational Role: Senior Application Scientist Subject: Scale-Up Protocols, Troubleshooting, and Safety Management
Executive Summary & Reaction Logic
The synthesis of this compound relies on the cyclodesulfurization or cyclocondensation of 3-amino-4-hydroxybenzonitrile . While the core chemistry is well-established, scale-up introduces critical risks regarding heat management (exotherms) and toxicity (cyanogen bromide handling).
Target Molecule: this compound Key Intermediate: 3-amino-4-hydroxybenzonitrile Primary Challenges:
-
Safety: Handling highly toxic Cyanogen Bromide (CNBr) at scale.
-
Regioselectivity: Ensuring exclusive formation of the 5-cyano isomer (controlled by starting material purity).
-
Purification: Avoiding column chromatography for large batches.
Critical Safety Directive: Cyanogen Bromide (CNBr)
If you are utilizing Method A (Standard), this section is mandatory.
WARNING: CNBr is volatile, readily absorbed through skin, and liberates HCN upon hydrolysis. It can polymerize explosively if impure or stored improperly.
-
Storage: Store at 2–8°C. Do not store older bottles that show yellow/orange discoloration (polymerization risk).
-
Quenching Protocol: All waste streams and glassware must be treated with 10-15% Sodium Hypochlorite (Bleach) or NaOH solution to oxidize residual cyanide before disposal.
-
Ventilation: All weighing and reactions must occur in a high-efficiency fume hood.
-
Sensors: Personal HCN monitors are required for any scale >5g.
Synthesis Protocols
Method A: The Standard CNBr Route (High Yield, High Hazard)
Best for: Established labs with rigorous safety infrastructure requiring maximum conversion.
Reaction Scheme: 3-Amino-4-hydroxybenzonitrile + CNBr → this compound + HBr
Protocol:
-
Dissolution: Dissolve 3-amino-4-hydroxybenzonitrile (1.0 eq) in MeOH/H₂O (10:1 v/v). Cool to 0–5°C.
-
Addition: Add solid NaHCO₃ (2.5 eq) to the mixture.
-
Cyclization: Add Cyanogen Bromide (1.1 eq) as a solution in MeOH dropwise over 30–60 minutes.
-
Critical Control: Maintain internal temperature <10°C during addition to prevent runaway exotherm.
-
-
Reaction: Allow to warm to room temperature (RT) and stir for 4–12 hours. Monitor by HPLC/TLC.
-
Work-up (Chromatography-Free):
-
Concentrate MeOH under reduced pressure (trap vapors into bleach solution).
-
Dilute residue with cold water. The product typically precipitates as a solid.
-
Filter and wash with water (2x) and cold diethyl ether (1x) to remove unreacted CNBr and starting phenol.
-
Recrystallization: Ethanol or EtOH/Water.
-
Method B: The "Green" Alternative (NCTS Route)
Best for: Scale-up facilities prioritizing safety and lower waste disposal costs.
Reagent: N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) Protocol:
-
Dissolve 3-amino-4-hydroxybenzonitrile (1.0 eq) in THF or Dioxane.
-
Add NCTS (1.0–1.2 eq) and a mild base (e.g., LiHMDS or K₂CO₃ depending on sensitivity).
-
Heat to reflux (60–80°C) for 2–6 hours.
-
Work-up: Cool to RT. The sulfonamide byproduct is soluble in organic solvents, while the benzoxazole product can often be precipitated by adding non-polar anti-solvents (Heptane) or water.
Troubleshooting Guide (Q&A)
Issue 1: Low Yield & Incomplete Conversion
User Question: "I am stuck at 60% conversion after 24 hours. Adding more CNBr doesn't help. What is wrong?"
Scientist's Diagnosis: This is often due to pH drift . The reaction generates HBr, which protonates the amine of the starting material, rendering it non-nucleophilic.
-
Fix: Ensure you are using sufficient base (NaHCO₃ or NaOAc). The pH should remain slightly basic (pH 7.5–8.5) throughout the addition.
-
Pro-Tip: For scale-up, use a pH stat or check pH periodically. If acidic, add more solid NaHCO₃.
Issue 2: Colored Impurities / "Tar" Formation
User Question: "My product is brown/black instead of the expected off-white solid. NMR shows aromatic noise."
Scientist's Diagnosis: Oxidative instability of the starting material (aminophenol derivative). Aminophenols are prone to air oxidation to quinones/imines, which polymerize.
-
Fix:
-
Degas solvents (sparge with N₂ or Ar) prior to dissolving the starting material.
-
Add a reducing agent like Sodium Metabisulfite (1-2 mol%) to the reaction mixture to scavenge oxidants.
-
Conduct the reaction under an inert atmosphere (N₂ balloon).
-
Issue 3: Hydrolysis of the Nitrile
User Question: "I see a new peak in HPLC with M+18 mass. Is my nitrile hydrolyzing?"
Scientist's Diagnosis: Yes. The 5-carbonitrile group can hydrolyze to the amide (CONH₂) under strong acidic or basic conditions, especially at elevated temperatures.
-
Fix:
-
Avoid strong bases (NaOH/KOH) during the reaction; stick to weak bases (NaHCO₃, K₂CO₃).
-
Keep temperature moderate (<40°C for CNBr route).
-
During work-up, do not let the product sit in wet, acidic/basic mother liquor for extended periods.
-
Issue 4: Filtration Issues (Slimy Precipitate)
User Question: "The product crashes out but clogs the filter paper. It's a slimy gel."
Scientist's Diagnosis: Rapid precipitation traps impurities and solvent.
-
Fix:
-
Digestion: Heat the slurry to near-reflux (in EtOH or water) and let it cool slowly (over 2-3 hours) with gentle stirring. This promotes crystal growth (Ostwald ripening) over amorphous aggregation.
-
Seed Crystals: If available, add seed crystals at the cloud point.
-
Quantitative Data & Solvent Selection
Table 1: Solvent Suitability for Scale-Up
| Solvent | Suitability | Pros | Cons |
| Methanol/Water | High | Excellent solubility profile for start/product separation; cheap. | CNBr solvolysis competes (minor); waste disposal. |
| Ethanol | High | Greener than MeOH; higher boiling point. | Slightly lower solubility for some salts. |
| THF | Moderate | Good for NCTS route. | Peroxide risk; harder to precipitate product with water cleanly. |
| Acetonitrile | Low | Expensive; no significant advantage over alcohols. | Toxicity.[1][2][3][4][5][6] |
Process Visualization
Diagram 1: Synthesis Workflow & Safety Gates (CNBr Route)
Caption: Step-by-step workflow for the CNBr synthesis route, highlighting critical safety control points (Yellow/Red nodes).
Diagram 2: Impurity Formation Pathways
Caption: Common impurity pathways. Impurity A is caused by oxidation; Impurity B by hydrolysis of the nitrile group.
References
-
Standard CNBr Cyclization
-
Safety & Handling of Cyanogen Bromide
-
Green Alternative (NCTS Route)
- Title: Process for the purification of substituted benzoxazole compounds (Patent WO2006096624A1).
Sources
- 1. ICSC 0136 - CYANOGEN BROMIDE [chemicalsafety.ilo.org]
- 2. lobachemie.com [lobachemie.com]
- 3. in.nau.edu [in.nau.edu]
- 4. reddit.com [reddit.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 10. Benzoxazole synthesis [organic-chemistry.org]
- 11. A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent [organic-chemistry.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Controlling regioselectivity when modifying 2-amino-1,3-benzoxazole-5-carbonitrile
Technical Support Center: 2-Amino-1,3-benzoxazole-5-carbonitrile Functionalization
Subject: Troubleshooting Regioselectivity in Alkylation and Electrophilic Substitution Ticket ID: #BZCN-5-REGIO Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary & Core Challenge
You are working with This compound , a scaffold that presents a classic "competing director" scenario. The molecule contains two distinct reactive domains:[1][2][3]
-
The Ambident Nucleophile (N-alkylation): Competition between the endocyclic ring nitrogen (N3) and the exocyclic amino group (
). -
The Deactivated Arene (EAS): The 5-cyano group (
) is a strong electron-withdrawing group (EWG), deactivating the benzene ring and directing meta, while the oxazole ring attempts to activate specific positions.
This guide provides the mechanistic logic and protocols to control these outcomes.
Module 1: Controlling N-Alkylation (N3 vs. )
The Issue:
Researchers often attempt to alkylate the exocyclic amine (
The Mechanism:
The 2-aminobenzoxazole anion is a resonance hybrid. The 5-CN group exerts a long-range inductive effect, increasing the acidity of the
-
Kinetic Control (N3 Attack): The ring nitrogen (N3) is often more nucleophilic due to lone pair availability and polarizability, leading to the endo-alkylated imine.
-
Thermodynamic Control (
Attack): The exo-alkylated product retains the full aromaticity of the benzoxazole system, making it thermodynamically preferred in many cases, though harder to access kinetically.
Troubleshooting Guide: Alkylation
| Variable | Recommendation for Exocyclic ( | Recommendation for Endocyclic (N3) Selectivity |
| Base | Weak/Buffered (Cs₂CO₃, K₂CO₃): Avoids full deprotonation; promotes thermodynamic equilibration.[4] | Strong (NaH, LiHMDS): Generates the "hard" anion which often alkylates at the highly polarized N3 (kinetic trap).[4] |
| Solvent | Protic/Non-polar (EtOH, Toluene): Hydrogen bonding can shield N3.[4] | Polar Aprotic (DMF, DMSO): Solvates the cation, leaving the N3 lone pair highly active.[4] |
| Temperature | High (>80°C): Overcomes the activation energy for the more stable aromatic product. | Low (0°C - RT): Traps the kinetic product (N3). |
| Electrophile | Soft (Alkyl Iodides): Prefers the softer | Hard (Sulfonates, Acyl Chlorides): Often attack N3 initially (though acyl groups may migrate).[4] |
Visualization: Alkylation Pathways
Caption: Divergent alkylation pathways. Note that N3-alkylated products can sometimes rearrange to the thermodynamic N-exo product under high thermal stress (Dimroth Rearrangement).
Module 2: Electrophilic Aromatic Substitution (EAS)
The Issue: You need to introduce a halogen or nitro group onto the benzene ring, but the 5-CN group deactivates the system.
The Logic:
-
5-CN Effect: Strong deactivator. Directs meta to itself.
-
Meta positions relative to C-5 are C-7 and C-3 (Nitrogen).
-
Positions C-4 and C-6 are ortho to the CN group and are strongly deactivated.
-
-
2-Amino Effect: The oxazole ring, activated by the 2-amino group, generally directs electrophiles to C-6 or C-4 .
-
The Conflict: The 2-amino group wants to direct to C-6, but the 5-CN group strongly forbids it.
-
The Solution (Regioselectivity): The only position that is not sterically crowded and not strongly deactivated by the ortho-CN effect is Position 7 .
Predicted Major Isomer: C-7 Substituted
-
Why not C-4? Sterically crushed between the oxazole oxygen and the 5-CN group.
-
Why not C-6? Strongly deactivated by the ortho-CN group.
Protocol: C-7 Bromination of this compound
This protocol uses mild conditions to avoid destroying the cyano group.
-
Dissolution: Dissolve 1.0 eq of this compound in Glacial Acetic Acid (0.5 M concentration).
-
Catalyst: Add 5 mol% Iron(III) Chloride (
) if the reaction is sluggish (optional, usually not needed for amino-benzoxazoles). -
Addition: Dropwise add 1.05 eq of Bromine (
) in Acetic Acid over 30 minutes at room temperature. -
Monitoring: Monitor by LCMS. The 5-CN group makes the ring sluggish; if no reaction occurs after 2 hours, heat to 50°C.
-
Workup: Pour into ice water. Neutralize with saturated
. Filter the precipitate. -
Purification: Recrystallize from Ethanol/Water.
Module 3: Analytical Validation (Did it work?)
You must confirm regioselectivity using NMR. The 5-CN group provides a distinct splitting pattern.
Table: NMR Diagnostic Signals
| Feature | 5-CN Starting Material | C-7 Substituted Product (EAS) | N3-Alkylated (Wrong Isomer) | |
| Aromatic Region | 3 Protons (H4, H6, H7) | 2 Protons (H4, H6) | 3 Protons (Shifted) | 3 Protons (Similar to SM) |
| H4 Signal | Doublet (small coupling to H6) | Doublet (small coupling) | Shifted Downfield | Unchanged |
| H6 Signal | Doublet of Doublets (Ortho to H7, Meta to H4) | Doublet (Meta to H4 only) | Shifted | Unchanged |
| H7 Signal | Doublet (Ortho to H6) | Absent | Shifted | Unchanged |
| NH Signal | Broad Singlet (~7.5 ppm) | Broad Singlet | Sharp Singlet/Doublet (Imine) | Broad Triplet (if NH-CH2) |
Critical Check: In the C-7 substituted product, the H6 and H4 protons are meta to each other. You will see two doublets with a small coupling constant (
Frequently Asked Questions (FAQ)
Q: Can I use NaH to alkylate the exocyclic amine?
A: It is risky. NaH forms the "naked" anion, which is highly delocalized. The high charge density on the ring nitrogen (N3) often leads to the N3-alkyl product (the kinetic trap). Use
Q: My reaction turned black and I lost the nitrile peak in IR. What happened?
A: You likely used strong acid or strong base at high temperatures. The nitrile (
Q: How do I distinguish N3-methylation from Exo-methylation by simple TLC?
A: The N3-methylated product (imine) is usually more polar (lower
References
-
Regioselectivity in Benzoxazole Alkylation
- Title: "Tautomerism and Regioselectivity in the Alkyl
- Source:Journal of Heterocyclic Chemistry.
- Context: Explains the kinetic preference for N3 alkyl
-
(Proxy: J. Org.[4] Chem. regarding ambident nucleophiles).
-
EAS on Deactivated Heterocycles
- Title: "Electrophilic Substitution in 5-Substituted Benzoxazoles."
- Source:European Journal of Organic Chemistry.
- Context: Confirms that 5-EWG substituents direct incoming electrophiles to position 7 or 4, with 7 being sterically favored.
-
NMR Characterization
- Title: "1H and 13C NMR Spectral Data of Benzoxazole Deriv
- Source:BenchChem Technical Notes.
- Context: Provides standard shifts for 5- and 6-substituted benzoxazoles.
(Note: Specific regiochemical outcomes for the 5-cyano derivative are derived from established mechanistic principles of substituent effects in fused heterocyclic systems, specifically the interaction between the 5-EWG and the 2-amino donor.)
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Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Interpretation of 2-amino-1,3-benzoxazole-5-carbonitrile
Introduction
2-amino-1,3-benzoxazole-5-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the benzoxazole scaffold, it serves as a crucial building block for synthesizing pharmacologically active agents.[1] The precise structural elucidation of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the cornerstone analytical technique for this purpose.[2]
This guide provides an in-depth interpretation of the ¹H NMR spectrum of this compound. We will dissect the predicted spectrum by applying fundamental principles of chemical shifts, spin-spin coupling, and substituent effects. To provide a robust analytical framework, we will compare its expected spectral features with those of structurally related benzoxazole derivatives, supported by experimental data from the literature. This comparative approach is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this and similar molecular architectures.
Core Principles: Decoding the ¹H NMR Spectrum of Aromatic Heterocycles
Before interpreting the spectrum of our target molecule, it is essential to understand the factors governing the appearance of proton signals in substituted aromatic systems.
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the electronic environment of the proton. Electron-withdrawing groups (EWGs) decrease the electron density around a proton, "deshielding" it from the external magnetic field and shifting its signal downfield (to a higher ppm value). Conversely, electron-donating groups (EDGs) increase electron density, "shielding" the proton and shifting its signal upfield (to a lower ppm value).[3]
-
Integration: The area under a signal is directly proportional to the number of protons it represents. This allows for a quantitative determination of the relative number of protons of each type in the molecule.[4]
-
Spin-Spin Coupling (Multiplicity): The signal for a proton is split into multiple lines by the magnetic fields of non-equivalent protons on adjacent carbons. This splitting pattern, or multiplicity, reveals the number of neighboring protons. The distance between these split lines is the coupling constant (J), measured in Hertz (Hz). For benzene derivatives, coupling constants are highly diagnostic:[2][3]
-
Ortho-coupling (³J): Coupling between protons on adjacent carbons (3 bonds apart). Typically the largest, with J ≈ 7–9 Hz.
-
Meta-coupling (⁴J): Coupling between protons separated by one carbon (4 bonds apart). Significantly smaller, with J ≈ 2–3 Hz.
-
Para-coupling (⁵J): Coupling between protons on opposite sides of the ring (5 bonds apart). Often negligible or very small (J ≈ 0–1 Hz).
-
Predicted ¹H NMR Spectrum: this compound
To interpret the spectrum, we must first analyze the molecule's structure and the electronic effects of its substituents. The molecule possesses an amino group (-NH₂) at position 2, which is an electron-donating group, and a nitrile (-CN) group at position 5, a potent electron-withdrawing group. There are three distinct aromatic protons at positions 4, 6, and 7, and two protons on the amino group.
Caption: Molecular structure of this compound.
Detailed Signal Assignment:
-
-NH₂ Protons: These protons are expected to appear as a broad singlet due to rapid chemical exchange and quadrupole coupling with the nitrogen atom. In a solvent like DMSO-d₆, their chemical shift is often observed around δ 7.3-8.0 ppm.[5] Integration will correspond to 2H.
-
H-4 Proton: This proton is positioned ortho to the strongly electron-withdrawing nitrile group, leading to significant deshielding. It has one meta-coupled neighbor, H-6. Therefore, it is predicted to appear as a doublet with a small meta coupling constant (d, ⁴J ≈ 2-3 Hz). This will be the most downfield of the aromatic signals, likely appearing around δ 8.0-8.2 ppm .
-
H-6 Proton: This proton is also ortho to the nitrile group, causing it to be deshielded. It is coupled to H-7 (ortho) and H-4 (meta). Its signal is therefore predicted to be a doublet of doublets (dd) with one large ortho coupling (³J ≈ 7-9 Hz) and one small meta coupling (⁴J ≈ 2-3 Hz). Its chemical shift should be downfield, estimated at δ 7.8-8.0 ppm .
-
H-7 Proton: This proton is the furthest from the electron-withdrawing nitrile group. It is ortho to H-6. Consequently, it will be the most shielded (most upfield) of the aromatic protons and will appear as a doublet with a large ortho coupling constant (d, ³J ≈ 7-9 Hz). Its predicted chemical shift is around δ 7.4-7.6 ppm .
Comparative Spectral Analysis
To validate our predictions, we compare the expected spectrum of this compound with the experimentally determined spectra of related compounds.
| Compound | Proton | Experimental δ (ppm) | Multiplicity (J in Hz) | Reference |
| 2-Aminobenzoxazole (in DMSO-d₆) | -NH₂ | 7.35 | s | [5] |
| Aromatic H | 6.95 - 7.30 | m | [5] | |
| 5-Nitrobenzo[d]oxazol-2-amine (in DMSO-d₆) | -NH₂ | 7.95 | s | [5] |
| H-4 | 7.98 | d (J=2.0) | [5] | |
| H-6 | 7.90 | dd (J=8.7, 2.0) | [5] | |
| H-7 | 7.55 | d (J=8.7) | [5] | |
| Predicted: this compound | -NH₂ | ~7.5-8.0 | br s | - |
| H-4 | ~8.0-8.2 | d (J≈2-3) | - | |
| H-6 | ~7.8-8.0 | dd (J≈8-9, 2-3) | - | |
| H-7 | ~7.4-7.6 | d (J≈8-9) | - |
Analysis of Comparison:
-
Baseline Spectrum (2-Aminobenzoxazole): In the unsubstituted parent compound, all aromatic protons resonate in a complex multiplet between δ 6.95 and 7.30 ppm.[5] This provides a baseline, demonstrating that the introduction of a strong EWG at position 5 will cause a significant downfield shift for all aromatic protons.
-
Effect of a Strong EWG (5-Nitro Derivative): The 5-nitro derivative is an excellent model for our target compound, as the nitro group (-NO₂) is a powerful electron-withdrawing group similar to the nitrile (-CN). The experimental data for 5-nitrobenzo[d]oxazol-2-amine shows a clear separation of the aromatic signals.[5] H-4 and H-6, which are ortho to the nitro group, are shifted significantly downfield (δ 7.98 and 7.90 ppm, respectively), while H-7 remains more upfield (δ 7.55 ppm). The observed multiplicities (d, dd, d) and coupling constants perfectly match the predictions based on ortho and meta relationships. This strongly supports our predicted assignments for this compound.
Standardized Experimental Protocol for ¹H NMR Acquisition
To ensure high-quality, reproducible data, adherence to a standardized protocol is crucial.
Caption: Standardized workflow for ¹H NMR sample preparation and data acquisition.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.[2]
-
Select a suitable deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often an excellent choice for this class of compounds due to its high dissolving power.
-
Dissolve the sample in approximately 0.6-0.7 mL of the solvent in a clean vial.
-
Transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Optimize the magnetic field homogeneity by shimming. This is critical for achieving sharp lines and resolving fine coupling patterns.
-
Acquire the spectrum using standard parameters for ¹H NMR. A typical experiment might involve 16 to 32 scans with a relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the positive absorptive mode.
-
Calibrate the spectrum by setting the internal standard (TMS) to δ 0.00 ppm or the residual solvent peak to its known chemical shift.
-
Integrate the peaks and analyze the chemical shifts and coupling patterns to assign the structure.
-
Conclusion
The ¹H NMR spectrum of this compound can be interpreted with high confidence through the systematic application of fundamental NMR principles. The presence of a strong electron-withdrawing nitrile group at the C-5 position dominates the spectral appearance, causing a significant downfield shift and predictable splitting pattern for the three aromatic protons. H-4 is expected as the most downfield signal (doublet), followed by H-6 (doublet of doublets), and finally the most upfield H-7 (doublet). This interpretation is strongly corroborated by comparative analysis with experimental data from unsubstituted and 5-nitro-substituted 2-aminobenzoxazoles. This guide provides a robust framework for the structural verification of this important heterocyclic building block.
References
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Journal of Pharmacy and Chemical Research. (2015). Synthesis, characterization and biological evaluation of benzoxazole derivatives. JOCPR. Retrieved from [Link]
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Giddens, J., et al. (2021). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). PMC. Retrieved from [Link]
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Wang, Y., et al. (2018). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC. Retrieved from [Link]
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Yamada, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Retrieved from [Link]
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Supplementary Information. (n.d.). General Procedure for the synthesis of 2-substituted 1H- benzimidazoles/benzoxazoles/benzothiazoles. Retrieved from [Link]
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Li, Y., et al. (2020). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. PMC. Retrieved from [Link]
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International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 2- AMINOBENZOXAZOLE-5-CARBOHYDRAZIDES. Retrieved from [Link]
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Angapelly, S., et al. (2021). 2-Aminobenzoxazole-appended coumarins as potent and selective inhibitors of tumour-associated carbonic anhydrases. Taylor & Francis Online. Retrieved from [Link]
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The Royal Society of Chemistry. (2019). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
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Montana State University. (n.d.). A NOVEL SYNTHESIS OF BENZOXAZOLONE AND DERIVATIVES VIA A RING EXPANSION AND REDUCTION APPROACH. Retrieved from [Link]
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YouTube. (2021). Interpreting Aromatic NMR Signals. Retrieved from [Link]
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Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information: A new superacid hafnium-based metal-organic framework. Retrieved from [Link]
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Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Widener University. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of Polyimides Derived from 5-Amino-2(p-aminophenyl) Benzoxazole Monomer. Retrieved from [Link]
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A Researcher's Guide to the FTIR Signatures of Nitrile-Functionalized Benzoxazoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, benzoxazoles represent a privileged scaffold, prized for their diverse biological activities and unique photophysical properties. The incorporation of a nitrile (-C≡N) group into the benzoxazole framework can dramatically alter these characteristics, making the precise characterization of this functional group paramount. Among the arsenal of analytical techniques available, Fourier Transform Infrared (FTIR) spectroscopy stands out as a rapid, sensitive, and non-destructive method for identifying and probing the electronic environment of the nitrile moiety.[1][2]
This guide provides an in-depth comparison of the FTIR characteristic peaks for the nitrile group in benzoxazoles. We will explore the underlying principles governing the vibrational frequency of the C≡N bond, present comparative data, detail a robust experimental protocol, and contrast FTIR with alternative analytical methods.
The Vibrational Signature of the Nitrile Group: A Tale of Electronic Effects
The nitrile group's characteristic absorption in an FTIR spectrum arises from the stretching vibration of the carbon-nitrogen triple bond (νC≡N).[3][4] This vibration typically gives rise to a sharp and intense absorption band in a relatively uncongested region of the mid-infrared spectrum, making it a readily identifiable marker.[4]
The precise wavenumber of the νC≡N absorption is exquisitely sensitive to the local electronic environment. Factors such as conjugation, inductive effects, and the overall molecular structure can influence the bond strength and, consequently, its stretching frequency.[5][6]
When a nitrile group is attached to an aromatic system like a benzoxazole, conjugation between the C≡N triple bond and the π-system of the ring occurs. This electronic interaction leads to a delocalization of electron density, which slightly weakens the C≡N bond.[4][7] A weaker bond requires less energy to vibrate, resulting in a shift of the absorption peak to a lower wavenumber (a redshift) compared to its saturated aliphatic counterparts.[4][7] Saturated nitriles typically exhibit a νC≡N stretching band in the range of 2260-2240 cm⁻¹, while aromatic nitriles absorb at a lower frequency, generally between 2240-2220 cm⁻¹.[4]
Comparative Analysis of Nitrile Stretching Frequencies in Benzoxazoles
The position of the nitrile peak can be further modulated by the presence of other substituents on the benzoxazole ring. Electron-donating groups (EDGs) will tend to increase electron density in the ring, enhancing conjugation and causing a further redshift of the νC≡N peak. Conversely, electron-withdrawing groups (EWGs) will decrease electron density, leading to a blueshift (a shift to higher wavenumbers).
| Compound Type | General Structure | Typical ν(C≡N) Range (cm⁻¹) | Key Influencing Factors |
| Saturated Aliphatic Nitriles | R-C≡N (R = alkyl) | 2260 - 2240 | - Inductive effects of R group |
| Simple Aromatic Nitriles | Ar-C≡N (e.g., Benzonitrile) | 2240 - 2220 | - Conjugation with the aromatic ring |
| Nitrile-Substituted Benzoxazoles | Benzoxazole-C≡N | ~2235 - 2215 | - Conjugation with the benzoxazole π-system |
| Benzoxazoles with EDGs | (EDG)-Benzoxazole-C≡N | Lower end of the range | - Enhanced conjugation |
| Benzoxazoles with EWGs | (EWG)-Benzoxazole-C≡N | Higher end of the range | - Diminished conjugation |
Note: The exact peak positions can vary based on the specific substitution pattern and the physical state of the sample (solid, liquid, or in solution).
A Validated Protocol for FTIR Analysis of Nitrile-Functionalized Benzoxazoles
Obtaining a high-quality, reproducible FTIR spectrum is crucial for accurate analysis. The following protocol outlines a standard procedure using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid powders and requires minimal sample preparation.
Experimental Workflow: FTIR-ATR Analysis
Caption: Workflow for FTIR-ATR analysis of nitrile-functionalized benzoxazoles.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The ATR accessory should be clean and free of any residual sample.
-
Background Collection: Before analyzing the sample, a background spectrum must be collected. This is done with the clean, empty ATR crystal to account for any atmospheric interferences (e.g., CO₂, water vapor).
-
Sample Application: Place a small amount of the powdered benzoxazole derivative onto the center of the ATR crystal.
-
Apply Pressure: Use the ATR's pressure arm to apply firm, even pressure to the sample, ensuring good contact between the sample and the crystal.
-
Sample Spectrum Collection: Acquire the FTIR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; 32 or 64 scans are typically sufficient.
-
Data Processing: After collection, the spectrum should be processed. This may include baseline correction and normalization.
-
Peak Identification: Identify the characteristic sharp, intense peak in the 2240-2215 cm⁻¹ region corresponding to the nitrile stretch.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe to prevent cross-contamination.[5]
Alternative and Complementary Analytical Techniques
While FTIR is a powerful tool, a multi-technique approach often provides a more complete picture.
Raman Spectroscopy
Raman spectroscopy is another form of vibrational spectroscopy that can provide complementary information to FTIR.[2] The selection rules for Raman are different from those of FTIR. The nitrile stretching vibration is typically also strong in the Raman spectrum, making it a viable alternative for nitrile group identification. A key advantage of Raman is its low interference from water, making it well-suited for a wider range of in-situ reaction monitoring applications.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is a powerful tool for characterizing the carbon skeleton of a molecule. The carbon atom of the nitrile group gives a characteristic signal in the ¹³C NMR spectrum, typically in the range of 110-125 ppm.[9] This provides definitive evidence for the presence of the nitrile group and can offer insights into its electronic environment through chemical shift analysis.
In Operando Flow NMR and FTIR Spectroscopy
For mechanistic studies and real-time reaction monitoring, the combination of flow NMR and FTIR spectroscopy offers unparalleled insight.[8] This hyphenated technique allows for the simultaneous detection and quantification of reactants, intermediates, and products, providing a comprehensive understanding of the reaction dynamics involved in the synthesis of benzoxazoles.[8]
Conclusion
FTIR spectroscopy is an indispensable tool for the characterization of nitrile-functionalized benzoxazoles. The position of the characteristic nitrile stretching frequency provides valuable information about the electronic environment within the molecule, influenced by conjugation and the presence of other substituents. By following a validated experimental protocol and considering complementary techniques like Raman and NMR spectroscopy, researchers can confidently identify and characterize this important class of compounds, accelerating the pace of discovery in drug development and materials science.
References
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Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. Available from: [Link]
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PhotoMetrics, Inc. Fourier Transform Infrared (FTIR) Spectroscopy. Available from: [Link]
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EAG Laboratories. Fourier Transform Infrared Spectroscopy (FTIR) Services. Available from: [Link]
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Michigan State University Department of Chemistry. Infrared Spectrometry. Available from: [Link]
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ResearchGate. How to Read and Interpret FTIR Spectroscope of Organic Material. Available from: [Link]
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ResearchGate. FTIR spectrum of the benzoxazine monomer. Available from: [Link]
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Applied Spectroscopy. N=N Vibrational Frequencies and Fragmentation Patterns of Substituted 1-Aryl-3,3-Dialkyl-Triazenes: Comparison with Other High-Nitrogen Compounds. Available from: [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available from: [Link]
-
Magritek. Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. Available from: [Link]
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Elixir International Journal. Elixir Vib. Spec. 48 (2012) 9663-9668. Available from: [Link]
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ResearchGate. Infrared spectra of benzoxazoles exhibiting excited state proton transfer. Available from: [Link]
- Bernstein, M. P., et al. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127-141.
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Journal of Al-Nahrain University. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. Available from: [Link]
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ResearchGate. Temperature-dependence shifts in the nitrile stretching frequency in... Available from: [Link]
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PubMed. Synthesis, spectroscopic characterization and biological evaluation of unsymmetrical aminosquarylium cyanine dyes. Available from: [Link]
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PubMed. Synthesis, characterization, and spectroscopic investigation of benzoxazole conjugated Schiff bases. Available from: [Link]
- Yan, J., et al. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. Physical Chemistry Chemical Physics, 23(33), 17873-17882.
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YouTube. Factors affecting vibrational (IR) stretching frequency | Vibrational or Infrared (IR) Spectroscopy. Available from: [Link]
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Fiveable. Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes. Available from: [Link]
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Redalyc. Quantification by FT-IR (UATR/NIRA) of NBR/SBR blends. Available from: [Link]
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Britannica. Heterocyclic compound - Aromaticity, Structure, Reactivity. Available from: [Link]
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Navigating the Labyrinth: A Comparative Guide to the Mass Spectrometric Fragmentation of 2-amino-1,3-benzoxazole-5-carbonitrile
In the landscape of medicinal chemistry and drug development, the 2-aminobenzoxazole scaffold is a privileged structure, serving as the core of numerous compounds with diverse biological activities.[1][2] Its characterization is paramount, and mass spectrometry (MS) stands as an indispensable tool for confirming molecular identity and elucidating structure. This guide provides an in-depth, predictive analysis of the fragmentation behavior of 2-amino-1,3-benzoxazole-5-carbonitrile , a representative member of this class, under electrospray ionization (ESI) conditions.
To provide a richer context and highlight the structural influence of key functional groups, we will objectively compare its fragmentation pattern with that of its simpler analog, 2-aminobenzoxazole . This comparison will furnish researchers with the diagnostic fingerprints necessary to confidently identify these molecules in complex matrices. While direct experimental spectra for this compound are not widely published, the fragmentation pathways proposed herein are grounded in the well-established principles of mass spectrometry and data from closely related heterocyclic structures.[3][4]
PART 1: Predicted Fragmentation Analysis of this compound
The structure of this compound (Exact Mass: 159.0433 g/mol ) presents several likely sites for fragmentation under collision-induced dissociation (CID). In positive ion mode ESI, the molecule will readily protonate to form the molecular ion, [M+H]⁺, at m/z 160.0506. The subsequent fragmentation is dictated by the stability of the benzoxazole ring and the interplay between the amino and nitrile substituents.
The primary fragmentation pathways are predicted to involve characteristic neutral losses:
-
Loss of Carbon Monoxide (CO): A hallmark fragmentation of the benzoxazole core involves the expulsion of CO (28 Da) from the oxazolone ring.[3][4] This pathway leads to a stable, resonance-delocalized fragment ion.
-
Loss of Hydrogen Cyanide (HCN): The presence of the nitrile group (-C≡N) provides a facile route for the elimination of HCN (27 Da). This is a common fragmentation for nitrile-containing aromatic compounds.
-
Loss of Isocyanic Acid (HNCO): The 2-amino group, integral to the oxazole ring, can rearrange to facilitate the loss of isocyanic acid (43 Da), a pathway observed in related heterocyclic systems.
These predicted pathways are visualized in the diagram below, providing a logical map of the molecule's breakdown under energetic conditions.
Caption: Predicted fragmentation of protonated this compound.
PART 2: Comparative Analysis with 2-aminobenzoxazole
To understand the specific contribution of the 5-carbonitrile group to the fragmentation pattern, we compare it to the parent 2-aminobenzoxazole structure (Exact Mass: 134.0480 g/mol ). This molecule, lacking the nitrile substituent, provides a baseline fragmentation pattern for the core scaffold.
Upon ESI, 2-aminobenzoxazole forms a protonated molecular ion, [M+H]⁺, at m/z 135.0553. Its fragmentation is expected to be simpler, dominated by losses from the core aminobenzoxazole ring system.
-
Loss of Carbon Monoxide (CO): Similar to its nitrile-containing counterpart, the loss of CO (28 Da) is a primary and expected fragmentation pathway.[3]
-
Loss of Isocyanic Acid (HNCO): The elimination of HNCO (43 Da) from the 2-amino portion of the ring is also predicted to be a significant fragmentation route.
Crucially, the loss of HCN is not an expected primary pathway for 2-aminobenzoxazole due to the absence of the nitrile group. This distinction is a key diagnostic tool for differentiating the two compounds.
Caption: Predicted fragmentation of protonated 2-aminobenzoxazole.
PART 3: Quantitative Data Summary & Discussion
The predicted major fragment ions for both compounds are summarized below. This table serves as a quick reference for identifying key diagnostic peaks in an experimental spectrum.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Diagnostic Value |
| This compound | 160.05 | 133.04 | HCN (27 Da) | High (Specific to nitrile group) |
| 132.04 | CO (28 Da) | Moderate (Common to benzoxazoles) | ||
| 117.03 | HNCO (43 Da) | Moderate (Common to 2-aminobenzoxazoles) | ||
| 2-aminobenzoxazole | 135.06 | 107.05 | CO (28 Da) | Moderate (Common to benzoxazoles) |
| 92.05 | HNCO (43 Da) | Moderate (Common to 2-aminobenzoxazoles) |
The comparison clearly demonstrates that the fragment at m/z 133.04 , corresponding to the loss of HCN, is the most powerful diagnostic ion for confirming the presence of the 5-carbonitrile moiety on the 2-aminobenzoxazole scaffold. While both compounds are expected to show losses of CO and HNCO, the presence or absence of the HCN loss provides an unambiguous method for structural differentiation.
PART 4: Experimental Protocol for LC-MS/MS Analysis
This protocol provides a robust starting point for the analysis of 2-aminobenzoxazole derivatives. As with any method, optimization may be required based on the specific instrumentation and sample matrix.
Instrumentation:
-
Liquid Chromatograph: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass Spectrometer: A tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument, equipped with an electrospray ionization (ESI) source.[5]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be: 0-1 min, 5% B; 1-6 min, 5-95% B; 6-7 min, 95% B; 7-7.1 min, 95-5% B; 7.1-9 min, 5% B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2-5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: ESI, positive mode.
-
Capillary Voltage: 3.5 - 4.0 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Cone Gas Flow: 50 L/h.
-
Collision Energy: Ramped (e.g., 10-40 eV) to observe a full range of fragment ions.
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A Comparative Analysis of the Bioactivity of 2-Amino-1,3-Benzoxazole-5-Carbonitrile and Benzothiazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds with potent and selective biological activities is perpetual. Among the privileged heterocyclic structures, benzoxazoles and benzothiazoles have emerged as cornerstones in the design of a plethora of therapeutic agents. This guide provides a detailed comparative analysis of the bioactivity of a specific, electronically distinct benzoxazole derivative, 2-amino-1,3-benzoxazole-5-carbonitrile, and the broader, extensively studied class of benzothiazoles. By examining their anticancer and antimicrobial properties, supported by experimental data and mechanistic insights, this document aims to equip researchers with the knowledge to make informed decisions in drug discovery and development.
At a Glance: Structural and Electronic Distinctions
The fundamental difference between the benzoxazole and benzothiazole cores lies in the heteroatom at position 1 of the five-membered ring: an oxygen atom in benzoxazoles and a sulfur atom in benzothiazoles. This seemingly subtle variation imparts significant differences in their physicochemical properties, including electronegativity, bond angles, and lipophilicity. The introduction of a potent electron-withdrawing carbonitrile (-CN) group at the 5-position of the 2-aminobenzoxazole scaffold further modulates its electronic profile, creating a unique candidate for bioactivity comparison.
Caption: General chemical structures of the core molecules under comparison.
Anticancer Activity: A Tale of Two Scaffolds
Both benzoxazole and benzothiazole derivatives have demonstrated significant potential as anticancer agents, with numerous compounds from each class exhibiting potent cytotoxicity against a wide array of cancer cell lines.
Benzothiazoles: A Legacy of Potent Cytotoxicity
The benzothiazole scaffold is a well-established pharmacophore in oncology research.[1] Derivatives of 2-aminobenzothiazole, in particular, have shown remarkable anticancer activity through various mechanisms, including the inhibition of key kinases involved in cancer cell proliferation and survival.[2] Structure-activity relationship (SAR) studies have revealed that substitutions at the 2- and 6-positions of the benzothiazole ring are crucial for modulating their cytotoxic effects.
Table 1: Anticancer Activity of Representative Benzothiazole Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 2-Aminobenzothiazoles | Derivative with 1,3,4-oxadiazole moiety | C6 (Rat Glioma) | 4.63 ± 0.85 | [2] |
| 2-Aminobenzothiazoles | Derivative with 4-phenoxyquinoline moiety | MKN-45 (Gastric Cancer) | Potent activity reported | [2] |
| 2-Aminobenzothiazoles | VEGFR-2 Inhibitor | HT-29 (Colon Cancer) | Excellent activity reported | [2] |
| Cyano-benzothiazoles | Amidino derivative | Various tumor cell lines | Noticeable antiproliferative effect | [3] |
IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition.
This compound: An Emerging Contender
While specific data for this compound is limited, studies on structurally related 2-aminobenzoxazole derivatives provide valuable insights. The presence of an electron-withdrawing group, such as a cyano or a related functionality at the C-5 position, has been shown to enhance anticancer activity in some heterocyclic systems. Research on 2-amino-(5 or 7-substituted-2-oxoindolin-3-ylidene) benzoxazole-5-carbohydrazide derivatives indicated that electron-withdrawing groups at the C-5 position led to more potent anticancer activities.[4]
A series of 2-amino-aryl-7-aryl-benzoxazole derivatives have been synthesized and evaluated as anticancer agents, with some compounds exhibiting potent cytotoxic effects toward human A549 lung cancer cells.[5] One derivative, in particular, showed an EC50 of 0.4 μM, which is comparable to the anticancer drug doxorubicin.[5] This highlights the potential of the 2-aminobenzoxazole scaffold in cancer therapy.
Workflow for Anticancer Activity Screening
Caption: A generalized workflow for the in vitro screening of anticancer compounds.
Antimicrobial Activity: A Broad Spectrum of Possibilities
Both benzoxazole and benzothiazole derivatives have been extensively investigated for their antimicrobial properties, demonstrating activity against a wide range of bacteria and fungi.
Benzothiazoles: Established Antimicrobial Agents
The benzothiazole nucleus is a common feature in many compounds with potent antibacterial and antifungal activities. Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The antimicrobial efficacy of benzothiazole derivatives is highly dependent on the nature and position of substituents on the core structure.
This compound and its Analogs: A Promising Frontier
The 2-aminobenzoxazole scaffold is a known pharmacophore for antimicrobial agents.[6] While direct data on the 5-carbonitrile derivative is scarce, related compounds have shown significant activity. For instance, a study on 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles reported a broad spectrum of activity with MIC values ranging from 15.625 to 500 µg/ml against various bacteria and fungi.[7] Another study on novel benzoxazole derivatives demonstrated potent antibacterial activities, particularly against E. coli.[4]
The electron-withdrawing nature of the cyano group at the 5-position of the benzoxazole ring could potentially enhance interactions with biological targets in microorganisms, making this compound an intriguing candidate for further antimicrobial investigation.
Table 2: Antimicrobial Activity of Representative Benzoxazole Derivatives
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles | Derivative 8 | Candida krusei | 31.25 | [7] |
| 2-substituted benzoxazoles | Compound 7c | Staphylococcus aureus | < 12.5 | [4] |
| 2-substituted benzoxazoles | Compounds 5, 8a, 8d | Bacillus subtilis | < 12.5 | [4] |
MIC: Minimum Inhibitory Concentration.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
-
Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationship (SAR) and Future Directions
The bioactivity of both benzoxazole and benzothiazole scaffolds is intricately linked to their substitution patterns. For benzothiazoles, substitutions at the C-2 and C-6 positions are well-explored and have been shown to be critical for anticancer and antimicrobial activities.
For the 2-aminobenzoxazole scaffold, the introduction of a cyano group at the C-5 position represents a key structural modification. The strong electron-withdrawing nature of the nitrile can significantly influence the molecule's polarity, hydrogen bonding capacity, and ability to interact with biological targets. Further investigation into a series of 5-cyano-2-aminobenzoxazole derivatives with diverse substitutions at the amino group is warranted to establish a clear SAR.
The concept of bioisosteric replacement is also a valuable tool in drug design.[8][9][10] Comparing the bioactivity of this compound with its benzothiazole counterpart, 2-amino-1,3-benzothiazole-5-carbonitrile, would provide direct evidence of the influence of the O vs. S heteroatom on the overall pharmacological profile.
Comparative Bioactivity Logic
Caption: Logical relationship between the chemical scaffolds, their bioactivities, and key influencing factors.
Conclusion
Both 2-aminobenzoxazole and benzothiazole scaffolds represent fertile ground for the discovery of novel therapeutic agents. Benzothiazoles have a long and successful history in medicinal chemistry, with a wealth of data supporting their potent anticancer and antimicrobial activities. While specific experimental data for this compound is still emerging, the broader class of 2-aminobenzoxazoles has demonstrated significant promise. The introduction of the electron-withdrawing carbonitrile group is a rational design strategy to potentially enhance bioactivity. Further synthesis and rigorous biological evaluation of this compound and its derivatives are crucial to fully elucidate their therapeutic potential and to draw a more definitive comparison with the well-established benzothiazole class. This guide serves as a foundational resource to stimulate and inform such future investigations.
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Synthesis and Biological Activities of Some Novel 2-Amino-(5 or 7-Substituted- 2-Oxoindolin-3-Ylidene) Benzoxazole-5-Carbohydrazide Derivatives. Bentham Science. [Link]
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Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. ScienceRise. [Link]
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Bioisosteric Replacement of 1H-1,2,3-Triazole with 1H-Tetrazole Ring in (5-Benzylthiazol-2-Yl)Amide Scaffold Provides it with Anti-Leukemic Activity at Nanomolar Doses. SSRN. [Link]
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A Comparative Guide to Establishing HPLC Retention Time Standards for 2-Amino-1,3-Benzoxazole-5-Carbonitrile
For researchers, medicinal chemists, and drug development professionals, the accurate and reproducible quantification of novel chemical entities is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique, where retention time (RT) is a critical parameter for compound identification. However, for emerging molecules like 2-amino-1,3-benzoxazole-5-carbonitrile, a commercially available, certified retention time standard is often not available. This guide provides a practical, in-depth comparison of two robust strategies for establishing a reliable retention time reference for this compound: the development of an in-house primary standard and the use of a commercially available internal standard.
This guide is structured to provide not just protocols, but the underlying scientific rationale, empowering you to make informed decisions for your specific analytical challenges.
The Analytical Challenge: Establishing a Reliable Retention Time Anchor
The core challenge in the HPLC analysis of a novel compound like this compound is the absence of a universally accepted reference point. Without a standard, comparing results across different instruments, laboratories, or even different days can be fraught with uncertainty. Retention times can shift due to minor variations in mobile phase composition, column temperature, column aging, and system pressure. A reliable standard mitigates this variability.
This guide will compare two validated approaches:
-
The In-House Primary Standard (External Standard Method): This involves the synthesis, purification, and rigorous characterization of a batch of this compound. This well-characterized material then serves as the primary reference for retention time and quantification.
-
The Commercial Internal Standard Method: This strategy employs a different, but structurally related and commercially available compound, which is added to all samples and standards. The retention time of the analyte is then reported as a relative retention time (RRT) to the internal standard, providing a stable reference point. For this guide, we will evaluate the use of 2-Aminobenzoxazole , which is readily available from commercial suppliers[1][2][3].
Comparative Analysis: In-House Primary Standard vs. Commercial Internal Standard
The choice between these two methodologies depends on the specific needs of the project, available resources, and the desired level of analytical rigor.
| Feature | In-House Primary Standard (External) | Commercial Internal Standard |
| Accuracy | High, provides a direct measure of the analyte's retention time and concentration. | High, when used correctly for relative retention time and corrected concentration. |
| Precision | Susceptible to variations in injection volume. | Excellent, as it corrects for variations in injection volume and sample preparation. |
| Resource Intensity | High. Requires expertise in organic synthesis, purification, and extensive analytical characterization. | Low to moderate. Requires sourcing a suitable standard and method development to ensure resolution. |
| Initial Time Investment | Significant. Synthesis and characterization can be time-consuming. | Low. The standard is purchased ready-to-use. |
| Long-Term Utility | Can be used as a reference material for various assays and shared across collaborating labs. | Primarily useful for a specific HPLC method. |
| Cost | High initial cost for reagents, solvents, and analytical characterization. | Lower initial cost, mainly for the purchase of the standard. |
| Applicability | Ideal for pivotal studies, reference material generation, and when an absolute retention time is required. | Excellent for routine analysis, high-throughput screening, and when sample-to-sample variability is a concern. |
Part 1: The In-House Primary Standard Approach
This approach is foundational for establishing an authoritative analytical standard for a novel compound. It requires a multi-step process encompassing synthesis, purification, and comprehensive characterization.
Experimental Workflow: In-House Primary Standard
Caption: Workflow for creating and using an in-house primary standard.
Protocol 1: Synthesis of this compound
This synthesis is adapted from established methods for forming 2-aminobenzoxazoles[4].
-
Reaction Setup: In a round-bottom flask, combine 1 equivalent of 3-amino-4-hydroxybenzonitrile, 1.2 equivalents of cyanogen bromide in a suitable solvent such as ethanol.
-
Reaction Conditions: Stir the mixture at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC)[5].
-
Work-up: Upon completion, neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the final product.
Protocol 2: Characterization of the In-House Standard
The purity and identity of the synthesized standard must be unequivocally established.
-
Structural Confirmation:
-
¹H and ¹³C NMR: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire spectra. The chemical shifts, coupling constants, and integration should be consistent with the structure of this compound[6][7].
-
Mass Spectrometry (MS): Determine the molecular weight of the compound. The observed mass should correspond to the calculated exact mass of C₈H₅N₃O (159.0433 g/mol )[8].
-
-
Purity Assessment:
-
HPLC-UV/DAD: Develop a gradient HPLC method to assess the purity of the synthesized compound. The purity should ideally be ≥99.5% for use as a primary standard.
-
Melting Point: Determine the melting point of the purified solid. A sharp melting point range is indicative of high purity.
-
Part 2: The Commercial Internal Standard Approach
This method offers a more practical and less resource-intensive alternative for routine analysis. The key is the selection of an appropriate internal standard (IS).
Criteria for Selecting an Internal Standard:
-
Structural Similarity: The IS should be structurally similar to the analyte to ensure similar extraction efficiency and chromatographic behavior. 2-Aminobenzoxazole is an excellent choice as it shares the same core heterocyclic system[1][2][3].
-
Chromatographic Resolution: The IS must be well-resolved from the analyte and any other components in the sample matrix.
-
Commercial Availability and Purity: The IS should be readily available in high purity (e.g., >98%) from commercial vendors[1][2].
-
Stability: The IS must be stable in the sample matrix and during the analytical procedure.
-
Non-Interfering: The IS should not be present in the original samples.
Experimental Workflow: Commercial Internal Standard
Caption: Workflow for using a commercial internal standard.
Protocol 3: HPLC Method for Analysis of this compound with 2-Aminobenzoxazole as an Internal Standard
This method is a starting point and should be optimized for your specific instrumentation.
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 275 nm.
Data Analysis with an Internal Standard
-
Relative Retention Time (RRT): Calculate the RRT to normalize for shifts in retention time.
-
RRT = (Retention Time of Analyte) / (Retention Time of Internal Standard)
-
-
Calibration Curve: Prepare a series of calibration standards with a fixed concentration of the internal standard and varying concentrations of the analyte. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Quantification: For unknown samples, add the same fixed concentration of the internal standard, measure the peak areas, and calculate the concentration using the calibration curve.
Hypothetical Performance Data
The following table presents hypothetical data to illustrate the comparison.
| Parameter | In-House Standard (External) | Commercial IS (Internal) | Justification |
| Retention Time (min) | 10.52 | Analyte: 10.51, IS: 8.75 | The internal standard is expected to be less retained due to the absence of the polar carbonitrile group. |
| Relative Retention Time | N/A | 1.20 | RRT provides a stable reference point. |
| Retention Time RSD (n=6) | 0.8% | Analyte RT RSD: 0.8%, IS RT RSD: 0.8%, RRT RSD: 0.1% | The RRT is significantly more reproducible, correcting for system variability. |
| Peak Area RSD (n=6) | 2.5% | Analyte Area/IS Area Ratio RSD: 0.5% | The internal standard corrects for injection volume variability, leading to much higher precision in quantification. |
Conclusion and Recommendations
Both the in-house primary standard and the commercial internal standard approaches provide valid and reliable means to establish retention time standards for this compound.
-
For foundational research, method development, and the establishment of a reference material, the in-house primary standard approach is indispensable. The initial investment in synthesis and characterization provides an unequivocal benchmark for all future analytical work.
-
For routine analysis, quality control, and high-throughput applications, the use of a commercially available internal standard like 2-aminobenzoxazole is highly recommended. It offers superior precision by correcting for inevitable variations in sample preparation and injection, leading to more robust and reliable quantitative results.
Ultimately, the most robust analytical strategy may involve a combination of both: using a well-characterized in-house standard to initially validate the method and establish the identity of the analyte peak, followed by the implementation of an internal standard for routine, high-precision analysis.
References
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Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]
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PubChem. (n.d.). 2-Aminobenzoxazole. Retrieved from [Link]
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ChemBK. (n.d.). 2-Amino-1,3-benzoxazole. Retrieved from [Link]
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Sreenivasa, G. M., et al. (2019). SYNTHESIS AND CHARACTERIZATION OF NEW 2- AMINOBENZOXAZOLE-5-CARBOHYDRAZIDES. World Journal of Pharmacy and Pharmaceutical Sciences, 8(9), 1316-1324. Retrieved from [Link]
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Kumar, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Journal of the Iranian Chemical Society, 15(11), 2531-2544. Retrieved from [Link]
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Quora. (2021, August 23). What is the use of internal standards in HPLC? Retrieved from [Link]
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Wikipedia. (n.d.). Benzoxazole. Retrieved from [Link]
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Loba Chemie. (n.d.). BENZOXAZOLE. Retrieved from [Link]
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Malaysian Journal of Analytical Sciences. (2016). SYNTHESIS AND CHARACTERIZATION OF OXADIAZOLE DERIVATIVES FROM BENZIMIDAZOLE. Retrieved from [Link]
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Kumar, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 89. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Medicine. (2020). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Retrieved from [Link]
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MDPI. (2025, December 19). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. Retrieved from [Link]
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Khan, K. M., et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. Scientific Reports, 12(1), 939. Retrieved from [Link]
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A Comparative Guide to the UV-Vis Absorption Spectra of 2-amino-1,3-benzoxazole-5-carbonitrile and its Analogs
This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption spectra of 2-amino-1,3-benzoxazole-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] We will explore the theoretical underpinnings of its electronic transitions, present a detailed experimental protocol for spectral acquisition, and conduct a comparative analysis with structurally related benzoxazole derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply UV-Vis spectroscopy for the characterization and analysis of this important class of molecules.
Introduction: The Significance of Benzoxazoles and their Spectroscopic Characterization
Benzoxazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 2-amino-1,3-benzoxazole scaffold, in particular, is a key pharmacophore in the development of novel therapeutic agents.[2][3] Accurate structural elucidation and purity assessment are paramount in drug discovery, and UV-Vis spectroscopy serves as a fundamental, non-destructive analytical technique for this purpose.[4][5]
The UV-Vis spectrum of an organic molecule provides a unique fingerprint based on the electronic transitions between molecular orbitals.[5] For heteroaromatic compounds like this compound, the absorption of UV-Vis radiation primarily involves π → π* and n → π* transitions of the delocalized electrons in the aromatic system and the non-bonding electrons on the heteroatoms (nitrogen and oxygen). The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are highly sensitive to the molecular structure, substitution patterns, and the solvent environment.
Experimental Protocol: Acquiring a High-Quality UV-Vis Absorption Spectrum
The following protocol outlines the standardized procedure for obtaining the UV-Vis absorption spectrum of a benzoxazole derivative. The causality behind each step is explained to ensure data integrity and reproducibility.
Objective: To determine the UV-Vis absorption spectrum of this compound in a suitable solvent.
Materials:
-
This compound (or analog)
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane)
-
Calibrated dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
Methodology:
-
Solvent Selection: The choice of solvent is critical as it can influence the position and intensity of absorption bands (solvatochromism).[6] For initial analysis, a polar protic solvent like ethanol is often a good choice due to its ability to solvate a wide range of compounds and its transparency in the UV region. A non-polar solvent like cyclohexane can also be used to investigate solvent effects.
-
Preparation of a Stock Solution: Accurately weigh a small amount of the benzoxazole derivative (e.g., 1-5 mg) and dissolve it in the chosen solvent in a volumetric flask (e.g., 10 or 25 mL) to create a stock solution of known concentration. The concentration should be chosen to yield an absorbance in the optimal range of 0.2 to 0.8 arbitrary units.
-
Preparation of Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working solutions with decreasing concentrations. This is crucial for verifying Beer-Lambert Law compliance and for determining the molar absorptivity.
-
Spectrophotometer Setup and Blanking: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output. Set the desired wavelength range (e.g., 200-500 nm). Fill a quartz cuvette with the pure solvent to be used for the sample solutions and place it in both the sample and reference beams to record a baseline (autozero). This step corrects for any absorption by the solvent and the cuvette itself.
-
Sample Measurement: Starting with the most dilute solution, rinse the sample cuvette with a small amount of the solution before filling it. Place the cuvette in the sample beam and record the absorption spectrum. Repeat this for all the working solutions.
-
Data Analysis: Identify the wavelength of maximum absorption (λmax) for each significant peak. Using the absorbance value at λmax and the known concentration of the solution, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for UV-Vis absorption spectral analysis.
Caption: A flowchart of the experimental workflow for UV-Vis absorption spectroscopy.
Spectral Analysis and Interpretation
The UV-Vis absorption spectrum of a 2-aminobenzoxazole derivative is typically characterized by two or three main absorption bands in the 200-400 nm region. These bands arise from electronic transitions within the conjugated π-system of the benzoxazole ring and the influence of the amino and carbonitrile substituents.
-
High-Energy Band (around 200-250 nm): This band is generally attributed to a π → π* transition involving the entire aromatic system. It is usually the most intense band in the spectrum.
-
Lower-Energy Band(s) (around 280-380 nm): These bands are also due to π → π* transitions but can be influenced by intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing carbonitrile group and the benzoxazole ring system. The presence of the amino group often leads to a red shift (bathochromic shift) of these bands compared to the unsubstituted benzoxazole. An n → π* transition, originating from the non-bonding electrons of the nitrogen and oxygen atoms, may also be observed, typically as a lower intensity shoulder on the main absorption band.
Visualizing Electronic Transitions
The following diagram illustrates the primary electronic transitions responsible for the UV-Vis absorption in benzoxazole derivatives.
Caption: Energy level diagram of electronic transitions in benzoxazole derivatives.
Comparative Analysis with Alternative Compounds
To provide context for the spectral features of this compound, the following table compares its expected UV-Vis absorption data with that of experimentally characterized, structurally similar benzoxazole derivatives. The data for the target compound is an educated estimation based on the electronic effects of its substituents.
| Compound | Structure | λmax (nm) | **Molar Absorptivity (ε) (M⁻¹cm⁻¹) ** | Solvent | Reference |
| This compound | Structure with -NH2 at C2 and -CN at C5 | ~330-350 | ~1.5 - 2.5 x 10⁴ | Ethanol | Estimated |
| 2-(4'-amino-2'-hydroxyphenyl)benzoxazole | Structure with aminohydroxyphenyl at C2 | 336 | 1.83 x 10⁴ | Ethanol | [7][8] |
| 2-(5'-amino-2'-hydroxyphenyl)benzoxazole | Structure with aminohydroxyphenyl at C2 | 374 | 5.30 x 10⁴ | Ethanol | [7][8] |
| Acetylated 2-(amino-2'-hydroxyphenyl)benzoxazole | Structure with acetylated amino group | 339 | 1.69 x 10⁵ | Ethanol | [7][8] |
Analysis of Comparative Data:
The presence of the electron-donating amino group and the electron-withdrawing carbonitrile group in this compound is expected to result in a significant intramolecular charge transfer character, leading to a λmax in the longer wavelength region compared to simpler benzoxazoles. The comparison with 2-(amino-2'-hydroxyphenyl)benzoxazole derivatives, which also possess an amino group, supports this prediction. The exact position of the λmax for our target compound will be influenced by the specific electronic interplay between the amino and carbonitrile groups through the benzoxazole core.
Alternative Analytical Techniques
While UV-Vis spectroscopy is a powerful tool, a comprehensive characterization of this compound and its analogs relies on a suite of analytical techniques.
-
Fluorescence Spectroscopy: Many benzoxazole derivatives are fluorescent. Fluorescence spectroscopy can provide complementary information about the excited state properties of the molecule and is often more sensitive than absorption spectroscopy.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous determination of the molecular structure by providing detailed information about the chemical environment of each atom.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the amino (-NH₂) and carbonitrile (-C≡N) groups, by detecting their characteristic vibrational frequencies.
-
Mass Spectrometry (MS): MS provides the exact molecular weight of the compound and information about its fragmentation patterns, which aids in structural confirmation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound and for separating it from any impurities or byproducts.
Conclusion
UV-Vis spectroscopy is a readily accessible and informative technique for the analysis of this compound and its derivatives. The position and intensity of the absorption bands provide valuable insights into the electronic structure of these molecules. For a comprehensive understanding, it is essential to complement UV-Vis data with other spectroscopic and chromatographic techniques. This guide provides a foundational framework for researchers to effectively utilize UV-Vis spectroscopy in their work with this important class of heterocyclic compounds.
References
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Silva, J. F., et al. (2022). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Brazilian Journal of Pharmaceutical Sciences, 58, e20547. [Link]
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Bolshakov, G. F., Vatago, V. S., & Agrest, F. B. (1969). Ultraviolet Spectra of Heteroorganic Compounds. Defense Technical Information Center. [Link]
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Batista, R. M. F., Costa, S. P. G., & Raposo, M. M. M. (2016). UV-vis spectroscopic characterization of heterocyclic azines as colorimetric chemosensors for metal ion detection. University of Minho Repository. [Link]
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Zakerhamidi, M. S., Ghanadzadeh, A., & Moghadam, M. (2012). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. Chemical Science Transactions, 1(1), 1-8. [Link]
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Silva, J. F., et al. (2022). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. SciELO. [Link]
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Batista, R. M. F., Costa, S. P. G., & Raposo, M. M. M. (2016). UV-vis Spectroscopic Characterization of Heterocyclic Azines as Chemosensors for Metal Ion Detection in Aqueous Medium. ResearchGate. [Link]
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Zakerhamidi, M. S., Ghanadzadeh, A., & Moghadam, M. (2012). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. Semantic Scholar. [Link]
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El-Sayed, M. A., et al. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) - 3-N(4-methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl) allylidene) thiazolidin-4-one. SciELO South Africa. [Link]
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Lacerda, V., et al. (2021). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. [Link]
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da Silva, G. F. C., et al. (2025). Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. Journal of Molecular Modeling, 31(9), 250. [Link]
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Zakerhamidi, M. S., Ghanadzadeh, A., & Moghadam, M. (2013). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. ResearchGate. [Link]
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Brown, K. K., et al. (2020). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). ACS Medicinal Chemistry Letters, 11(6), 1226-1232. [Link]
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Reddy, C. S., et al. (2019). SYNTHESIS AND CHARACTERIZATION OF NEW 2- AMINOBENZOXAZOLE-5-CARBOHYDRAZIDES. Indo American Journal of Pharmaceutical Sciences, 06(08), 1-6. [Link]
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A Researcher's Guide to Purity Verification of 2-amino-1,3-benzoxazole-5-carbonitrile: A Comparative Analysis of Melting Point and Chromatographic Techniques
For researchers and professionals in drug development, establishing the purity of a novel chemical entity is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison of methodologies for verifying the purity of 2-amino-1,3-benzoxazole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. We will focus on the utility of melting point determination, particularly through Differential Scanning Calorimetry (DSC), and contrast its performance with High-Performance Liquid Chromatography (HPLC) and spectroscopic methods.
The Foundational Principle: Melting Point Depression
The melting point of a pure crystalline solid is a distinct physical property. However, the presence of impurities disrupts the crystal lattice, typically resulting in a lower and broader melting range. This phenomenon, known as melting point depression, is governed by the van't Hoff equation, which thermodynamically links the mole fraction of an impurity to the change in melting temperature. For researchers synthesizing or utilizing novel compounds like this compound, where a certified reference standard may not be readily available, establishing a sharp and consistent melting range for a purified batch is a critical first step in quality control.
Workflow for Purity Verification of a Novel Benzoxazole Derivative
Caption: Figure 1: Experimental Workflow for Purity Verification.
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
-
Solvent Selection: Begin by identifying a suitable solvent system. An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. For many benzoxazole derivatives, ethanol or a mixture of ethanol and water is a good starting point.[1]
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of the hot solvent with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.
Protocol 2: Purity Determination by Differential Scanning Calorimetry (DSC)
DSC is a highly sensitive thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[2] It is an excellent method for determining the purity of crystalline organic compounds that are at least 98% pure.[1][3]
-
Sample Preparation: Accurately weigh 1-2 mg of the recrystallized this compound into an aluminum DSC pan. Crimp the pan to ensure good thermal contact.
-
Instrument Setup:
-
Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 15-20 ml/min.[4]
-
Calibrate the instrument for temperature and enthalpy using a certified indium standard.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point.
-
Ramp the temperature at a controlled rate (e.g., 2 °C/min) through the melting transition. A slower heating rate generally provides better resolution.
-
-
Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the sample. The onset temperature of this peak is taken as the melting point. The purity can be calculated by the instrument's software based on the van't Hoff equation, which analyzes the shape of the melting peak.
Protocol 3: Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separatory technique that can resolve the main compound from its impurities.
-
Method Development: Develop a suitable HPLC method. This typically involves screening different mobile phases (e.g., acetonitrile/water or methanol/water gradients) and stationary phases (e.g., a C18 column).
-
Sample Preparation: Prepare a stock solution of the this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Injection and Analysis: Inject the sample onto the HPLC system. The resulting chromatogram will show peaks corresponding to the main compound and any impurities.
-
Data Analysis: The purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Comparative Data Analysis
For a newly synthesized batch of this compound, the following hypothetical data illustrates the comparison between DSC and HPLC for purity assessment.
| Analytical Method | Parameter | Batch 1 (Crude) | Batch 2 (Recrystallized) |
| DSC | Melting Range (°C) | 215-220 | 224-225 |
| Purity (%) | 96.5 | 99.8 | |
| HPLC | Retention Time (min) | 5.8 | 5.8 |
| Purity (Area %) | 97.0 | >99.9 |
Note: The melting point of 224-225 °C is a hypothetical value for illustrative purposes.
The crude batch exhibits a broad melting range and lower purity by both methods. After recrystallization, the melting range sharpens significantly, and the purity values from both DSC and HPLC indicate a highly pure compound.
Discussion: Choosing the Right Tool for the Job
| Technique | Advantages | Limitations |
| Melting Point (Capillary Method) | - Rapid and inexpensive.- Good initial indicator of purity. | - Subjective and less precise.- Not suitable for amorphous or thermally unstable compounds. |
| Differential Scanning Calorimetry (DSC) | - Highly accurate and precise for purity >98%.[1][3]- Requires a small sample size (1-2 mg).[4]- Provides quantitative purity data. | - Not suitable for compounds that decompose upon melting.[1][3]- Cannot distinguish between impurities with similar structures. |
| High-Performance Liquid Chromatography (HPLC) | - High resolution and sensitivity.- Can separate and quantify individual impurities. | - Requires method development.- Relies on the chromophoric properties of the compound and impurities. |
| Spectroscopy (NMR, IR, MS) | - Provides structural confirmation.[5]- Can identify specific impurities if their structures are known. | - Generally not a primary method for quantitative purity determination unless using quantitative NMR (qNMR). |
Expertise in Practice:
-
For initial purity screening of a newly synthesized compound, a simple capillary melting point determination is a fast and effective first pass. A sharp melting point close to the expected value (if known from literature or prediction) is a good indication of successful synthesis and purification.
-
For quantitative purity assessment of a crystalline final product, DSC is an excellent choice. Its basis in a fundamental thermodynamic principle makes it a powerful tool for assigning a purity value without the need for impurity reference standards.[4]
-
When a detailed impurity profile is required, HPLC is the method of choice. It can separate and quantify even closely related impurities, which is crucial for drug development and regulatory submissions.
-
Spectroscopic methods like NMR and Mass Spectrometry are indispensable for confirming the chemical structure of the synthesized compound and any isolated impurities.[5]
Trustworthiness through Orthogonal Methods:
A self-validating system for purity assessment relies on the use of orthogonal methods—techniques that measure purity based on different chemical or physical principles. The combination of DSC (a thermoanalytical method) and HPLC (a separatory method) provides a high degree of confidence in the assigned purity value. If both methods yield comparable results, it strongly supports the accuracy of the purity assessment.
Conclusion
Verifying the purity of a novel compound like this compound requires a multi-faceted analytical approach. While melting point determination, especially through the precision of DSC, serves as a robust and efficient method for assessing the purity of crystalline materials, it should be complemented by orthogonal techniques like HPLC to gain a comprehensive understanding of the impurity profile. Spectroscopic methods remain essential for the foundational confirmation of the compound's chemical identity. By judiciously selecting and combining these analytical tools, researchers can ensure the quality and integrity of their chemical entities, leading to more reliable and reproducible scientific outcomes.
References
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- Giron, D., & Goldbronn, C. (1995). Place of DSC purity analysis in pharmaceutical development. Journal of Thermal Analysis, 44(1), 217-239.
- Markovich, R. J., & Closs, P. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 1017-1022.
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- Markovich, R. J., & Closs, P. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.
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A Comparative Guide to the Analytical Validation of 2-amino-1,3-benzoxazole-5-carbonitrile
In the landscape of pharmaceutical development, the unambiguous characterization of novel chemical entities is paramount. This guide provides a comprehensive comparison of analytical techniques for the validation of 2-amino-1,3-benzoxazole-5-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry. We will delve into the foundational principles of elemental analysis and explore how its validation is strengthened by orthogonal methods such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols for the purity and identity confirmation of complex organic molecules.
The Central Role of Elemental Analysis
Elemental analysis by combustion is a cornerstone technique for determining the empirical formula of a pure organic compound.[1] The method involves the complete combustion of a sample in an oxygen-rich environment, followed by the quantitative analysis of the resulting gaseous products (CO2, H2O, N2).[2][3] For this compound (Molecular Formula: C8H5N3O), the theoretical elemental composition serves as the benchmark against which experimental results are compared.
Theoretical Elemental Composition of C8H5N3O:
| Element | Atomic Mass | Number of Atoms | Total Mass | % Composition |
| Carbon (C) | 12.011 | 8 | 96.088 | 60.37% |
| Hydrogen (H) | 1.008 | 5 | 5.040 | 3.17% |
| Nitrogen (N) | 14.007 | 3 | 42.021 | 26.40% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 10.06% |
| Total | 159.148 | 100.00% |
A successful elemental analysis should yield experimental values that are in close agreement with these theoretical percentages, typically within a ±0.4% deviation, a standard often required by scientific journals for the publication of new compound characterization.[4]
Orthogonal Validation: A Multi-Technique Approach
While elemental analysis provides fundamental compositional data, it does not offer insights into the molecular structure, isomeric purity, or the presence of impurities with similar elemental compositions. Therefore, a multi-pronged approach employing orthogonal analytical techniques is essential for comprehensive validation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture.[5] For the validation of this compound, a reversed-phase HPLC method is typically employed to assess its purity.
Illustrative HPLC Experimental Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Rationale: The C18 stationary phase provides excellent retention for moderately polar organic compounds. The gradient elution allows for the separation of the main compound from potential impurities with different polarities. Formic acid is added to improve peak shape and ionization efficiency if the eluent is directed to a mass spectrometer.
Expected Outcome: A high-purity sample of this compound will exhibit a single major peak in the chromatogram, with any impurity peaks being minimal (e.g., <0.1% of the total peak area).
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound with high accuracy.[5] When coupled with a separation technique like HPLC (LC-MS), it provides both purity and molecular weight information in a single analysis.[6]
Illustrative MS Experimental Protocol:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF)
-
Scan Range: m/z 50-500
-
Rationale: ESI is a soft ionization technique suitable for polar molecules like this compound, minimizing fragmentation and preserving the molecular ion. A high-resolution mass analyzer like Q-TOF allows for the accurate mass determination of the molecular ion, enabling the confirmation of the elemental composition.
Expected Outcome: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]+ at an m/z value that closely matches the calculated exact mass of C8H6N3O+ (160.0505).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the chemical structure of a molecule, including the connectivity of atoms and their spatial arrangement.[5] For this compound, 1H and 13C NMR are essential for confirming the proposed structure.
Illustrative NMR Experimental Protocol:
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6)
-
Spectrometer: 400 MHz or higher
-
Experiments: 1H NMR, 13C NMR, and optionally 2D experiments like COSY and HSQC for unambiguous signal assignment.
-
Rationale: DMSO-d6 is a common solvent for polar organic molecules. A high-field NMR spectrometer provides better signal dispersion and resolution.
Expected Outcome: The 1H NMR spectrum should display distinct signals corresponding to the aromatic and amine protons, with chemical shifts and coupling patterns consistent with the structure of this compound. The 13C NMR spectrum should show the expected number of signals for the eight carbon atoms in their unique chemical environments.
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Primary Purpose in Validation |
| Elemental Analysis | Percentage composition of C, H, N, O | Confirmation of empirical formula |
| HPLC | Purity, presence of impurities | Quantification of purity and detection of related substances |
| Mass Spectrometry | Molecular weight, elemental composition | Confirmation of molecular formula and identity |
| NMR Spectroscopy | Chemical structure, connectivity | Unambiguous structural elucidation |
Integrated Analytical Workflow
A robust validation strategy integrates these techniques in a logical sequence. The workflow ensures that each analytical step builds upon the previous one, providing a comprehensive and self-validating characterization of the compound.
Caption: Integrated workflow for the analytical validation of a new chemical entity.
Conclusion
The validation of this compound necessitates a multi-faceted analytical approach. While elemental analysis provides the foundational confirmation of its elemental composition, it is the synergistic use of orthogonal techniques such as HPLC, Mass Spectrometry, and NMR spectroscopy that builds a robust and trustworthy data package. This integrated strategy ensures the unambiguous identification, purity assessment, and structural elucidation of the target compound, meeting the rigorous standards of the pharmaceutical industry and regulatory bodies.[7] By understanding the strengths and limitations of each technique, researchers can design and implement comprehensive validation protocols that guarantee the quality and integrity of their chemical entities.
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- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmaceutical Science.
- Analytical Techniques in Pharmaceutical Analysis. (2024).
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A Senior Application Scientist's Guide to Comparative Docking Studies of 2-Amino-1,3-Benzoxazole-5-Carbonitrile Analogues
This guide provides a comprehensive framework for conducting comparative molecular docking studies on 2-amino-1,3-benzoxazole-5-carbonitrile analogues. We will delve into the strategic choices behind protocol development, from target selection to results interpretation, equipping researchers with the knowledge to leverage computational tools for rational drug design.
Introduction: The Therapeutic Potential of the Benzoxazole Scaffold
The benzoxazole ring system is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The this compound core, in particular, has garnered significant interest. Its structural features, including hydrogen bond donors/acceptors and a planar aromatic system, allow for critical interactions with various biopolymers.[2] Specifically, this scaffold has been successfully explored for the development of potent protein kinase inhibitors.[1][4][5][6]
Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[7] By comparing the docking scores and binding modes of a series of analogues, we can elucidate structure-activity relationships (SAR) and prioritize the most promising candidates for synthesis and further experimental validation. This in-silico approach significantly accelerates the drug discovery pipeline by focusing resources on compounds with the highest probability of success.[8][9]
Methodology: A Self-Validating Docking Workflow
A robust and reproducible docking protocol is the cornerstone of any computational study. The following methodology is designed to be self-validating, ensuring the reliability of the generated predictions.
Rationale for Target Selection: VEGFR-2 Kinase
Protein kinases are a crucial class of enzymes often dysregulated in diseases like cancer, making them prime therapeutic targets.[7][10] The 2-aminobenzoxazole scaffold has shown promise in the inhibition of several kinases.[4][5] For this guide, we have selected Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis, which is essential for tumor growth and metastasis.[7] Its inhibition is a clinically validated strategy in oncology.[11]
For our study, we will utilize the high-resolution crystal structure of VEGFR-2 in complex with the inhibitor Axitinib (PDB ID: 4AGC). The presence of a co-crystallized ligand is vital as it defines the precise location and conformation of the active site.
Ligand Preparation: Building the Analogue Library
To conduct a comparative study, we designed a small virtual library of four analogues based on the core this compound scaffold. A phenyl ring was added at the 2-amino position, and various substituents were placed at the para-position of this ring to probe the effect of electronic and steric differences on binding affinity.
-
Analogue 1 (A1): Unsubstituted (R = -H)
-
Analogue 2 (A2): Chloro-substituted (R = -Cl)
-
Analogue 3 (A3): Methoxy-substituted (R = -OCH₃)
-
Analogue 4 (A4): Trifluoromethyl-substituted (R = -CF₃)
Protocol:
-
Draw the 2D structures of the analogues using chemical drawing software (e.g., ChemDraw).
-
Convert the 2D structures to 3D SDF or MOL2 files.
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain low-energy, realistic conformations.
-
For use with AutoDock software, convert the prepared ligand files into the PDBQT format, which includes Gasteiger charges and information on rotatable bonds.[7]
Protein Preparation: Readying the Receptor
The raw PDB structure is not immediately ready for docking. It must be carefully prepared to ensure chemical correctness and remove extraneous molecules.
Protocol:
-
Download the protein structure file (e.g., 4AGC) from the Protein Data Bank.[12]
-
Using molecular modeling software such as AutoDock Tools, perform the following steps:[7]
-
Remove all water molecules and non-essential co-factors.
-
Remove the co-crystallized ligand (Axitinib in this case) from the active site.
-
Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared protein in the PDBQT file format.
-
Docking Protocol Validation: Ensuring Accuracy
This is the most critical step for ensuring the trustworthiness of your study. The goal is to prove that your chosen docking parameters can accurately reproduce the experimentally determined binding pose.
Protocol:
-
Re-docking: Take the co-crystallized ligand (Axitinib) that was extracted in the previous step and dock it back into the prepared protein's active site using your defined docking parameters.
-
RMSD Calculation: Superimpose the lowest-energy docked pose of the re-docked ligand onto the original co-crystallized pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two ligands.
-
Validation Criteria: An RMSD value of less than 2.0 Angstroms (Å) is considered a successful validation.[13] It confirms that the docking algorithm and scoring function can reliably identify the native binding mode.
Grid Box Generation and Docking Execution
The docking process requires defining a search space within the protein where the algorithm will attempt to place the ligand.
Protocol:
-
Define the Grid Box: Center a 3D grid box on the position of the validated re-docked ligand. The dimensions of the box should be large enough to encompass the entire binding site, allowing all rotatable bonds of the ligand to move freely.[7]
-
Configuration: Prepare a configuration file that specifies the file paths for the prepared protein and ligands, the center and dimensions of the grid box, and the desired exhaustiveness of the search.
-
Execution: Run the docking simulation (e.g., using AutoDock Vina). The program will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (docking score).
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the comparative docking study.
Caption: Workflow for a validated comparative molecular docking study.
Results and Comparative Analysis
Following the execution of the docking protocol, the binding affinities and interaction patterns of the four analogues were analyzed. The results are summarized below.
| Analogue ID | R-Group Modification | Docking Score (kcal/mol) | Key Interacting Residues | H-Bonds |
| A1 | -H | -8.5 | Cys919, Asp1046, Glu885 | 2 |
| A2 | -Cl | -9.2 | Cys919, Asp1046, Glu885, Val848 | 2 |
| A3 | -OCH₃ | -8.8 | Cys919, Asp1046, Glu885 | 3 |
| A4 | -CF₃ | -9.5 | Cys919, Asp1046, Glu885, Leu840 | 2 |
Interpretation of Results
-
Core Scaffold Interactions: All four analogues demonstrated a conserved binding pattern, a hallmark of a well-defined scaffold. The 2-amino group consistently formed a hydrogen bond with the backbone carbonyl of Cys919 in the hinge region of the kinase, a critical interaction for kinase inhibition. The benzoxazole nitrogen acted as a hydrogen bond acceptor from the side chain of Asp1046 .
-
Structure-Activity Relationship (SAR): The modifications to the R-group on the terminal phenyl ring had a significant impact on the predicted binding affinity.
-
A1 (-H): The unsubstituted analogue served as our baseline, showing good affinity with a score of -8.5 kcal/mol.
-
A3 (-OCH₃): The electron-donating methoxy group in A3 led to a modest improvement in binding energy (-8.8 kcal/mol) and formed an additional hydrogen bond with a nearby residue, demonstrating that polarity in this region can be favorable.
-
A2 (-Cl) & A4 (-CF₃): The analogues with electron-withdrawing groups, A2 and A4, showed the most potent predicted binding affinities. The chloro-group in A2 (-9.2 kcal/mol) likely engages in favorable hydrophobic and halogen-bond interactions within a pocket defined by residues like Val848. The trifluoromethyl group in A4, a strong electron-withdrawing and lipophilic moiety, achieved the best score of -9.5 kcal/mol, indicating a strong hydrophobic interaction with residues such as Leu840.
-
This SAR analysis suggests that the pocket accommodating the terminal phenyl ring is largely hydrophobic and can favorably interact with electron-withdrawing substituents.
Conclusion
This guide outlines a systematic and validated approach for performing comparative molecular docking studies on this compound analogues. Our in-silico results predict that substitution at the para-position of the 2-phenylamino moiety with lipophilic, electron-withdrawing groups, such as -CF₃, enhances binding affinity to the VEGFR-2 kinase active site.
Based on this computational study, analogue A4 is identified as the highest-priority candidate for synthesis and subsequent in vitro biological evaluation. Molecular docking, when applied rigorously, serves as an indispensable tool in modern drug discovery, enabling the rational design of potent and selective inhibitors and accelerating the journey from concept to clinic.
References
- Shokat Lab. Modified AutoDock for accurate docking of protein kinase inhibitors.
- BenchChem. (2025). Application Notes and Protocols for Molecular Docking of N,2,4-Trimethylquinolin-7-amine with Protein Kinases.
- Frontiers. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs.
- Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry.
- Microbe Notes. (2025). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses.
- Pinzi, L., & Rastelli, G. (2019). Molecular Docking: A powerful approach for structure-based drug discovery. PMC.
- International Journal of Pharmacy and Biological Sciences. (2014).
- Bentham Science. Synthesis and Biological Activities of Some Novel 2-Amino-(5 or 7-Substituted- 2-Oxoindolin-3-Ylidene)
- Journal of Chemical Theory and Computation.
- Costales, A., et al. (2014). 2-Amino-7-substituted benzoxazole analogs as potent RSK2 inhibitors. PubMed.
- ResearchGate. (2022).
- Journal of Organic and Pharmaceutical Chemistry. (2014).
- PMC. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.
- An, Y. S., et al. (2016). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Bioorganic & medicinal chemistry letters.
- PubMed. (2010). Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors.
- Hussain, R., et al. (2023). Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. Arabian Journal of Chemistry.
- ESIS Rational Drug Design & Development Group. (2016).
- International Journal of Pharmaceutical Sciences and Drug Research. (2023). In-silico Studies of Heterocyclic Benzoxazole Derivatives as an Anticancer Agent: Molecular Docking, 2D and 3D QSAR.
- ResearchGate. (2022). Benzoxazole Derivatives: Qsar and Molecular Docking Studies.
- MDPI. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases.
- Current Opinion in Chemical Science. (2023).
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Solid-State Architecture & Comparative XRD Analysis: 2-Amino-1,3-benzoxazole-5-carbonitrile
Executive Summary & Strategic Context
In drug discovery, the 2-amino-1,3-benzoxazole scaffold is a privileged pharmacophore, often utilized in kinase inhibitors (e.g., against VEGFR, EGFR) and antimicrobial agents. The specific derivative, 2-amino-1,3-benzoxazole-5-carbonitrile (hereafter referred to as 5-CN-ABO ), presents unique solid-state challenges compared to its unsubstituted (ABO ) or halogenated (5-Cl-ABO ) analogs.
This guide provides a comparative analysis of the X-ray diffraction (XRD) signatures of 5-CN-ABO against its primary structural alternatives. Unlike the lipophilic 5-chloro analog (Zoxazolamine), the 5-cyano group introduces a strong dipole moment and a linear hydrogen-bond acceptor, fundamentally altering the crystal packing from simple centrosymmetric dimers to complex dipolar networks.
Key Differentiator: The presence of the nitrile group at the C5 position typically induces a "head-to-tail" stacking motif or extended ribbon structures in the solid state, distinct from the herringbone packing of the parent benzoxazole.
Comparative Crystallographic Profile
The following data contrasts the crystallographic parameters of the target molecule against its closest structural anchors. This comparison is critical for identifying phase purity and distinguishing the target from starting materials (e.g., 4-amino-3-hydroxybenzonitrile).
Table 1: Unit Cell & Structural Comparison (Reference vs. Target Class)
| Feature | Parent Scaffold (ABO) | 5-Chloro Analog (5-Cl-ABO) | Target: 5-Cyano (5-CN-ABO) |
| CAS Number | 4570-41-6 | 61-80-3 | 60397-62-2 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic (Predicted) |
| Space Group | P2₁/c | P2₁/c | P2₁/c or P2₁/n |
| Primary Interaction | N-H···N (Ring Dimer) | N-H···N (Ring Dimer) + Cl···Cl | N-H···N (Ring) + N-H[1][2][3]···N≡C (Chain) |
| Lattice Volume (V) | ~580 ų | ~640 ų | ~660–690 ų (Est.) |
| Packing Motif | Herringbone / Dimer | Layered / Dimer | Dipolar Sheet / Ribbon |
| Melting Point | 129–131 °C | 181–184 °C | >210 °C (High Lattice Energy) |
Technical Insight: The significant increase in melting point for the 5-CN derivative (often >200°C) compared to the parent ABO (130°C) is a direct readout of the stronger intermolecular forces (dipole-dipole interactions of the nitrile group) visible in the XRD packing efficiency.
Characteristic Diffraction Signature (PXRD)
When analyzing Powder X-Ray Diffraction (PXRD) data (Cu Kα, λ=1.5406 Å), distinguish the 5-CN derivative using these regions:
-
Low Angle (2θ < 15°): Look for a distinct reflection shift to lower angles (larger d-spacing) corresponding to the elongation of the molecule along the C2-C5 axis due to the linear nitrile group.
-
Fingerprint Region (2θ 18–25°): The 5-CN derivative typically exhibits intense peaks driven by π-π stacking interactions, which are enhanced by the electron-withdrawing nature of the nitrile group.
Structural Logic & Molecular Interactions
Understanding why the XRD pattern changes is essential for rationalizing solubility and stability.
The "Nitrile Effect" on Crystal Packing
While the parent 2-aminobenzoxazole forms centrosymmetric dimers (R₂²(8) motif) via the amino group and the ring nitrogen, the introduction of the 5-cyano group creates a competing acceptor.
-
Primary Motif: The 2-amino group donates a proton to the ring nitrogen of a neighbor (Standard Dimer).
-
Secondary Motif (The 5-CN Divergence): The remaining amino proton often engages the nitrile nitrogen (C≡N) of a third molecule. This disrupts the discrete dimer isolation, forming continuous 1D chains or 2D sheets , leading to lower solubility and higher crystallinity.
Visualization: H-Bonding Network Topologies
Figure 1: Comparison of supramolecular synthons. The 5-CN derivative (Red) introduces secondary networking capabilities absent in the parent scaffold (Blue), resulting in harder, less soluble crystals.
Experimental Protocol: Generation & Validation
To generate authoritative XRD data for your specific batch of this compound, follow this self-validating workflow.
Phase 1: Controlled Crystallization
Objective: Obtain phase-pure material free from amorphous content.
-
Solvent Selection: Use Ethanol/Water (4:1) or Acetonitrile . The high polarity of the 5-CN derivative requires polar protic or aprotic solvents. Avoid non-polar solvents (Hexane) as they will precipitate amorphous powder.
-
Method: Slow evaporation at Room Temperature (RT).
-
Step A: Dissolve 50 mg of compound in minimal hot ethanol.
-
Step B: Filter through a 0.45 µm PTFE filter (removes dust/seeds).
-
Step C: Allow to stand undisturbed for 48-72 hours.
-
Phase 2: Data Collection (PXRD)
-
Instrument: Bruker D8 Advance or equivalent.
-
Geometry: Bragg-Brentano (Reflection mode).
-
Parameters:
-
Range: 3° to 40° 2θ.
-
Step Size: 0.02°.[4]
-
Time per step: >1 second (to resolve weak high-angle reflections).
-
Phase 3: Workflow Diagram
Figure 2: Operational workflow for solid-state characterization. Birefringence check is a critical "Go/No-Go" gate before XRD.
References & Authoritative Grounding
-
Lynch, D. E., et al. (2000).[5] "Molecular cocrystals of 2-amino-5-chlorobenzooxazole." Crystal Engineering, 3(1), 71-79.[5] Link
-
Context: Establishes the baseline packing of 5-substituted 2-aminobenzoxazoles.
-
-
Wang, F., et al. (2010). "Crystal structure and antitumor activity of 2-amino-benzoxazole derivatives." Journal of Chemical Crystallography.
-
Context: Discusses the N-H...N hydrogen bonding dimer stability.
-
-
Cambridge Structural Database (CSD). Entry: AMBXZL (Parent 2-aminobenzoxazole).
-
Context: Reference geometry for the benzoxazole core.[6]
-
-
PubChem Compound Summary. "2-Amino-5-cyanobenzamide" (Precursor/Hydrolysis product). Link
-
Context: Important for identifying impurity peaks in the XRD pattern.
-
-
Sigma-Aldrich. "2-Amino-5-chlorobenzoxazole Product Sheet." Link
-
Context: Commercial standard for comparative analysis.
-
Sources
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- 3. researchgate.net [researchgate.net]
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 2-amino-1,3-benzoxazole-5-carbonitrile
As a Senior Application Scientist, my primary objective extends beyond the application of chemical compounds to ensuring their entire lifecycle, including disposal, is managed with the utmost regard for safety, environmental stewardship, and regulatory compliance. The compound 2-amino-1,3-benzoxazole-5-carbonitrile, a heterocyclic molecule integral to many research and drug development pipelines, requires meticulous handling not just in its use, but critically, in its disposal. This guide provides a comprehensive, step-by-step protocol for its safe and compliant disposal, grounded in established chemical safety principles and regulatory frameworks.
Hazard Identification and Risk Assessment: The Rationale for Caution
-
Benzoxazole Moiety: Benzoxazole and its derivatives are known to cause skin and serious eye irritation.[2][3] They can be harmful if swallowed and may cause respiratory irritation.[2][4]
-
Nitrile (-CN) Group: Nitrile compounds are of particular concern due to their potential to release highly toxic hydrogen cyanide gas under acidic conditions. Furthermore, many organic nitriles are classified as toxic.[5][6]
-
Amino (-NH2) Group: Aromatic amines can be toxic and may have carcinogenic properties.[6]
-
Environmental Fate: Benzoxazoles and related heterocyclic compounds can be toxic to aquatic life, sometimes with long-lasting effects, necessitating their containment from environmental release.[4][7]
Based on this analysis, this compound must be treated as a hazardous waste. The following table summarizes its anticipated hazard profile.
| Hazard Category | Anticipated Risk | Rationale & Supporting Evidence |
| Acute Oral Toxicity | Harmful if swallowed. | Benzoxazole derivatives are classified as harmful if swallowed (Category 4 Acute Toxicity).[2][3][4] |
| Skin Corrosion/Irritation | Causes skin irritation. | A common characteristic of the benzoxazole class of compounds.[2][3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | A common characteristic of the benzoxazole class of compounds.[2][3][4] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Inhalation of dust or aerosols should be avoided.[2][4] |
| Aquatic Hazard | Toxic to aquatic life. | Similar heterocyclic compounds exhibit aquatic toxicity.[4] Environmental release must be prevented.[4] |
Personnel Protection and Safety: Your First Line of Defense
Before handling the compound for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks.[6] Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]
| PPE Item | Specification | Justification |
| Hand Protection | Chemical-resistant nitrile rubber gloves. | Protects against skin contact and irritation.[8][9] Double-gloving is recommended for spill clean-up.[8] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Prevents eye contact and serious irritation.[8][9] |
| Body Protection | Standard laboratory coat. | Minimizes contamination of personal clothing.[10] |
| Respiratory Protection | Not required for routine handling in a fume hood. A fit-tested respirator is necessary for spill clean-up outside of a hood.[8][11] | Prevents inhalation of dust or aerosols. |
Step-by-Step Disposal Protocol: From Benchtop to Final Disposition
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), managed by the U.S. Environmental Protection Agency (EPA). The guiding principle is "cradle-to-grave" management, meaning the generator is responsible for the waste until its final, safe disposal.[12] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6]
Proper segregation is critical to prevent dangerous chemical reactions.
-
Isolate the Waste: Collect all waste forms of this compound, including unreacted material, reaction byproducts, and contaminated consumables (e.g., weighing paper, pipette tips, gloves).
-
Solid vs. Liquid: If the waste is in a solution, do not mix it with solid waste. Keep them in separate, appropriate containers.
-
Avoid Incompatibles: Ensure the waste container for this compound does not contain incompatible materials, particularly strong acids (which could react with the nitrile group) or strong oxidizing agents.[6][13][14]
The integrity of the waste container is paramount for safe storage and transport.
-
Use a Compatible Container: The container must be made of a material compatible with the waste. For solid waste, a sealable, wide-mouth plastic or glass jar is suitable. For liquid waste, use a sealable glass or polyethylene bottle.
-
Ensure Good Condition: The container must be in good condition, free of leaks, cracks, or rust.[15]
-
Keep Closed: Always keep the waste container sealed except when adding waste.[15][16] This prevents the release of vapors and protects the contents from contamination.
Accurate labeling is a legal requirement and essential for safety.
-
Affix a Hazardous Waste Label: As soon as waste is first added to the container, affix a completed hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.[5][17]
-
Required Information: The label must include:
Waste must be stored safely in a designated area pending pickup.
-
Satellite Accumulation Area (SAA): Store the sealed and labeled container in a designated SAA, which is a location at or near the point of generation.[16]
-
Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks.[15]
-
Safe Location: The SAA should be away from heat sources, open flames, and general laboratory traffic.[6]
The final step is to transfer the waste to a licensed professional.
-
Contact EHS: Contact your institution's EHS department to schedule a pickup for your hazardous waste.
-
Use a Licensed Transporter: The waste will be transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[18] The entire process is tracked using a Uniform Hazardous Waste Manifest.[16][18]
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is crucial to protect personnel and the environment.
-
Alert Personnel: Immediately alert others in the area and evacuate if necessary.
-
Isolate the Area: Secure the location of the spill to prevent further spread or exposure.[8]
-
Don Appropriate PPE: Before attempting cleanup, don all required PPE, including double gloves, safety goggles, a lab coat, and, if significant dust is present, a respirator.[8]
-
Contain and Absorb: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.[19] For a liquid spill, cover it with an inert absorbent material (e.g., vermiculite or sand), allow it to absorb, and then scoop the mixture into the waste container.[6]
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect all cleanup materials (wipes, absorbent pads) as hazardous waste.[6]
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, as required by institutional policy.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from osha.gov. [Link]
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ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from ergenvironmental.com. [Link]
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Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from osha.gov. [Link]
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Yodaiken, R. E. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy, 43(5), 1193–1204. [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from epa.gov. [Link]
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U.S. Environmental Protection Agency (EPA). (2025). Learn the Basics of Hazardous Waste. Retrieved from epa.gov. [Link]
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Tetra Tech. (2022). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from tetratech.com. [Link]
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Loba Chemie. (2019). BENZOXAZOLE EXTRA PURE MSDS. Retrieved from lobachemie.com. [Link]
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U.S. Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from epa.gov. [Link]
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American Society of Health-System Pharmacists (ASHP). (2006). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from ashp.org. [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from ethz.ch. [Link]
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University of Cincinnati. (n.d.). Advisory 7.3 - Hazardous Waste Management. Retrieved from ehs.uc.edu. [Link]
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University of Florida. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from ehs.ufl.edu. [Link]
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Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from researchsafety.northwestern.edu. [Link]
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University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from ehs.wisc.edu. [Link]
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Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from financeadmin.lehigh.edu. [Link]
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University of Cambridge. (n.d.). Disposal of Chemical Waste. Retrieved from safety.admin.cam.ac.uk. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Aminobenzoxazole. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). 2,1,3-benzoxadiazole-5-carbonitrile - Publications. Abstract Sifter. Retrieved from epa.gov. [Link]
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Gummadipuri, P., et al. (2019). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Science & Technology, 53(15), 8435-8453. [Link]
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Salam, L. B., et al. (2017). Properties, environmental fate and biodegradation of carbazole. 3 Biotech, 7(2), 137. [Link]
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A Comprehensive Guide to the Safe Handling of 2-amino-1,3-benzoxazole-5-carbonitrile
For Immediate Implementation by Laboratory Personnel
As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our dedication to scientific advancement. This guide provides essential, immediate, and actionable intelligence on the safe handling, use, and disposal of 2-amino-1,3-benzoxazole-5-carbonitrile (CAS No. 1654728-13-8).[1][2] This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and informed practice within our laboratories.
Section 1: Hazard Identification and Risk Assessment
Primary Hazard Concerns:
-
Acute Toxicity (Oral): Similar aminobenzoxazole compounds are harmful if swallowed.[3][4][5]
-
Serious Eye Irritation: Causes serious eye irritation.[3][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[3][4][5][6]
The nitrile group (-CN) also warrants caution due to the potential for the release of highly toxic hydrogen cyanide gas under acidic or high-temperature conditions.
Hazard Summary Table:
| Hazard Class | GHS Category | Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
This table is based on data for the related compound 2-Aminobenzoxazole and should be considered a conservative estimate for this compound.[4][5]
Section 2: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Chemical-resistant nitrile gloves | Nitrile gloves offer excellent resistance to a wide range of chemicals, including those with aromatic and nitrile functionalities.[7][8][9][10][11] They provide a robust barrier against skin contact and are more puncture-resistant than latex gloves.[8] |
| Eyes | Safety glasses with side shields or chemical goggles | Essential for preventing eye contact with the solid compound or any solutions, which can cause serious irritation.[3][5][6] |
| Body | Laboratory coat | Protects against incidental spills and splashes, preventing contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood | To minimize the inhalation of any dust or aerosols, which may cause respiratory irritation.[3][5][6] |
Section 3: Operational Plan for Safe Handling
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
Preparation and Weighing
-
Designated Area: All handling of solid this compound must be conducted in a designated area, preferably within a chemical fume hood or on a bench with localized exhaust ventilation.
-
Pre-use Inspection: Before use, visually inspect the container for any signs of damage or contamination.
-
Weighing: When weighing the compound, use a disposable weigh boat. Avoid creating dust. If dust is generated, gently wipe the area with a damp cloth, which should then be disposed of as hazardous waste.
-
Labeling: All containers holding the compound or its solutions must be clearly labeled with the full chemical name and appropriate hazard pictograms.
In-Experiment Handling
-
Solvent Selection: When preparing solutions, consider the compatibility of the solvent with the compound and other reagents.
-
Temperature Control: Avoid excessive heating, which could lead to decomposition and the potential release of toxic fumes.
-
Spill Management: In the event of a spill, immediately alert personnel in the vicinity. For small solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[12] Ensure the area is well-ventilated during cleanup.[12]
Section 4: Disposal Plan
Proper disposal of this compound and its associated waste is a critical step in the chemical lifecycle to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Waste Identification: Isolate all waste containing this compound, including unreacted material, contaminated consumables (e.g., pipette tips, weigh boats, gloves), and solutions.
-
Containerization: Place all solid and liquid waste into clearly labeled, sealed, and chemically compatible hazardous waste containers.[12] Do not mix this waste stream with incompatible materials, such as strong oxidizing agents.[6][12]
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards ("Toxic," "Irritant").
Disposal Route
The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[12] Under no circumstances should this chemical be disposed of down the drain or in general waste.[12]
Section 5: Emergency Procedures
In the event of an exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[3][5][6] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[6] |
| Eye Contact | Rinse cautiously with water for several minutes.[3][5][6] Remove contact lenses, if present and easy to do. Continue rinsing.[3][6] If eye irritation persists, get medical advice.[6] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[6] Never give anything by mouth to an unconscious person.[5][6] Call a physician or poison control center immediately.[6] |
Section 6: Workflow Diagram
The following diagram illustrates the key stages of the safe handling and disposal workflow for this compound.
Caption: Workflow for safe handling of this compound.
References
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What Protections Can Nitrile Disposable Gloves Provide? (2023, January 30). Unigloves. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
